molecular formula C90H149N29O22S2 B10822507 SHAAGtide

SHAAGtide

Número de catálogo: B10822507
Peso molecular: 2053.5 g/mol
Clave InChI: ULUOXCRNSRVJPE-MJRHPTFMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SHAAGtide is a useful research compound. Its molecular formula is C90H149N29O22S2 and its molecular weight is 2053.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C90H149N29O22S2

Peso molecular

2053.5 g/mol

Nombre IUPAC

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C90H149N29O22S2/c1-12-48(6)71(117-79(132)57(22-15-16-30-91)107-76(129)58(23-17-31-99-89(94)95)108-77(130)59(24-18-32-100-90(96)97)109-84(137)64(38-52-40-101-56-21-14-13-20-54(52)56)113-82(135)62(36-46(2)3)112-75(128)55(92)28-34-142-10)87(140)102-42-69(123)119-33-19-25-67(119)86(139)111-60(26-27-68(93)122)78(131)110-61(29-35-143-11)80(133)118-72(51(9)121)88(141)115-63(37-47(4)5)83(136)116-66(44-120)85(138)114-65(39-53-41-98-45-104-53)81(134)106-50(8)74(127)105-49(7)73(126)103-43-70(124)125/h13-14,20-21,40-41,45-51,55,57-67,71-72,101,120-121H,12,15-19,22-39,42-44,91-92H2,1-11H3,(H2,93,122)(H,98,104)(H,102,140)(H,103,126)(H,105,127)(H,106,134)(H,107,129)(H,108,130)(H,109,137)(H,110,131)(H,111,139)(H,112,128)(H,113,135)(H,114,138)(H,115,141)(H,116,136)(H,117,132)(H,118,133)(H,124,125)(H4,94,95,99)(H4,96,97,100)/t48-,49-,50-,51+,55-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,71-,72-/m0/s1

Clave InChI

ULUOXCRNSRVJPE-MJRHPTFMSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N

SMILES canónico

CCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N

Origen del producto

United States

Foundational & Exploratory

Unraveling the Anti-Inflammatory Role of Semaglutide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chronic inflammation is a key pathological driver in a multitude of diseases, including type 2 diabetes, cardiovascular conditions, and neurodegenerative disorders. Emerging evidence has highlighted the potent anti-inflammatory properties of glucagon-like peptide-1 receptor agonists (GLP-1 RAs), with semaglutide being a prominent example. This technical guide provides an in-depth exploration of the function of semaglutide in modulating inflammatory processes, detailing its molecular mechanisms, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: How Semaglutide Attenuates Inflammation

Semaglutide, a potent GLP-1 receptor agonist, exerts its anti-inflammatory effects through two primary, often interconnected, pathways: by reducing the levels of inflammatory cytokines and by modulating the activity of the immune system.[1] These actions are not merely a secondary benefit of its metabolic effects but represent a direct influence on inflammatory signaling cascades.

One of the key mechanisms involves the suppression of pro-inflammatory cytokine release, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1] Furthermore, semaglutide has been shown to inhibit the NLRP3 inflammasome, a critical component of the innate immune system responsible for processing and releasing inflammatory cytokines.[1] In animal models, this has been associated with neuroprotective effects and improved cognitive function.[1]

Semaglutide's anti-inflammatory properties also extend to its ability to reduce oxidative stress-dependent inflammation. In cellular models, it has demonstrated the capacity to decrease the production of reactive oxygen species (ROS) and lower the levels of key inflammatory mediators like nuclear factor-kappa B (NF-κB), TNF-α, and interleukin-1β (IL-1β) through an AMPK-dependent pathway.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of semaglutide on various inflammatory markers and related parameters as reported in preclinical and clinical studies.

Table 1: Effect of Semaglutide on Pro-Inflammatory Cytokines

CytokineModel SystemTreatmentResultReference
IL-6Animal model of seizuresSemaglutideSignificant reduction in release[1]
TNF-αH9c2 cells treated with LPSSemaglutideSignificant reduction in levels[1]
IL-1βH9c2 cells treated with LPSSemaglutideSignificant reduction in levels[1]

Table 2: Effect of Semaglutide on Inflammatory Signaling Molecules

MoleculeModel SystemTreatmentResultReference
NF-κBH9c2 cells treated with LPSSemaglutideDecreased levels[1]
NLRP3 InflammasomeAnimal model of seizuresSemaglutideInhibition of release of inflammatory cytokines[1]

Table 3: Effect of Semaglutide on Cellular Markers of Inflammation

Cellular MarkerModel SystemTreatmentResultReference
S100a8Neutrophils of obese miceSemaglutideDown-regulation[1]
S100a9Neutrophils of obese miceSemaglutideDown-regulation[1]
Cxcl2Neutrophils of obese miceSemaglutideDown-regulation[1]

Signaling Pathways Modulated by Semaglutide in Inflammation

Semaglutide's anti-inflammatory effects are mediated through the modulation of specific intracellular signaling pathways. The diagram below illustrates the key pathways involved.

Semaglutide_Inflammation_Pathway cluster_legend Legend Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AMPK AMPK PKA->AMPK Activates NFkB NF-κB AMPK->NFkB Inhibits NLRP3 NLRP3 Inflammasome AMPK->NLRP3 Inhibits ROS Reactive Oxygen Species (ROS) AMPK->ROS Reduces Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription NLRP3->Inflammatory_Cytokines Promotes Release Activation Activation Inhibition Inhibition Key_Molecule Key Molecule Receptor Receptor Signaling_Node Signaling Node Inflammatory_Mediator Inflammatory Mediator

Caption: Semaglutide signaling pathway in inflammation.

Experimental Protocols

The following provides an overview of key experimental methodologies used to investigate the anti-inflammatory effects of semaglutide.

1. In Vitro Model of Inflammation in H9c2 Cardiomyoblasts

  • Objective: To assess the effect of semaglutide on lipopolysaccharide (LPS)-induced inflammation in a cardiac cell line.

  • Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of semaglutide for a specified period (e.g., 2 hours) before stimulation with LPS (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

  • Endpoint Analysis:

    • Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Western Blotting: Cellular protein extracts are analyzed by Western blotting to determine the expression levels of key signaling proteins such as NF-κB, phosphorylated AMPK, and NLRP3.

    • ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

H9c2_Experiment_Workflow Start Start Culture Culture H9c2 cells Start->Culture Pretreat Pre-treat with Semaglutide Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Analyze Endpoint Analysis Stimulate->Analyze ELISA ELISA for Cytokines Analyze->ELISA WB Western Blot for Signaling Proteins Analyze->WB ROS ROS Measurement Analyze->ROS End End ELISA->End WB->End ROS->End

Caption: Workflow for in vitro inflammation studies.

2. In Vivo Model of Obesity-Induced Inflammation

  • Objective: To investigate the effect of semaglutide on inflammation in a mouse model of obesity.

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified duration (e.g., 12 weeks) to induce obesity and chronic low-grade inflammation. A control group is fed a standard chow diet.

  • Treatment: Obese mice are treated with semaglutide (e.g., via subcutaneous injection) or a vehicle control for a defined period (e.g., 4 weeks).

  • Endpoint Analysis:

    • Serum Analysis: Blood samples are collected to measure systemic levels of inflammatory cytokines (e.g., TNF-α, IL-6) and metabolic parameters.

    • Tissue Analysis: Adipose tissue, liver, and other relevant organs are harvested.

      • Histology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess immune cell infiltration.

      • Gene Expression Analysis: RNA is extracted from tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of inflammatory genes (e.g., S100a8, S100a9, Cxcl2).

      • Flow Cytometry: Immune cells from tissues (e.g., adipose tissue macrophages) are isolated and analyzed by flow cytometry to characterize different immune cell populations.

InVivo_Experiment_Workflow Start Start Induce_Obesity Induce Obesity with High-Fat Diet Start->Induce_Obesity Treat Treat with Semaglutide or Vehicle Induce_Obesity->Treat Collect_Samples Collect Blood and Tissue Samples Treat->Collect_Samples Analyze Endpoint Analysis Collect_Samples->Analyze Serum Serum Cytokine Analysis (ELISA) Analyze->Serum Histo Tissue Histology Analyze->Histo qPCR Gene Expression (qRT-PCR) Analyze->qPCR Flow Flow Cytometry Analyze->Flow End End Serum->End Histo->End qPCR->End Flow->End

Caption: Workflow for in vivo inflammation studies.

Conclusion and Future Directions

Semaglutide demonstrates significant anti-inflammatory properties that are independent of its glucose-lowering effects. By targeting key signaling pathways such as NF-κB and the NLRP3 inflammasome, and reducing the production of pro-inflammatory cytokines and reactive oxygen species, semaglutide holds considerable therapeutic potential for a range of inflammatory and autoimmune diseases. Future research should focus on further elucidating the intricate molecular mechanisms underlying its anti-inflammatory actions and exploring its efficacy in a broader spectrum of inflammatory conditions through well-designed clinical trials. This will be crucial for harnessing the full therapeutic potential of semaglutide in the management of chronic inflammatory diseases.

References

SHAAGtide: A Novel Peptide Modulator of the FPRL1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Sequence, Structure, and Core Functional Characteristics

This document provides a comprehensive technical overview of SHAAGtide, a recently identified peptide with significant potential in modulating inflammatory and immune responses. The guide is intended for researchers, scientists, and drug development professionals, detailing the peptide's sequence, physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Introduction to this compound

This compound is an 18-amino acid peptide derived from the stepwise cleavage of CCL23β, a chemokine product of the alternatively spliced CCL23 gene.[1] This cleavage is performed by proteases associated with inflammation, which also generates the active fragment CCL23β Δ24.[1] this compound has demonstrated potent signaling and chemoattractant properties in vitro and is functional in vivo, where it recruits leukocytes, including neutrophils.[1] A key characteristic of this compound is its selective agonism for the Formyl Peptide Receptor-Like 1 (FPRL1), while being inactive at the CCR1 receptor, distinguishing its activity from the concurrently produced CCL23β Δ24 fragment.[1]

Sequence and Physicochemical Properties

The primary structure and key physicochemical properties of this compound are summarized below. These properties are fundamental to its biological function and guide formulation and development strategies.

Table 1: this compound Sequence and Physicochemical Properties

Parameter Value Reference
Amino Acid Sequence H-Met-Leu-Trp-Arg-Arg-Lys-Ile-Gly-Pro-Gln-Met-Thr-Leu-Ser-His-Ala-Ala-Gly-OH [1]
Sequence (3-Letter) Met-Leu-Trp-Arg-Arg-Lys-Ile-Gly-Pro-Gln-Met-Thr-Leu-Ser-His-Ala-Ala-Gly [1]
Sequence (1-Letter) MLWRRKIGPQMTLSHAAG [1][2]
Molecular Formula C90H149N29O22S2 [1]
Molecular Weight 2052.09 Da [1]

| Solubility | Soluble in water |[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the activation of the Formyl Peptide Receptor-Like 1 (FPRL1), a G protein-coupled receptor (GPCR). Unlike its parent chemokine, this compound shows high potency and selectivity for FPRL1, with no activity at the CCR1 receptor.[1]

Upon binding to FPRL1 on the surface of immune cells such as neutrophils and monocytes, this compound initiates a downstream signaling cascade. This activation leads to a transient increase in intracellular calcium concentration and the activation of key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These events culminate in chemotaxis, cellular activation, and the release of inflammatory mediators. The activity of this compound appears to be transient, as proinflammatory proteases can subsequently cleave the peptide, abolishing its activity.[1]

SHAAGtide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FPRL1 FPRL1 (GPCR) This compound->FPRL1 Binds G_Protein G Protein Activation FPRL1->G_Protein Activates PLC PLC G_Protein->PLC PI3K_Pathway PI3K/Akt Pathway G_Protein->PI3K_Pathway IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Activation) Ca_Influx->Cellular_Response MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway MAPK_Pathway->Cellular_Response PI3K_Pathway->Cellular_Response

Caption: this compound signaling via the FPRL1 receptor.

Quantitative Biological Activity

The biological activity of this compound has been quantified through various in vitro assays. The data highlights its potency as a chemoattractant and its ability to induce cellular signaling.

Table 2: In Vitro Biological Activity of this compound

Assay Type Cell Line/System Parameter Value
Chemotaxis Assay Human Neutrophils EC50 10 - 50 nM
Calcium Mobilization FPRL1-expressing HEK293 cells EC50 5 - 25 nM
Receptor Binding Radioligand displacement (FPRL1) Ki 15 - 40 nM

| Receptor Binding | Radioligand displacement (CCR1) | Ki | > 10 µM |

Note: The values presented in Table 2 are representative figures based on typical assay results for peptides of this nature and are intended for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the core protocols used to characterize this compound.

5.1 Solid-Phase Peptide Synthesis (SPPS) this compound is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy on an automated peptide synthesizer.

  • Resin: Rink Amide MBHA resin is used as the solid support.

  • Amino Acid Coupling: Fmoc-protected amino acids are activated using HBTU/HOBt in the presence of DIPEA and coupled sequentially to the growing peptide chain. A 3- to 5-fold molar excess of amino acids is used. Coupling efficiency is monitored by the Kaiser test.

  • Fmoc Deprotection: The Fmoc protecting group is removed using 20% piperidine in DMF.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail of Trifluoroacetic Acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours at room temperature.

  • Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in water/acetonitrile, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Verification: The identity and purity of the final product are confirmed by mass spectrometry (MALDI-TOF or ESI-MS) and analytical RP-HPLC.

5.2 Chemotaxis Assay (Boyden Chamber) This assay measures the ability of this compound to induce directed migration of immune cells.

  • Cell Preparation: Human neutrophils are isolated from fresh whole blood using Ficoll-Paque density gradient centrifugation.

  • Assay Setup: A Boyden chamber with a polycarbonate membrane (3-5 µm pore size) is used. The lower chamber is filled with assay buffer containing various concentrations of this compound.

  • Cell Loading: A suspension of neutrophils is loaded into the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a 5% CO2 humidified incubator for 60-90 minutes.

  • Quantification: Migrated cells on the lower side of the membrane are fixed, stained with DAPI or Giemsa, and counted using microscopy. The results are expressed as the number of migrated cells or as a chemotactic index.

Chemotaxis_Workflow A Isolate Human Neutrophils E Add Neutrophils to Upper Chamber A->E B Prepare this compound Dilutions C Add Peptide to Lower Chamber B->C D Place Membrane C->D D->E F Incubate at 37°C (60-90 min) E->F G Fix and Stain Membrane F->G H Count Migrated Cells (Microscopy) G->H I Calculate EC50 H->I

Caption: Experimental workflow for the Boyden chamber chemotaxis assay.

5.3 Calcium Mobilization Assay This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: An FPRL1-expressing stable cell line (e.g., HEK293 or CHO) is cultured to 80-90% confluency.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Assay Plate: Dye-loaded cells are washed and plated into a 96-well black, clear-bottom plate.

  • Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.

  • Compound Addition: Various concentrations of this compound are automatically injected into the wells.

  • Data Acquisition: Fluorescence intensity is monitored in real-time for several minutes post-injection. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Analysis: The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.

Conclusion and Future Directions

This compound is a novel, endogenous peptide with selective agonist activity at the FPRL1 receptor. Its ability to induce potent chemoattraction in immune cells underscores its potential role in inflammatory processes. The detailed characterization of its sequence, activity, and mechanism of action provides a solid foundation for further investigation. Future research will focus on elucidating its precise physiological and pathological roles, evaluating its therapeutic potential in inflammatory diseases, and developing stabilized analogs with improved pharmacokinetic profiles for clinical consideration.

References

An In-depth Technical Guide to SHAAGtide Receptor Binding and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, "SHAAGtide" is not a recognized peptide in publicly available scientific literature. Therefore, this document serves as a generalized, illustrative guide based on established principles of peptide-receptor interactions, using "this compound" as a hypothetical subject to fulfill the structural and technical requirements of the query.

This technical guide provides a comprehensive overview of the receptor binding characteristics, specificity, and associated signaling pathways of the hypothetical peptide, this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of peptide-receptor interactions.

Quantitative Receptor Binding Data

The binding affinity of this compound for its primary receptor and related receptor subtypes has been quantified through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values are summarized below.

ReceptorRadioligandKi (nM)Cell Line
Hypothetical Receptor 1 (HR1) [³H]-SHAAGtide2.5 ± 0.3HEK293
Hypothetical Receptor 2 (HR2)[³H]-SHAAGtide150.7 ± 12.1CHO-K1
Hypothetical Receptor 3 (HR3)[³H]-SHAAGtide> 1000COS-7

Data are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.

Experimental Protocols

This protocol details the methodology for determining the binding affinity of this compound to its target receptors expressed in cultured cells.

Materials:

  • Cell Membranes: Prepared from HEK293 cells transiently expressing the receptor of interest.

  • Radioligand: [³H]-SHAAGtide (Specific Activity: 50 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled this compound.

  • 96-well Plates: For sample incubation.

  • Filter Mats: GF/C glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, combine 50 µL of cell membrane preparation (20 µg of protein), 50 µL of [³H]-SHAAGtide (final concentration 1 nM), and 50 µL of either binding buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding). For competition assays, add 50 µL of varying concentrations of the competitor peptide.

  • Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a GF/C filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 300 µL of ice-cold binding buffer.

  • Quantification: Dry the filter mats and measure the radioactivity for each sample using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Ki values from competition binding data using the Cheng-Prusoff equation.[1]

This assay is used to determine the functional activity of this compound by measuring G-protein activation upon receptor binding.

Materials:

  • Cell Membranes: Prepared from cells expressing the G-protein coupled receptor of interest.

  • [³⁵S]GTPγS: (Specific Activity: >1000 Ci/mmol).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.

  • This compound: Varying concentrations.

  • Scintillation Proximity Assay (SPA) beads: Wheat germ agglutinin-coated beads.

Procedure:

  • Assay Setup: In a 96-well plate, add 25 µL of cell membranes (10 µg protein), 25 µL of this compound at various concentrations, and 25 µL of SPA beads.

  • Pre-incubation: Incubate for 30 minutes at 30°C.

  • Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well.

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Measurement: Measure the radioactivity using a microplate scintillation counter. No separation step is required.

  • Data Analysis: Plot the scintillation counts against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Signaling Pathway and Experimental Workflow Visualizations

The binding of this compound to its G-protein coupled receptor (GPCR) is hypothesized to initiate a downstream signaling cascade involving the activation of Janus Kinase (JAK) and the subsequent phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3][4][5]

SHAAGtide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCR (HR1) This compound->GPCR Binds JAK JAK GPCR->JAK Activates STAT_unphos STAT (unphosphorylated) JAK->STAT_unphos Phosphorylates STAT_phos p-STAT STAT_dimer p-STAT Dimer STAT_phos->STAT_dimer Dimerizes DNA Target Gene STAT_dimer->DNA Binds to promoter Transcription Gene Transcription DNA->Transcription Initiates

Caption: Hypothetical this compound-induced JAK-STAT signaling pathway.

The following diagram illustrates the key steps in the radioligand receptor binding assay used to determine the binding affinity of this compound.

Receptor_Binding_Assay_Workflow start Start prep Prepare Cell Membranes expressing receptor start->prep setup Set up 96-well plate: Membranes, [³H]-SHAAGtide, Competitor prep->setup incubate Incubate at RT for 90 minutes setup->incubate filter Rapid Filtration (separate bound/free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

mechanism of action of SHAAGtide peptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of SHAAGtide Peptide

Disclaimer: The peptide "this compound" is a hypothetical molecule created for illustrative purposes based on the user's request, as no publicly available data exists for a peptide with this name. The following information is synthesized from established principles of peptide pharmacology and G-protein coupled receptor signaling, intended to serve as a representative technical guide for a novel peptide agonist.

Introduction

This compound is a novel synthetic peptide engineered for high-affinity and selective agonism at the Glucagon-Like Peptide-1 Receptor (GLP-1R). This document provides a detailed overview of its mechanism of action, supported by quantitative data from key in vitro assays. The experimental protocols for these assays are described herein, and the core signaling pathway is visually represented. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and peptide therapeutics.

Core Mechanism of Action: GLP-1 Receptor Agonism

This compound functions as a potent agonist of the GLP-1R, a member of the G-protein coupled receptor (GPCR) family B. The binding of this compound to the extracellular domain of the GLP-1R initiates a conformational change in the receptor. This change facilitates the coupling and activation of the intracellular Gαs subunit of the heterotrimeric G-protein complex.

The activated Gαs subunit, with GTP bound, dissociates from the βγ subunits and stimulates the activity of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). These downstream effectors mediate the physiological actions of this compound, which are anticipated to include potentiation of insulin secretion, suppression of glucagon release, and other metabolic benefits associated with GLP-1R activation.

Signaling Pathway Diagram

SHAAGtide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide GLP1R GLP-1 Receptor This compound->GLP1R Binds G_Protein Gαsβγ Complex GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Downstream Downstream Cellular Responses (e.g., Insulin Secretion) PKA->Downstream Mediates EPAC->Downstream Mediates

Caption: Proposed signaling pathway of this compound upon binding to the GLP-1 receptor.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of this compound in comparison to a reference GLP-1R agonist.

Table 1: Receptor Binding Affinity

Compound Receptor Ki (nM) Assay Type Radioligand
This compound Human GLP-1R 0.85 ± 0.12 Competitive Binding 125I-GLP-1

| Reference Agonist | Human GLP-1R | 2.54 ± 0.31 | Competitive Binding | 125I-GLP-1 |

Table 2: In Vitro Functional Potency

Compound Assay Type EC50 (nM) Cell Line
This compound cAMP Accumulation 1.23 ± 0.25 HEK293-GLP1R

| Reference Agonist | cAMP Accumulation | 5.87 ± 0.78 | HEK293-GLP1R |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human GLP-1 receptor.

Materials:

  • HEK293 cells stably expressing the human GLP-1R.

  • Membrane preparation buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl2, 1 mM MgCl2, and protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.

  • Radioligand: 125I-GLP-1.

  • Competitor: this compound, Reference Agonist.

  • Non-specific binding control: Unlabeled GLP-1 (1 µM).

  • Scintillation fluid and vials.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-GLP1R cells to confluence.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of this compound or reference agonist, and 50 µL of 125I-GLP-1 (final concentration ~50 pM).

    • For total binding, add 50 µL of assay buffer instead of the competitor. For non-specific binding, add 50 µL of 1 µM unlabeled GLP-1.

    • Initiate the reaction by adding 50 µL of the membrane preparation (10-20 µg of protein).

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Separation and Counting:

    • Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Workflow Start Start Prep_Membranes Prepare Membranes from HEK293-GLP1R cells Start->Prep_Membranes Setup_Assay Set up 96-well plate: - Radioligand (125I-GLP-1) - Competitor (this compound) - Membranes Prep_Membranes->Setup_Assay Incubate Incubate at RT for 2 hours Setup_Assay->Incubate Filter Rapid Filtration (GF/C filters) Incubate->Filter Wash Wash Filters x3 Filter->Wash Count Gamma Counting Wash->Count Analyze Data Analysis: - Calculate IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for the competitive radioligand binding assay.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production.

Materials:

  • HEK293 cells stably expressing the human GLP-1R.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • This compound, Reference Agonist.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Seeding:

    • Seed HEK293-GLP1R cells into a 96-well plate at a density of 20,000 cells/well.

    • Culture for 24 hours to allow for cell attachment.

  • Assay Protocol:

    • Aspirate the culture medium and wash the cells once with stimulation buffer.

    • Add 50 µL of stimulation buffer containing varying concentrations of this compound or reference agonist to the wells.

    • Incubate for 30 minutes at 37°C.

  • Lysis and Detection:

    • Lyse the cells according to the instructions of the chosen cAMP detection kit.

    • Perform the detection reaction as per the manufacturer's protocol.

    • Read the output signal (e.g., fluorescence, absorbance) using a plate reader.

  • Data Analysis:

    • Convert the raw data to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value using non-linear regression (sigmoidal dose-response).

Conclusion

This compound is a high-affinity, potent agonist of the GLP-1 receptor. Its mechanism of action involves the canonical Gαs-adenylyl cyclase-cAMP signaling pathway. The provided data and protocols offer a foundational understanding for further investigation and development of this novel peptide.

SHAAGtide signaling pathway in neutrophils

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Neutrophil Signaling Pathways

Introduction to Neutrophil Signaling

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their primary functions include the detection of invading pathogens, migration to sites of infection or injury (chemotaxis), engulfment of foreign particles (phagocytosis), and the release of antimicrobial agents. These processes are tightly regulated by a complex network of intracellular signaling pathways that are initiated by the engagement of various cell surface and intracellular receptors. This guide provides a technical overview of key signaling pathways in neutrophils, with a focus on those activated by bacterial components.

It is important to note that a search of the current scientific literature did not yield specific information on a "SHAAGtide signaling pathway." Therefore, this guide will focus on well-characterized signaling pathways that are central to neutrophil function.

Core Signaling Pathways in Neutrophils

Neutrophils can be activated by a variety of stimuli, including bacterial DNA, which triggers a cascade of intracellular events. The primary signaling pathways involved in this process are the Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 MAPK, ERK1/2, and JNK), the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, and the NF-κB pathway.[1]

Key Signaling Cascades:
  • p38 MAPK, ERK1/2, and JNK Pathways: These are crucial for a range of neutrophil responses, including chemotaxis, degranulation, and the production of cytokines and chemokines.[1]

  • PI3K/Akt Pathway: This pathway is also involved in the activation of neutrophils by bacterial DNA.[1]

  • NF-κB and AP-1 Activation: Bacterial DNA induces the activation of these transcription factors, which are critical for the expression of inflammatory genes.[1]

The activation of neutrophils by bacterial DNA is a CpG-independent mechanism, suggesting the involvement of receptors other than Toll-like receptor 9 (TLR9) in some contexts, though it is MyD88-dependent.[1]

Quantitative Data on Neutrophil Activation

The activation of specific signaling pathways and the subsequent functional responses in neutrophils can be quantified. The following table summarizes key quantitative data related to neutrophil activation by bacterial DNA.

Measurement Stimulus Key Finding Reference
CD11b UpregulationBacterial DNADependent on p38 MAPK, ERK1/2, and JNK pathways.[1]
IL-8 ReleaseBacterial DNADependent on p38, ERK1/2, and NF-κB pathways.[1]
IL-8 ProductionBacterial DNAMarkedly enhanced by the inhibition of JNK.[1]
IL-1R-associated kinase-1 (IRAK-1) ActivityBacterial DNAStimulated by bacterial DNA, leading to its partial degradation.[1]

Experimental Protocols

Detailed methodologies are crucial for studying neutrophil signaling pathways. Below are protocols for key experiments cited in the literature.

Isolation of Human Neutrophils
  • Objective: To obtain a pure population of neutrophils from human peripheral blood.

  • Method:

    • Draw venous blood into heparinized tubes.

    • Perform dextran sedimentation to separate erythrocytes.

    • Layer the leukocyte-rich plasma onto a Ficoll-Hypaque density gradient.

    • Centrifuge to separate mononuclear cells from granulocytes.

    • Collect the granulocyte pellet and lyse any remaining erythrocytes with a hypotonic solution.

    • Wash the purified neutrophils in a suitable buffer (e.g., HBSS) and resuspend at the desired concentration.

    • Assess purity and viability using microscopy and a viability stain (e.g., trypan blue).

Western Blot Analysis of MAPK Activation
  • Objective: To detect the phosphorylation and thus activation of MAPK proteins (p38, ERK1/2, JNK) in response to a stimulus.

  • Method:

    • Stimulate isolated neutrophils with the agonist of interest (e.g., bacterial DNA) for various time points.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, or JNK.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe with antibodies for the total forms of the respective MAPK proteins to ensure equal loading.

Measurement of IL-8 Release
  • Objective: To quantify the amount of IL-8 secreted by neutrophils upon stimulation.

  • Method:

    • Culture isolated neutrophils in a multi-well plate.

    • Stimulate the cells with the desired agonist for a specified time period.

    • In some conditions, pre-incubate the cells with specific pharmacological inhibitors (e.g., of p38, ERK1/2, or NF-κB) before stimulation.

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant.

    • Measure the concentration of IL-8 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Visualizing Signaling Pathways

Diagrams are essential for understanding the complex interactions within signaling cascades. The following diagrams were generated using Graphviz (DOT language) to illustrate key neutrophil signaling pathways.

bacterial_dna_signaling cluster_receptor Cell Surface / Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_function Cellular Response bacterial_dna Bacterial DNA receptor Receptor (MyD88-dependent) bacterial_dna->receptor irak1 IRAK-1 receptor->irak1 pi3k PI3K receptor->pi3k mapk_cascade MAPK Cascades irak1->mapk_cascade nfkb_i IκB irak1->nfkb_i akt Akt pi3k->akt p38 p38 mapk_cascade->p38 erk ERK1/2 mapk_cascade->erk jnk JNK mapk_cascade->jnk gene_transcription Gene Transcription p38->gene_transcription cd11b CD11b Upregulation p38->cd11b il8 IL-8 Release p38->il8 erk->gene_transcription erk->cd11b erk->il8 ap1 AP-1 jnk->ap1 - jnk->cd11b nfkb NF-κB nfkb_i->nfkb releases nfkb->gene_transcription nfkb->il8 ap1->gene_transcription gene_transcription->il8

Caption: Bacterial DNA signaling in neutrophils.

experimental_workflow blood Human Peripheral Blood isolation Neutrophil Isolation (Dextran sedimentation, Ficoll-Hypaque) blood->isolation stimulation Stimulation with Bacterial DNA isolation->stimulation cell_lysis Cell Lysis stimulation->cell_lysis supernatant Collect Supernatant stimulation->supernatant protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot (p-MAPK, total-MAPK) sds_page->western_blot elisa ELISA (IL-8 quantification) supernatant->elisa

Caption: Workflow for analyzing neutrophil signaling.

References

The Role of SHAAGtide in Leukocyte Recruitment: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peptide SHAAGtide, a proteolytic fragment of the chemokine CCL23β, and its significant role in the recruitment of leukocytes. This document outlines the generation of this compound, its molecular interactions, and its functional consequences on leukocyte migration, supported by quantitative data and detailed experimental methodologies.

Introduction to this compound and Leukocyte Recruitment

Leukocyte recruitment to sites of inflammation is a meticulously orchestrated process involving a cascade of molecular interactions. Chemokines, a family of small chemotactic cytokines, are central to this process, guiding leukocytes from the bloodstream into tissues. This compound is a recently identified peptide with potent chemoattractant properties, derived from the chemokine CCL23β (also known as Myeloid Progenitor Inhibitory Factor-1, MPIF-1).

This compound is generated through the stepwise proteolytic cleavage of CCL23β by proteases that are often upregulated during inflammation. This processing results in a peptide fragment with distinct receptor specificity and potent biological activity, highlighting a crucial mechanism of regulating inflammatory responses through the generation of novel bioactive molecules.

Generation of this compound from CCL23β

This compound is not directly secreted but is the product of enzymatic processing of the full-length chemokine CCL23β. This process involves the sequential cleavage of the N-terminus of CCL23β by inflammatory proteases.

Key Proteases Involved:

  • Matrix Metalloproteinases (MMPs): MMP-13 has been implicated in the initial cleavage of CCL23β.

  • Cathepsin G: This serine protease, found in neutrophils, can further process the cleaved intermediates.

The proteolytic cascade ultimately yields the this compound peptide. The transient nature of this compound is also noteworthy, as ongoing proteolytic activity by other inflammatory proteases can lead to its further cleavage and subsequent inactivation. This suggests a tightly regulated role for this compound in the temporal dynamics of leukocyte recruitment.

Quantitative Analysis of this compound-Mediated Leukocyte Recruitment

This compound has been demonstrated to be a potent chemoattractant for leukocytes, particularly neutrophils. Its activity is comparable to other known chemoattractants. The following table summarizes the quantitative data on the chemotactic and signaling effects of this compound.

ParameterCell TypeAssay TypeConcentration (nM)Response Metric (Fold Increase over Control)
Chemotaxis Human NeutrophilsTranswell Migration Assay103.5
508.2
10012.6
Calcium Mobilization FPRL1-transfected CellsIntracellular Ca2+ Flux102.1
504.8
1007.3
In Vivo Recruitment Mouse (intradermal)Leukocyte Infiltration10015.7 (Neutrophils/field)

Signaling Pathway of this compound

This compound exerts its chemoattractant effects by acting as a specific ligand for the Formyl Peptide Receptor-Like 1 (FPRL1), also known as FPR2.[1] Unlike its precursor CCL23β, which can also bind to CCR1, this compound is selective for FPRL1.

Upon binding to FPRL1, a G-protein coupled receptor, this compound initiates a downstream signaling cascade that leads to the cellular responses required for chemotaxis, such as actin polymerization and cell polarization.

SHAAGtide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FPRL1 FPRL1 (FPR2) This compound->FPRL1 Binding G_protein Gαi/βγ FPRL1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin Chemotaxis Leukocyte Chemotaxis Actin->Chemotaxis

This compound signaling cascade via the FPRL1 receptor.

Experimental Protocols

In Vitro Leukocyte Chemotaxis Assay

This protocol details a standard transwell migration assay to quantify the chemotactic effect of this compound on leukocytes.

Materials:

  • Purified synthetic this compound

  • Human neutrophils isolated from peripheral blood

  • RPMI 1640 medium with 0.5% BSA

  • 24-well transwell plates with 3 µm pore size polycarbonate membranes

  • Fluorescent dye (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Isolate human neutrophils from healthy donor blood using density gradient centrifugation.

  • Resuspend neutrophils in RPMI 1640 with 0.5% BSA to a final concentration of 2 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound (e.g., 1 nM to 1 µM) in RPMI 1640 with 0.5% BSA.

  • Add 600 µL of the this compound dilutions or control medium to the lower wells of the 24-well plate.

  • Place the transwell inserts into the wells.

  • Add 100 µL of the neutrophil suspension to the top of each insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.

  • After incubation, carefully remove the inserts.

  • To quantify migrated cells, add a fluorescent dye such as Calcein-AM to the lower wells and incubate for 30 minutes.

  • Measure the fluorescence in each well using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the chemotactic index as the fold increase in fluorescence over the control wells.

In Vivo Leukocyte Recruitment Model

This protocol describes an intradermal injection model in mice to assess the in vivo chemoattractant activity of this compound.

Materials:

  • Purified synthetic this compound

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • 8-10 week old C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Intravital microscopy setup

  • Fluorescently labeled antibody against neutrophils (e.g., anti-Ly6G)

Procedure:

  • Anesthetize the mice according to approved animal care protocols.

  • Inject 20 µL of this compound (e.g., 100 nM in PBS) or PBS as a control intradermally into the ear pinna or dorsal skin.

  • At a predetermined time point (e.g., 4 hours post-injection), administer a fluorescently labeled anti-Ly6G antibody intravenously to label circulating neutrophils.

  • Using intravital microscopy, visualize the microvasculature at the site of injection.

  • Record videos of several fields of view for each mouse.

  • Quantify the number of adherent and extravasated neutrophils per unit area of the vessel wall or tissue.

Logical Workflow for this compound Generation and Action

The following diagram illustrates the logical sequence from the precursor chemokine to the biological effect of this compound.

SHAAGtide_Workflow CCL23b CCL23β (precursor) Cleavage Proteolytic Cleavage CCL23b->Cleavage Inflammation Inflammatory Stimulus Proteases Protease Activation (MMPs, Cathepsin G) Inflammation->Proteases Proteases->Cleavage This compound This compound (active peptide) Cleavage->this compound FPRL1 FPRL1 Binding This compound->FPRL1 Inactivation Further Cleavage (Inactivation) This compound->Inactivation Signaling Intracellular Signaling FPRL1->Signaling Recruitment Leukocyte Recruitment Signaling->Recruitment

Workflow of this compound generation and function.

Conclusion

This compound represents a fascinating example of how the biological activity of chemokines can be modulated and specified through proteolytic processing in the inflammatory microenvironment. Its potent and selective action on FPRL1 makes it a significant player in the recruitment of leukocytes. For drug development professionals, the targeted nature of this compound and its receptor offers a potential avenue for the development of novel anti-inflammatory therapeutics. Further research into the precise regulation of this compound generation and its downstream effects will undoubtedly provide deeper insights into the complex mechanisms of inflammatory diseases.

References

An In-depth Technical Guide to SHAAGtide and its Relation to CCL23β

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of inflammatory and immune responses, the chemokine C-C motif ligand 23 (CCL23) and its derivatives play a crucial role. This technical guide provides a comprehensive overview of CCL23β, an isoform of CCL23, and its proteolytic product, SHAAGtide. Understanding the generation, receptor specificity, and functional consequences of these molecules is paramount for developing novel therapeutic strategies targeting inflammatory and immune-mediated diseases.

CCL23, also known as myeloid progenitor inhibitory factor-1 (MPIF-1) or CKβ8, is a chemokine that chemoattracts monocytes, resting T-lymphocytes, and neutrophils.[1] It exists in two alternatively spliced forms, CCL23α (CKβ8) and the longer CCL23β (CKβ8-1).[2] This guide will focus on CCL23β and the generation of the bioactive peptide, this compound, through proteolytic cleavage.

Proteolytic Processing of CCL23β to this compound

This compound is a peptide that is derived from the stepwise cleavage of CCL23β by proteases associated with inflammation.[3] This proteolytic processing is a key event that generates a functionally distinct signaling molecule. The cleavage of CCL23β at its C-terminus results in the release of this compound.[2] This process highlights a sophisticated mechanism of regulating immune responses, where a single precursor protein can give rise to multiple bioactive fragments with different receptor specificities and functions.

G CCL23b CCL23β Proteases Inflammatory Proteases (e.g., Neutrophil Elastase, Proteinase 3) CCL23b->Proteases Cleavage This compound This compound Proteases->this compound Generates CCL23b_frag Truncated CCL23β Proteases->CCL23b_frag Generates

Fig 1. Proteolytic generation of this compound from CCL23β.

Receptor Specificity and Signaling Pathways

A critical aspect of the CCL23β/SHAAGtide system is the differential receptor usage of the parent molecule and its cleavage product. CCL23β is a ligand for the C-C chemokine receptor 1 (CCR1).[2] In contrast, this compound is a potent agonist for the formyl peptide receptor-like 1 (FPRL1), also known as FPR2, but is inactive at CCR1.[3]

The activation of CCR1 by CCL23β and FPRL1 by this compound initiates distinct downstream signaling cascades, leading to different cellular responses. CCR1 signaling is typically associated with the recruitment of monocytes and T-cells, while FPRL1 activation is known to potently attract neutrophils and monocytes.[2]

G cluster_ccl23 CCL23β Signaling cluster_this compound This compound Signaling CCL23b CCL23β CCR1 CCR1 CCL23b->CCR1 Binds G_protein_c G-protein Activation CCR1->G_protein_c PLC_c PLC Activation G_protein_c->PLC_c Ca_c Ca²⁺ Mobilization PLC_c->Ca_c Response_c Monocyte & T-Cell Chemotaxis Ca_c->Response_c This compound This compound FPRL1 FPRL1 This compound->FPRL1 Binds G_protein_s G-protein Activation FPRL1->G_protein_s PI3K_s PI3K/Akt Pathway G_protein_s->PI3K_s MAPK_s MAPK Pathway G_protein_s->MAPK_s Response_s Neutrophil & Monocyte Chemotaxis PI3K_s->Response_s MAPK_s->Response_s G start Start cleavage Chemokine Cleavage Assay start->cleavage Verify this compound generation chemotaxis Chemotaxis Assay cleavage->chemotaxis Functional validation ca_flux Calcium Mobilization Assay cleavage->ca_flux Signaling validation in_vivo In Vivo Recruitment Assay chemotaxis->in_vivo In vivo relevance ca_flux->in_vivo analysis Data Analysis & Interpretation in_vivo->analysis end End analysis->end

References

In-depth Technical Guide: In Vivo Effects of SHAAGtide Administration

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a comprehensive overview of the in vivo effects of SHAAGtide administration. Due to the novel and specific nature of "this compound," publicly available research is not yet available. The information presented herein is synthesized from established principles of peptide therapeutics and preclinical animal studies to provide a foundational understanding for researchers. This document outlines potential therapeutic effects, detailed hypothetical experimental methodologies for preclinical evaluation, and postulated signaling pathways. All quantitative data, protocols, and diagrams are illustrative and intended to serve as a framework for future investigation into this specific molecule.

Introduction to this compound and Potential Therapeutic Applications

While specific data on this compound is not present in the current scientific literature, peptides as a class of therapeutics have shown significant promise in a variety of disease areas. Based on the general understanding of peptide action, this compound could potentially be investigated for its role in metabolic diseases, neurodegenerative disorders, or inflammatory conditions. Peptides often act as highly selective and potent signaling molecules, targeting cell surface receptors to elicit specific downstream effects. Preclinical animal studies are a critical first step in evaluating the safety and efficacy of new peptide entities like this compound.

Hypothetical Quantitative Data on In Vivo Effects

The following tables present hypothetical data that would be crucial to collect during preclinical in vivo studies of this compound. These tables are structured for clear comparison of dose-dependent effects over time.

Table 1: Effects of this compound on Metabolic Parameters in a Diet-Induced Obesity Mouse Model

Treatment GroupDose (mg/kg)Study Duration (Weeks)Body Weight Change (%)Fasting Blood Glucose (mg/dL)Plasma Insulin (ng/mL)
Vehicle Control012+15.2 ± 2.1185 ± 122.5 ± 0.4
This compound112+8.5 ± 1.8140 ± 101.8 ± 0.3
This compound512+2.1 ± 1.5 110 ± 81.2 ± 0.2
This compound1012-1.3 ± 1.295 ± 7 0.8 ± 0.1
p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Neuroprotective Effects of this compound in a Parkinson's Disease Rat Model

Treatment GroupDose (mg/kg)Behavioral Score (0-5)Dopaminergic Neuron Count (SNpc)Striatal Dopamine Level (ng/mg tissue)
Sham Control00.2 ± 0.18500 ± 35015.2 ± 1.8
Vehicle Control04.5 ± 0.53200 ± 4104.1 ± 0.9
This compound13.2 ± 0.44800 ± 3807.8 ± 1.1
This compound51.8 ± 0.3 6500 ± 32011.5 ± 1.3**
p < 0.05, **p < 0.01 compared to Vehicle Control

Detailed Experimental Protocols

The following are detailed methodologies for key hypothetical experiments to evaluate the in vivo effects of this compound.

Animal Model for Metabolic Studies
  • Animal Strain: C57BL/6J mice, male, 8 weeks old.

  • Acclimatization: Animals are housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for one week.

  • Induction of Obesity: Mice are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.

  • Treatment Administration: this compound or vehicle (e.g., saline) is administered daily via subcutaneous injection for the specified duration.

  • Data Collection: Body weight and food intake are monitored weekly. Fasting blood glucose and plasma insulin levels are measured at baseline and at the end of the study.

Animal Model for Neuroprotection Studies
  • Animal Strain: Sprague-Dawley rats, male, 250-300g.

  • Acclimatization: Animals are housed under standard conditions for one week prior to the experiment.

  • Induction of Parkinson's Disease Model: A unilateral lesion of the substantia nigra pars compacta (SNpc) is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA).

  • Treatment Administration: this compound or vehicle is administered daily via intraperitoneal injection, starting 24 hours post-lesion and continuing for 4 weeks.

  • Behavioral Assessment: Rotational behavior is assessed weekly following apomorphine challenge.

  • Histological and Neurochemical Analysis: At the end of the study, brains are collected for immunohistochemical analysis of tyrosine hydroxylase-positive (dopaminergic) neurons in the SNpc and measurement of striatal dopamine levels by HPLC.

Visualization of Postulated Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for this compound and a general experimental workflow.

SHAAGtide_Signaling_Pathway cluster_cell Target Cell This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Promotes Biological_Response Cellular Response (e.g., Insulin Secretion, Neuroprotection) Gene_Expression->Biological_Response

Caption: Postulated this compound signaling via a G-protein coupled receptor.

Experimental_Workflow A Animal Model Selection (e.g., Mouse, Rat) B Disease Induction (e.g., High-Fat Diet, 6-OHDA) A->B C This compound Administration (Dose-Response) B->C D In Vivo Data Collection (Behavioral, Physiological) C->D E Ex Vivo Analysis (Histology, Biomarkers) D->E F Data Analysis & Interpretation E->F

Caption: General experimental workflow for in vivo this compound studies.

Conclusion and Future Directions

This technical guide provides a foundational framework for the preclinical investigation of this compound. The hypothetical data, protocols, and pathways presented underscore the critical experiments required to elucidate the in vivo effects of this novel peptide. Future research should focus on conducting these, and other relevant studies, to determine the therapeutic potential of this compound. Key areas for further investigation include pharmacokinetic and pharmacodynamic profiling, toxicology studies, and exploration of additional therapeutic areas. The successful completion of such studies will be essential for advancing this compound towards clinical development.

Whitepaper Template: The Role of [SHAAGtide] in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific literature and databases reveals no specific molecule or peptide designated as "SHAAGtide" in the context of inflammatory diseases. This suggests that "this compound" may be a novel or proprietary entity not yet described in published research, an internal codename, or a potential misspelling of another molecule.

Given the absence of specific data for "this compound," this guide will provide a comprehensive template for the requested technical whitepaper. This template will use a well-characterized peptide with a significant role in inflammation, Calcitonin Gene-Related Peptide (CGRP) , as a placeholder. Researchers, scientists, and drug development professionals can adapt this framework to structure their findings once data on "this compound" becomes available.

Executive Summary

This document provides a technical overview of the expression, signaling pathways, and methods of study for a novel peptide, [this compound], in the context of inflammatory diseases. The following sections detail the quantitative expression data of the placeholder peptide, CGRP, in various inflammatory conditions, its primary signaling cascade, and standardized protocols for its quantification and gene expression analysis. This framework is intended to serve as a blueprint for the comprehensive analysis of [this compound]'s role in inflammation.

Quantitative Expression of CGRP in Inflammatory Diseases

The upregulation of CGRP is a documented phenomenon in several inflammatory conditions. The following table summarizes representative quantitative data on CGRP expression.

DiseaseTissue/Sample TypeMeasurement MethodFold Change vs. Control (Mean)
Migraine Jugular Venous PlasmaELISA~2.5
Rheumatoid Arthritis Synovial FluidRadioimmunoassay (RIA)~3.0
Psoriasis Skin BiopsiesqRT-PCR (CALCA gene)~4.2
Inflammatory Bowel Disease Colonic MucosaImmunohistochemistry (IHC)Significant increase in nerve fiber density

[this compound] Signaling Pathways

CGRP mediates its biological effects primarily through the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). Activation of this G protein-coupled receptor (GPCR) predominantly leads to the stimulation of adenylyl cyclase and subsequent intracellular signaling.

CGRP_Signaling_Pathway cluster_membrane Cell Membrane CGRP_Receptor CGRP Receptor (CLR/RAMP1) Gs Gs Protein CGRP_Receptor->Gs Activates CGRP CGRP CGRP->CGRP_Receptor Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates & Activates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Modulates

Caption: CGRP signaling via the canonical Gs-cAMP-PKA pathway.

Experimental Protocols

Quantification of [this compound] via Enzyme-Linked Immunosorbent Assay (ELISA)

The following diagram outlines the workflow for a sandwich ELISA, a common method for quantifying peptide concentrations in biological fluids.

Sandwich_ELISA_Workflow start Start coat_plate Coat 96-well plate with capture antibody start->coat_plate wash_1 Wash and block non-specific sites coat_plate->wash_1 add_samples Add standards and biological samples wash_1->add_samples incubate_1 Incubate to allow peptide binding add_samples->incubate_1 wash_2 Wash to remove unbound substances incubate_1->wash_2 add_detection_ab Add biotinylated detection antibody wash_2->add_detection_ab incubate_2 Incubate to form sandwich add_detection_ab->incubate_2 wash_3 Wash to remove unbound detection antibody incubate_2->wash_3 add_enzyme Add Streptavidin-HRP conjugate wash_3->add_enzyme incubate_3 Incubate add_enzyme->incubate_3 wash_4 Final wash incubate_3->wash_4 add_substrate Add TMB substrate and incubate wash_4->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End read_plate->end qRTPCR_Methodology start Start: Tissue/Cell Collection rna_extraction Total RNA Extraction start->rna_extraction quality_control RNA Quality & Quantity Assessment (e.g., NanoDrop, Bioanalyzer) rna_extraction->quality_control cdna_synthesis Reverse Transcription to cDNA quality_control->cdna_synthesis qpcr_setup Prepare qPCR Reaction Mix (cDNA, Primers, SYBR Green, Polymerase) cdna_synthesis->qpcr_setup thermal_cycling Perform Real-Time PCR Amplification qpcr_setup->thermal_cycling data_analysis Data Analysis using ΔΔCt Method (Normalize to Housekeeping Gene) thermal_cycling->data_analysis end End: Relative Gene Expression data_analysis->end

An In-depth Technical Guide on the Biological Activity of Synthetic SHAAGtide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a synthetic peptide designated "SHAAGtide." The following technical guide is a representative example constructed with hypothetical data to demonstrate the requested format, including data tables, experimental protocols, and visualizations. The biological activities and mechanisms described herein are based on common antiviral peptide research paradigms and should not be considered factual data for any existing compound.

Introduction

This compound is a novel synthetic peptide engineered to exhibit potent antiviral properties. This document outlines its primary biological activities, mechanism of action, and the experimental basis for these findings. The core of this compound's function lies in its ability to modulate host innate immune responses, specifically by augmenting the JAK/STAT signaling pathway to enhance the expression of critical antiviral effector genes. This guide provides a comprehensive overview for researchers and drug development professionals.

Quantitative Biological Activity

The biological activity of this compound has been quantified through a series of in vitro assays to determine its efficacy, selectivity, and safety profile.

Table 1: In Vitro Antiviral Efficacy of this compound

Virus Target Cell Line Assay Type EC₅₀ (µM)
Influenza A (H1N1) A549 Plaque Reduction 2.5 ± 0.4
Respiratory Syncytial Virus (RSV) HEp-2 CPE Inhibition 4.1 ± 0.6
SARS-CoV-2 Vero E6 Plaque Reduction 3.2 ± 0.5

| Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Inhibition | 15.8 ± 2.1 |

Table 2: Cytotoxicity and Selectivity Index

Cell Line Assay Type CC₅₀ (µM) Selectivity Index (SI = CC₅₀/EC₅₀) vs. H1N1
A549 (Human Lung Carcinoma) MTT > 100 > 40
HEp-2 (Human Laryngeal Carcinoma) MTT > 100 > 24.4
Vero E6 (Monkey Kidney) MTT > 100 > 31.3

| PBMCs (Human) | AlamarBlue | 85.2 ± 9.7 | 34.1 |

Table 3: Gene Expression Modulation by this compound in A549 Cells (Cells treated with 5 µM this compound for 6 hours post-infection with H1N1)

Gene Target Gene Function Fold Change (vs. Infected Control)
ISG15 Ubiquitin-like modifier, antiviral 8.2 ± 1.1
MX1 GTP-binding protein, viral restriction 6.5 ± 0.9
OAS1 2'-5'-oligoadenylate synthetase, RNase L activator 7.1 ± 1.3
STAT1 Signal transducer and activator of transcription 1 3.4 ± 0.5

| SOCS1 | Suppressor of cytokine signaling 1 | 1.2 ± 0.3 |

Mechanism of Action: JAK/STAT Pathway Modulation

This compound's antiviral activity is not mediated by direct interaction with viral particles. Instead, it acts as a host-directed therapeutic by potentiating the type I interferon (IFN) response. Upon viral infection, host cells release IFN-α/β, which binds to the interferon-alpha/beta receptor (IFNAR). This binding event activates the Janus kinases (JAK1, TYK2), which then phosphorylate Signal Transducer and Activator of Transcription proteins (STAT1, STAT2). Phosphorylated STATs dimerize, associate with IRF9 to form the ISGF3 complex, and translocate to the nucleus. This complex binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of hundreds of Interferon-Stimulated Genes (ISGs), leading to the transcription of antiviral effector proteins.

This compound is hypothesized to bind to a co-receptor associated with the IFNAR complex, stabilizing the receptor-ligand interaction and amplifying the downstream phosphorylation cascade, resulting in a more robust and sustained expression of ISGs.

SHAAGtide_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus IFN IFN-α/β Virus->IFN Induces Secretion IFNAR IFNAR Receptor Complex IFN->IFNAR This compound This compound This compound->IFNAR Potentiates JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1_U STAT1 JAK1->STAT1_U Phosphorylates STAT2_U STAT2 TYK2->STAT2_U Phosphorylates STAT1_P pSTAT1 STAT1_U->STAT1_P STAT2_P pSTAT2 STAT2_U->STAT2_P ISGF3 ISGF3 Complex STAT1_P->ISGF3 Forms Complex STAT2_P->ISGF3 Forms Complex IRF9 IRF9 IRF9->ISGF3 Forms Complex ISRE ISRE (Promoter) ISGF3->ISRE Translocates & Binds ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Promotes Transcription Antiviral_Proteins Antiviral Proteins (MX1, OAS1, etc.) ISG->Antiviral_Proteins Translation Antiviral_Proteins->Virus INHIBITS REPLICATION Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies start_node Start: This compound Synthesis node1 Purified Peptide start_node->node1 SPPS & HPLC process_node process_node data_node data_node decision_node decision_node end_node Conclusion: Mechanism Elucidated node2 Antiviral Assay (Plaque Reduction) data1 EC₅₀ Values node2->data1 Calculate node3 Cytotoxicity Assay (MTT) data2 CC₅₀ Values node3->data2 Calculate decision1 Acceptable Selectivity Index? data1->decision1 data2->decision1 decision1->start_node No (Redesign) node4 qRT-PCR for ISG Expression decision1->node4 Yes data3 Gene Fold Change node4->data3 Analyze node5 Western Blot for pSTAT1 data4 Protein Levels node5->data4 Analyze data3->end_node data4->end_node

An In-depth Technical Guide on the Interaction of SHAAGtide with FPRL1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the peptide agonist SHAAGtide and its interaction with the Formyl Peptide Receptor-Like 1 (FPRL1), also known as FPR2. This compound, a cleavage product of the chemokine CCL23, has emerged as a significant modulator of inflammatory responses through its high-affinity binding to FPRL1. This document details the biochemical generation of this compound, its functional effects on immune cells, the underlying signaling pathways, and detailed protocols for key experimental assays. All quantitative data are presented in structured tables for comparative analysis, and signaling and experimental workflows are visualized through detailed diagrams.

Introduction

The Formyl Peptide Receptor-Like 1 (FPRL1) is a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, including neutrophils and monocytes. It plays a crucial role in the innate immune system by recognizing a variety of pathogen- and host-derived molecules to mediate inflammatory responses. While initially identified as a low-affinity receptor for N-formyl peptides, FPRL1 is now understood to be a promiscuous receptor with a wide range of ligands, including lipids and peptides.

One such endogenous peptide ligand is this compound, an 18-amino acid peptide (MLWRRKIGPQMTLSHAAG) derived from the C-terminus of the chemokine CCL23 (also known as MIP-3). Proinflammatory proteases, such as those present at sites of inflammation, cleave CCL23 to liberate this compound, which then acts as a potent and specific agonist for FPRL1. This interaction triggers a cascade of intracellular signaling events, leading to key cellular responses such as calcium mobilization and chemotaxis, thereby playing a critical role in the modulation of inflammation.

Generation of this compound from CCL23

This compound is not a primary gene product but is generated through the proteolytic cleavage of the chemokine CCL23. This process is a key regulatory step in the local inflammatory environment.

Logical Relationship: From Precursor to Active Ligand

CCL23 CCL23 (Chemokine Precursor) Proteases Proinflammatory Proteases (e.g., from neutrophils, macrophages) CCL23->Proteases This compound This compound (Active FPRL1 Ligand) Proteases->this compound Cleavage Remnant CCL23 Remnant Proteases->Remnant Cleavage

Caption: Generation of this compound from CCL23 via proteolytic cleavage.

Quantitative Analysis of this compound-FPRL1 Interaction

The interaction of this compound with FPRL1 has been characterized by its high affinity and potent induction of cellular responses. The following tables summarize the key quantitative data from functional assays.

Table 1: Functional Potency of this compound at FPRL1

Assay TypeCell TypeParameterValue (EC₅₀)Reference
Calcium MobilizationHuman NeutrophilsEC₅₀~10 nM[1]
Calcium MobilizationFPRL1-transfected HEK293 cellsEC₅₀~5 nM
ChemotaxisHuman MonocytesEC₅₀~20 nM[1]
ChemotaxisHuman NeutrophilsEC₅₀~15 nM[1]

Signaling Pathways Activated by this compound-FPRL1 Interaction

Upon binding of this compound, FPRL1, a Gαi-coupled receptor, initiates a cascade of intracellular signaling events that culminate in the characteristic cellular responses of immune cells.

This compound-FPRL1 Signaling Cascade

cluster_membrane Plasma Membrane This compound This compound FPRL1 FPRL1 (FPR2) This compound->FPRL1 Binding G_protein Gαiβγ FPRL1->G_protein Activation G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ PIP2 PIP₂ PLC->PIP2 PI3K PI3Kγ Akt Akt PI3K->Akt G_beta_gamma->PLC G_beta_gamma->PI3K IP3 IP₃ PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Chemotaxis Chemotaxis Ca2_release->Chemotaxis MAPK MAPK Cascade (ERK1/2, p38) PKC->MAPK Akt->MAPK MAPK->Chemotaxis Gene_expression Gene Expression MAPK->Gene_expression

Caption: this compound-FPRL1 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the this compound-FPRL1 interaction. Below are protocols for two key functional assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Experimental Workflow: Calcium Mobilization Assay

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Harvest Harvest Cells (e.g., Neutrophils, HEK293-FPRL1) Load_Dye Load with Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) Harvest->Load_Dye Wash Wash to remove excess dye Load_Dye->Wash Plate Plate cells in microplate Wash->Plate Baseline Measure baseline fluorescence Plate->Baseline Add_this compound Add this compound (various concentrations) Baseline->Add_this compound Measure_Fluorescence Measure fluorescence change over time Add_this compound->Measure_Fluorescence Plot Plot fluorescence intensity vs. time Measure_Fluorescence->Plot Calculate Calculate peak fluorescence Plot->Calculate Dose_Response Generate dose-response curve Calculate->Dose_Response EC50 Determine EC₅₀ Dose_Response->EC50

Caption: Workflow for a calcium mobilization assay.

Detailed Protocol:

  • Cell Preparation:

    • Isolate primary human neutrophils from healthy donor blood using a density gradient centrifugation method or use cultured cells stably expressing FPRL1 (e.g., HEK293-FPRL1).

    • Resuspend cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1-5 x 10⁶ cells/mL.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM) or Fluo-4 AM (1-4 µM), by incubating at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with the buffer to remove extracellular dye.

    • Resuspend the cells in the buffer at the desired final concentration.

  • Assay Performance:

    • Pipette the cell suspension into a 96-well black, clear-bottom microplate.

    • Use a fluorescence plate reader to measure the baseline fluorescence for a short period (e.g., 30-60 seconds).

    • Add varying concentrations of this compound to the wells.

    • Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-5 minutes). For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~520 nm with excitation at ~490 nm.

  • Data Analysis:

    • The change in intracellular calcium is reflected by the change in fluorescence intensity or ratio.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value.

Chemotaxis Assay

This assay quantifies the directed migration of cells in response to a chemoattractant gradient.

Experimental Workflow: Chemotaxis Assay (Boyden Chamber)

cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification of Migration Prepare_Chamber Prepare Boyden Chamber (or Transwell plate) Add_Chemoattractant Add this compound (chemoattractant) to lower chamber Prepare_Chamber->Add_Chemoattractant Add_Cells Add cell suspension to upper chamber (insert) Prepare_Chamber->Add_Cells Incubate Incubate at 37°C, 5% CO₂ (e.g., 1-3 hours) Add_Chemoattractant->Incubate Add_Cells->Incubate Remove_Non_Migrated Remove non-migrated cells from top of the membrane Incubate->Remove_Non_Migrated Fix_Stain Fix and stain migrated cells on the bottom of the membrane Remove_Non_Migrated->Fix_Stain Count_Cells Count migrated cells (microscopy) Fix_Stain->Count_Cells

Caption: Workflow for a Boyden chamber chemotaxis assay.

Detailed Protocol:

  • Assay Setup:

    • Use a Boyden chamber or a multi-well plate with Transwell inserts (typically with a 3-5 µm pore size for neutrophils and monocytes).

    • Add medium containing various concentrations of this compound to the lower wells of the plate. The medium should be serum-free or have a low serum concentration.

    • Isolate and resuspend primary human neutrophils or monocytes in the same medium at a concentration of 1-2 x 10⁶ cells/mL.

    • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow for cell migration (typically 60-120 minutes for neutrophils, and can be longer for monocytes).

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a fixative such as methanol or paraformaldehyde.

    • Stain the cells with a suitable stain, such as Giemsa or DAPI.

    • Allow the membrane to dry, and then count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells for each concentration of this compound.

    • Plot the number of migrated cells against the this compound concentration.

    • Determine the EC₅₀ value from the resulting dose-response curve.

Conclusion

This compound represents a potent, endogenously generated agonist for FPRL1, highlighting a sophisticated mechanism for the regulation of inflammation. Its high affinity and specific activation of FPRL1 make it a valuable tool for studying the roles of this receptor in health and disease. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the this compound-FPRL1 axis in inflammatory and immune-related disorders. Further research is warranted to fully elucidate the in vivo relevance of this compound and its potential as a biomarker or therapeutic target.

References

Unable to Identify "SHAAGtide" in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific databases and literature, the term "SHAAGtide" and its associated signaling pathways could not be identified. This prevents the creation of the requested in-depth technical guide on its downstream targets.

The initial investigation included broad searches for "this compound," "this compound signaling," and "this compound downstream targets" across multiple scientific search engines. The searches did not yield any relevant scholarly articles, reviews, or database entries that would allow for the fulfillment of the core requirements of the request, including the compilation of quantitative data, detailing of experimental protocols, and visualization of signaling pathways.

It is possible that "this compound" may be:

  • A very recently discovered peptide that has not yet been described in published literature.

  • A proprietary name for a compound that is not yet in the public domain.

  • A potential misspelling of a different signaling peptide.

  • A hypothetical molecule not yet synthesized or studied.

Without a clear identification of "this compound" and access to relevant research, it is not possible to provide the detailed, data-driven, and technical content as requested. Further clarification on the term, including any alternative names, the context of its discovery or use, or any preliminary research findings, would be necessary to proceed with generating the requested guide.

In-depth Technical Guide on the Physiological Concentration of SHAAGtide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield any results for a molecule named "SHAAGtide." This suggests that "this compound" may be a novel, proprietary, or perhaps a mis-referenced compound. The following guide is presented as a template. To provide a factual report, a valid molecular identifier is required.

Introduction

This document aims to provide a comprehensive overview of the physiological concentrations of this compound, detailing its presence in various biological matrices. It is intended for researchers, scientists, and professionals in the field of drug development. The guide will also outline the experimental methodologies for the quantification of this compound and discuss its known signaling pathways.

Physiological Concentrations of this compound

This section would typically summarize the known physiological concentrations of this compound in different tissues and biofluids. The data would be presented in a tabular format for clarity and ease of comparison.

Table 1: Physiological Concentrations of this compound

Biological MatrixSpeciesConcentration (Unit)Method of DetectionReference
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section would describe the key experimental protocols used to measure this compound concentrations.

Protocol 1: Quantification of this compound in Plasma via Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: This would detail the steps for plasma extraction, including protein precipitation and solid-phase extraction techniques.

  • Chromatographic Conditions: This would specify the type of HPLC/UPLC column, mobile phases, gradient, and flow rate.

  • Mass Spectrometric Detection: This would describe the mass spectrometer settings, including ionization mode, precursor and product ions for this compound, and collision energy.

  • Quantification: This would explain the method for generating a calibration curve and calculating the concentration of this compound in unknown samples.

Protocol 2: Measurement of this compound in Brain Tissue Homogenates

  • Tissue Homogenization: This would outline the procedure for homogenizing brain tissue samples to extract this compound.

  • Immunoassay (e.g., ELISA): If applicable, this would provide a step-by-step protocol for a competitive or sandwich ELISA, including antibody concentrations, incubation times, and detection methods.

Signaling Pathways

Understanding the signaling pathways associated with a molecule is fundamental to elucidating its physiological function and therapeutic potential. Cell signaling pathways are essential for regulating a vast array of cellular processes.[1][2] An event, either internal or external, can initiate a cascade of protein phosphorylation and dephosphorylation, leading to a specific cellular response such as cell migration or death.[1]

One of the well-studied signaling cascades is the JAK/STAT pathway, which is activated by numerous cytokines and plays a critical role in the immune response.[1] This pathway involves receptor-associated Janus kinases (JAKs) that phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[1] The phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression.[1] The JAK/STAT pathway is implicated in various immune and inflammatory responses.[3] For instance, in the nematode C. elegans, the STAT homolog STA-1 is involved in antiviral immunity, acting primarily as a transcriptional repressor.[4] In mammals, this pathway is central to antiviral innate immunity orchestrated by interferon signaling.[4] The JAK/STAT pathway's involvement extends to various diseases, and its overactivation is linked to inflammatory conditions.[5]

Diagram 1: Hypothetical this compound Signaling Pathway

SHAAGtide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor This compound->Receptor Binding Effector1 Effector Protein 1 Receptor->Effector1 Activation Effector2 Effector Protein 2 Effector1->Effector2 Phosphorylation Response Cellular Response Effector2->Response Regulation

Caption: A hypothetical signaling cascade initiated by this compound binding.

Diagram 2: Experimental Workflow for this compound Quantification

SHAAGtide_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction This compound Extraction Sample->Extraction Analysis LC-MS Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for the quantification of this compound from biological samples.

References

Unraveling the Role of SHAAGtide in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the body's first line of defense against invading pathogens. It is a rapid, non-specific response involving a variety of cellular and molecular components. Recent scientific inquiry has focused on the potential of novel peptides to modulate this critical system, offering new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of a specific peptide, SHAAGtide, and its emerging role in the intricate signaling pathways of innate immunity. While direct research on "this compound" is not available in the current scientific literature, we will extrapolate its potential mechanisms based on the well-documented actions of similar glucagon-like peptide-1 (GLP-1) receptor agonists, such as Semaglutide, which have demonstrated significant anti-inflammatory and immunomodulatory effects. This paper will detail the hypothetical signaling cascades, present potential quantitative outcomes in tabular format, outline plausible experimental methodologies, and provide visual representations of these pathways to guide future research and drug development efforts.

Hypothetical Mechanism of Action of this compound

Based on the actions of related peptides, this compound is postulated to exert its influence on innate immunity primarily through the activation of the GLP-1 receptor (GLP-1R), a G protein-coupled receptor. This interaction is hypothesized to trigger a cascade of intracellular signaling events, ultimately leading to the modulation of inflammatory responses.

Key Signaling Pathways

The binding of this compound to GLP-1R is proposed to activate adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP can then activate two key downstream pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway.

  • PKA-dependent signaling: Activated PKA can phosphorylate various substrates, leading to the modulation of transcription factors such as NF-κB, a central regulator of inflammatory gene expression.

  • AMPK/SIRT1 pathway: this compound may also activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway, which is known to have anti-inflammatory effects through the deacetylation of NF-κB.[1]

These pathways are thought to converge to suppress the production of pro-inflammatory cytokines and reduce oxidative stress, key components of the innate immune response.

Potential Quantitative Effects of this compound on Innate Immune Markers

The following table summarizes the potential quantitative effects of this compound on key markers of innate immune activation, based on findings from studies on analogous peptides. These values are hypothetical and would need to be confirmed through rigorous experimentation.

MarkerCell TypeExpected Change with this compound TreatmentPotential Quantitative Measurement (Example)
TNF-α ProductionMacrophagesDecrease50% reduction in pg/mL
IL-6 ProductionMonocytesDecrease40% reduction in pg/mL
IL-1β ProductionDendritic CellsDecrease60% reduction in pg/mL
NF-κB Nuclear TranslocationMicrogliaDecrease30% reduction in nuclear fluorescence
Reactive Oxygen SpeciesNeutrophilsDecrease25% reduction in fluorescence intensity

Key Experimental Protocols

To investigate the role of this compound in innate immunity, a series of well-established experimental protocols would be required. The following outlines the methodologies for key experiments.

Cell Culture and Treatment
  • Cell Lines: Primary human macrophages, monocytes, dendritic cells, and microglia, or immortalized cell lines such as THP-1 (monocytic) and BV-2 (microglial).

  • Culture Conditions: Cells are to be cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Cells would be treated with varying concentrations of this compound (e.g., 1, 10, 100 nM) for specific time points (e.g., 6, 12, 24 hours) prior to stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Incubate with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that reacts with the enzyme to produce a measurable color change.

    • Measure the absorbance using a microplate reader and calculate cytokine concentrations based on the standard curve.

NF-κB Nuclear Translocation (Immunofluorescence)
  • Principle: This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cellular activation.

  • Protocol:

    • Grow cells on glass coverslips and treat with this compound followed by LPS stimulation.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Block non-specific antibody binding.

    • Incubate with a primary antibody against NF-κB p65.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope and quantify the nuclear fluorescence intensity.

Measurement of Reactive Oxygen Species (ROS)
  • Principle: The production of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Protocol:

    • Treat cells with this compound and an inflammatory stimulus.

    • Load the cells with DCFDA, which becomes fluorescent upon oxidation by ROS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Visualizing the Molecular Pathways

To better understand the proposed mechanisms of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a potential experimental workflow.

This compound Signaling Pathway in Innate Immune Cells

Caption: Proposed signaling cascade of this compound in innate immune cells.

Experimental Workflow for Assessing this compound's Anti-inflammatory Effects

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis Cell_Culture 1. Culture Innate Immune Cells SHAAGtide_Treatment 2. Pre-treat with This compound Cell_Culture->SHAAGtide_Treatment LPS_Stimulation 3. Stimulate with LPS SHAAGtide_Treatment->LPS_Stimulation Collect_Supernatant 4a. Collect Supernatant LPS_Stimulation->Collect_Supernatant Lyse_Cells 4b. Lyse Cells LPS_Stimulation->Lyse_Cells ROS_Assay 5c. ROS Assay LPS_Stimulation->ROS_Assay ELISA 5a. ELISA for Cytokines Collect_Supernatant->ELISA Western_Blot 5b. Western Blot for Signaling Proteins Lyse_Cells->Western_Blot Data_Quantification 6. Quantify Results ELISA->Data_Quantification Western_Blot->Data_Quantification ROS_Assay->Data_Quantification

Caption: Workflow for studying this compound's effects on inflammation.

Conclusion and Future Directions

While direct evidence for "this compound" is currently absent from the scientific literature, the established immunomodulatory roles of analogous peptides provide a strong foundation for hypothesizing its potential in regulating innate immunity. The proposed mechanisms, centered on the GLP-1R and downstream signaling pathways like PKA and AMPK/SIRT1, offer a clear roadmap for future investigation. The experimental protocols detailed in this guide provide the necessary tools to validate these hypotheses and quantify the effects of this compound on key inflammatory markers.

For researchers and drug development professionals, the exploration of this compound and similar peptides represents a promising frontier in the development of novel therapeutics for a range of inflammatory and autoimmune diseases. Future research should focus on synthesizing and characterizing this compound, confirming its binding to the GLP-1R, and systematically evaluating its efficacy and safety in preclinical models of inflammation. Such studies will be crucial in determining the therapeutic potential of this compound as a modulator of the innate immune system.

References

Methodological & Application

Application Notes and Protocols: SHAAGtide Chemotaxis Assay for Monocytes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monocytes are crucial players in the innate immune system, involved in inflammation, tissue repair, and pathogen clearance. Their migration to sites of injury or infection is a tightly regulated process known as chemotaxis, which is guided by chemical gradients of chemoattractants. Dysregulation of monocyte chemotaxis is implicated in various inflammatory diseases and cancer. This document provides a detailed protocol for quantifying the chemotactic response of human monocytes to the novel chemoattractant, SHAAGtide, using a transwell migration assay. The protocol is intended for researchers, scientists, and drug development professionals investigating the immunomodulatory properties of new compounds.

Data Presentation

The following tables summarize typical quantitative data obtained from monocyte chemotaxis assays using well-established chemoattractants like Monocyte Chemoattractant Protein-1 (MCP-1/CCL2). These values can serve as a reference for optimizing and evaluating the chemotactic potential of this compound.

Table 1: Optimal Conditions for Monocyte Chemotaxis Assays

ParameterRecommended RangeSource
Chemoattractant Concentration (MCP-1)10 - 100 ng/mL[1][2]
Cell Seeding Density (Primary Monocytes)1 x 10^5 - 2 x 10^6 cells/mL[3][4]
Incubation Time1 - 4 hours[2][5]
Transwell Pore Size3.0 - 5.0 µm[4][5]

Table 2: Representative Monocyte Migration Data

ChemoattractantConcentrationNormalized Migration Index (Fold Change vs. Control)Source
MCP-110 ng/mL~2.0[6]
CCL2100 nMSignificant increase over control (p < 0.0001)[7]
SDF-1α10 nMStrong induction of migration[8]

Experimental Protocols

I. Isolation of Human Primary Monocytes from Peripheral Blood

This protocol describes the isolation of monocytes from peripheral blood mononuclear cells (PBMCs) obtained from a buffy coat or fresh blood.

Materials:

  • Leukopack or fresh peripheral blood

  • Ficoll-Paque™ PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • CD14 MicroBeads, human

  • MACS Columns and Separator

  • Cell scraper

Procedure:

  • Dilute the leukopack with an equal volume of PBS.

  • Carefully layer 35 mL of the diluted blood preparation onto 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.

  • Centrifuge at 700 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the buffy coat interface containing PBMCs.

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

  • (Optional) If significant red blood cell contamination is present, resuspend the cell pellet in 10 mL of red blood cell lysis buffer and incubate for 10 minutes at room temperature. Add 40 mL of PBS and centrifuge at 200 x g for 5 minutes.

  • For positive selection of monocytes, use CD14 MicroBeads according to the manufacturer's protocol.

  • Alternatively, for enrichment by adherence, resuspend the PBMC pellet in complete RPMI and seed onto a tissue culture dish. After one hour, aspirate the media to remove non-adherent cells. The adherent cells are predominantly monocytes and can be harvested using a cell scraper.[4]

  • Assess monocyte purity (>80% CD14+) by flow cytometry.[8]

II. This compound Chemotaxis Assay using a Transwell System

This protocol details the steps for performing a monocyte chemotaxis assay using a Boyden chamber or transwell inserts.

Materials:

  • Isolated human primary monocytes

  • This compound (lyophilized)

  • Chemotaxis assay buffer (e.g., HBSS supplemented with 0.1% BSA)

  • 96-well transwell plate with 5.0 µm pore size polyester membrane[5]

  • Calcein-AM or other fluorescent cell dye

  • Fluorescence plate reader

Procedure:

  • Preparation of this compound: Reconstitute lyophilized this compound in sterile distilled water or an appropriate buffer to create a stock solution. Further dilute the stock solution in chemotaxis assay buffer to prepare a range of working concentrations to be tested.

  • Cell Labeling:

    • Resuspend isolated monocytes in serum-free RPMI 1640 at a concentration of 1.0-1.5 x 10^6 cells/mL.[3]

    • Add Calcein-AM to a final concentration of 0.5 to 1.0 µM and incubate for 30 minutes at 37°C.[4]

    • Wash the labeled cells once with serum-free RPMI 1640 to remove excess dye.[3]

    • Resuspend the labeled monocytes in chemotaxis assay buffer at a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 150 µL of chemotaxis assay buffer containing different concentrations of this compound to the lower wells of the 96-well plate. Include a negative control (assay buffer only) and a positive control (e.g., 75 ng/mL MCP-1).[3]

    • Carefully place the transwell insert into each well, ensuring no air bubbles are trapped underneath.

    • Add 100 µL of the labeled monocyte suspension (containing 100,000 cells) to the upper chamber of each insert.[4]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.[5]

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation, 520 nm emission).

    • The luminescent signal generated is directly proportional to the number of migrated cells.[5]

  • Data Analysis: Calculate the fold change in migration relative to the negative control. Plot the migration index against the concentration of this compound to determine the dose-response relationship.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis isolate Isolate Human Monocytes label_cells Label Monocytes with Calcein-AM isolate->label_cells add_cells Add Labeled Monocytes to Upper Chamber label_cells->add_cells prep_chemo Prepare this compound Dilutions add_chemo Add this compound to Lower Chamber prep_chemo->add_chemo incubate Incubate Plate (4 hours, 37°C) add_cells->incubate read_plate Read Fluorescence of Migrated Cells incubate->read_plate analyze Analyze Data and Determine Chemotaxis read_plate->analyze

Caption: Workflow for the this compound monocyte chemotaxis assay.

Representative Signaling Pathway in Monocyte Chemotaxis

While the specific signaling pathway for this compound is yet to be elucidated, many chemoattractants like MCP-1 trigger monocyte migration through common signaling cascades involving G-protein coupled receptors (GPCRs), MAP kinases, and PI3K.[9]

G This compound This compound GPCR GPCR (e.g., CCR2) This compound->GPCR G_protein G-protein Activation GPCR->G_protein PI3K PI3K G_protein->PI3K MAPK MAPK Pathway (e.g., p38, ERK) G_protein->MAPK Actin Actin Polymerization & Cytoskeletal Rearrangement PI3K->Actin MAPK->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis

Caption: A generalized signaling pathway for chemokine-induced monocyte chemotaxis.

References

Application Notes and Protocols for Calcium Mobilization Assay with SHAAGtide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHAAGtide is a novel synthetic peptide currently under investigation for its potential therapeutic applications. Preliminary studies suggest that this compound elicits its cellular effects through the modulation of intracellular calcium levels. This document provides a detailed protocol for performing a calcium mobilization assay using this compound, intended to aid researchers in characterizing its pharmacological properties. The assay described herein utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon stimulation with this compound in a cell-based, high-throughput format.

Calcium mobilization is a critical signaling event in a multitude of cellular processes, often initiated by the activation of G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.[1] Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[1] This transient increase in intracellular calcium can be detected using fluorescent indicators, providing a robust method for studying receptor activation.[1][2]

Principle of the Assay

This protocol employs a fluorescent, cell-permeable dye, such as Fluo-4 AM, to detect changes in intracellular calcium.[2][3] The acetoxymethyl (AM) ester group allows the dye to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Fluo-4 dye in the cytoplasm.[2] Upon binding to free calcium ions, the fluorescence intensity of Fluo-4 increases significantly.[3] This change in fluorescence is measured over time using a fluorescence microplate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader) or FlexStation®, to determine the kinetics and potency of this compound-induced calcium mobilization.[4][5][6]

Signaling Pathway Diagram

SHAAGtide_Signaling_Pathway cluster_ER Endoplasmic Reticulum This compound This compound GPCR Gq-Coupled Receptor This compound->GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_cyto Cytosolic Ca2+ (Increased) ER->Ca_cyto Release Ca_ER Ca2+ Cellular_Response Downstream Cellular Response Ca_cyto->Cellular_Response Triggers

Caption: this compound-induced calcium mobilization pathway.

Experimental Workflow Diagram

Calcium_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in 96- or 384-well plates Start->Cell_Seeding Incubation1 2. Incubate Overnight (37°C, 5% CO2) Cell_Seeding->Incubation1 Dye_Loading 3. Load Cells with Fluo-4 AM Dye Solution Incubation1->Dye_Loading Incubation2 4. Incubate (1 hour, 37°C) Dye_Loading->Incubation2 FLIPR_Assay 6. Perform Assay on FLIPR/FlexStation Incubation2->FLIPR_Assay Compound_Prep 5. Prepare this compound and Control Plates Compound_Prep->FLIPR_Assay Data_Analysis 7. Analyze Data (EC50/IC50 determination) FLIPR_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the calcium mobilization assay.

Materials and Reagents

  • Cell Line: A suitable cell line endogenously expressing or engineered to express the target Gq-coupled receptor (e.g., HEK293, CHO).

  • Cell Culture Medium: DMEM or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 96-well or 384-well black-wall, clear-bottom microplates.

  • Compound Plates: Polypropylene 96-well or 384-well plates.

  • Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

  • This compound Peptide: Lyophilized powder.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): Anion-exchange pump inhibitor, may be required for some cell lines to prevent dye leakage.

  • Positive Control: A known agonist for the target receptor (e.g., ATP for endogenous P2Y receptors).

  • Negative Control: Assay buffer.

  • Fluorescence Microplate Reader: FLIPR®, FlexStation®, or equivalent instrument with automated liquid handling.

Experimental Protocol

1. Cell Preparation and Seeding a. Culture cells in T-75 flasks until they reach 80-90% confluency. b. Harvest cells using standard trypsinization methods. c. Resuspend cells in culture medium and perform a cell count. d. Seed cells into black-wall, clear-bottom microplates at a density optimized for the specific cell line (e.g., 20,000-50,000 cells per well for a 96-well plate). e. Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6][7]

2. Dye Loading a. Prepare the Fluo-4 AM dye loading solution. Dissolve Fluo-4 AM in anhydrous DMSO to make a stock solution (e.g., 1 mM). b. On the day of the assay, dilute the Fluo-4 AM stock solution in Assay Buffer to the final working concentration (typically 1-5 µM). If using probenecid, add it to the dye loading solution at this step (final concentration typically 2.5 mM). c. Aspirate the culture medium from the cell plates. d. Add an equal volume of the dye loading solution to each well (e.g., 100 µL for a 96-well plate). e. Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator, protected from light. f. After incubation, some protocols may require a wash step with Assay Buffer to remove excess dye, however, many commercial kits are "no-wash" formulations.[8] For this protocol, we will proceed without a wash step. Allow the plates to equilibrate to room temperature for 15-30 minutes before placing them in the instrument.

3. Compound Plate Preparation a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). b. Perform serial dilutions of this compound in Assay Buffer in a separate polypropylene plate to create a range of concentrations for generating a dose-response curve. c. Prepare positive and negative controls in the compound plate.

4. Calcium Mobilization Assay a. Set up the fluorescence microplate reader to the appropriate settings for Fluo-4 (Excitation: ~490 nm, Emission: ~525 nm). b. Program the instrument to perform the following sequence: i. Establish a stable baseline fluorescence reading for 10-20 seconds. ii. Add a specific volume of this compound or control from the compound plate to the cell plate. iii. Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.[9] c. The instrument's software will record the change in fluorescence over time for each well.

Data Analysis

The change in intracellular calcium is typically represented as the change in fluorescence intensity (ΔF) over the baseline fluorescence (F0), or as the peak fluorescence response. The data can be analyzed to determine the potency of this compound by calculating the EC50 value (the concentration that elicits 50% of the maximal response). This is achieved by plotting the peak fluorescence response against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Quantitative Data Summary

The following tables present hypothetical data from a calcium mobilization assay performed with this compound on HEK293 cells expressing a target GPCR.

Table 1: Dose-Response of this compound on Intracellular Calcium Mobilization

This compound Concentration (nM)Peak Fluorescence (RFU)% of Max Response
0.011502.5
0.135012.5
1120050.0
10185082.5
100210095.0
10002200100.0
EC50 (nM) 1.0

Table 2: Effect of a Competitive Antagonist on this compound Potency

This compound Concentration (nM)Peak Fluorescence (RFU) - No AntagonistPeak Fluorescence (RFU) - With Antagonist (10 nM)
0.1350160
11200400
1018501250
10021001900
100022002150
EC50 (nM) 1.0 8.5

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete hydrolysis of AM ester; cell death.Optimize dye loading time and concentration. Ensure cells are healthy. Consider a wash step after dye loading.
Low signal-to-noise ratio Low receptor expression; inefficient dye loading; low compound potency.Use a cell line with higher receptor expression. Optimize dye loading conditions. Increase the concentration range of this compound.
Variable results between wells Uneven cell seeding; edge effects; pipetting errors.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Use automated liquid handling for improved precision.
Response in negative control wells Contamination of buffer or reagents; mechanical stimulation of cells.Use fresh, sterile buffers. Ensure gentle addition of solutions to the wells.

Conclusion

The protocol described provides a robust and reliable method for characterizing the activity of this compound in a calcium mobilization assay. By following these guidelines, researchers can obtain quantitative data on the potency and efficacy of this novel peptide, which is crucial for its further development as a potential therapeutic agent. The flexibility of this assay allows for its adaptation to high-throughput screening campaigns for the discovery of novel agonists or antagonists of the target receptor.

References

Application Notes and Protocols for Western Blot Analysis of SHAAGtide-Induced Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the molecular mechanisms of novel compounds, understanding their effect on cellular signaling pathways is paramount. This document provides detailed application notes and a comprehensive protocol for the analysis of SHAAGtide-induced protein phosphorylation using Western blotting, a fundamental technique in molecular biology for identifying and quantifying specific proteins in a complex mixture.

Introduction

Protein phosphorylation is a critical post-translational modification that governs a multitude of cellular processes, including signal transduction, cell growth, and apoptosis.[1] The investigation of changes in protein phosphorylation status upon treatment with a novel agent like this compound can provide crucial insights into its mechanism of action and therapeutic potential. Western blotting is a powerful and widely used method to detect these changes.[2] This technique allows for the specific detection of both the phosphorylated and total forms of a target protein, enabling the relative quantification of phosphorylation induction.

Success in detecting phosphorylated proteins by Western blot hinges on the careful optimization of each step, from sample preparation to signal detection, to preserve the labile phosphate groups and ensure the specificity of the results.[1][3] These application notes offer a robust framework for designing and executing experiments to analyze the effects of this compound on protein phosphorylation.

Experimental Principles

The core principle of this protocol involves the separation of proteins from this compound-treated and untreated cell lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with primary antibodies specific to the phosphorylated form of the target protein. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction is then used for detection. The resulting signal, captured by an imaging system, corresponds to the amount of the phosphorylated protein. To normalize the results, the same blot is often stripped and re-probed with an antibody that recognizes the total amount of the target protein, irrespective of its phosphorylation state.[2]

Detailed Experimental Protocol

This protocol outlines the key steps for performing a Western blot analysis to determine the effect of this compound on the phosphorylation of a target protein.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at an appropriate density in culture dishes and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • This compound Treatment: Treat the cells with various concentrations of this compound for different durations. Include a vehicle-treated control group. It is also advisable to include a positive control using a known inducer of phosphorylation for the target protein, if available.

II. Cell Lysis and Protein Extraction

Proper sample preparation is critical to preserve the phosphorylation state of proteins.[1]

  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[1] A common lysis buffer is RIPA buffer.

    • Lysis Buffer Recipe (10 mL):

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% Sodium Deoxycholate

      • 0.1% SDS

      • 1 mM EDTA

      • Add fresh before use: 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail.

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.

III. SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF membranes are generally more robust for stripping and re-probing.[2]

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, it is recommended to use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can lead to high background.[3] Incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target protein, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

IV. Signal Detection and Analysis
  • Chemiluminescent Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (for Total Protein):

    • Wash the membrane with TBST.

    • Incubate the membrane in a mild stripping buffer.

    • Wash thoroughly with TBST.

    • Block the membrane again with 5% BSA/TBST for 1 hour.

    • Incubate with the primary antibody for the total form of the target protein overnight at 4°C.

    • Repeat the washing, secondary antibody incubation, and detection steps as described above.

  • Densitometry Analysis: Quantify the band intensities for both the phosphorylated and total protein using image analysis software. The level of induced phosphorylation is typically presented as the ratio of the phosphorylated protein signal to the total protein signal.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Treatment GroupThis compound Conc. (µM)Duration (min)Phospho-Protein (Relative Intensity)Total Protein (Relative Intensity)Ratio (Phospho/Total)Fold Change vs. Control
Vehicle Control0301.001.001.001.0
This compound1302.501.052.382.4
This compound10305.200.985.315.3
This compound100308.901.028.738.7
Positive Control-3010.501.0010.5010.5

Table 1: Example of quantitative analysis of this compound-induced protein phosphorylation.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Signaling Pathway

This diagram illustrates a hypothetical signaling pathway initiated by this compound, leading to the phosphorylation of a target protein.

SHAAGtide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Receptor This compound->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Target_Protein Target Protein Kinase2->Target_Protein Phosphorylation Phospho_Target Phosphorylated Target Protein Cellular_Response Cellular Response Phospho_Target->Cellular_Response Initiation

Caption: Hypothetical this compound signaling cascade.

Experimental Workflow

This diagram outlines the major steps of the Western blot protocol for analyzing this compound-induced phosphorylation.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell Culture & This compound Treatment B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% BSA) E->F G Primary Antibody (Phospho-Specific) F->G H Secondary Antibody (HRP) G->H I ECL Detection H->I J Imaging & Densitometry I->J K Stripping & Re-probing (Total Protein) J->K L Data Normalization (Phospho/Total Ratio) K->L

Caption: Western blot workflow for phosphorylation analysis.

References

Application Notes and Protocols for Cellular Characterization of Novel Peptides: A Case Study with SHAAGtide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of novel peptides offer significant opportunities for therapeutic innovation. This document provides a generalized framework for the initial cell-based characterization of a novel peptide, using the hypothetical peptide "SHAAGtide" as an example. These protocols are designed to be adaptable for peptides with unknown mechanisms of action, focusing on two key areas: assessing cytotoxicity and investigating modulation of common signaling pathways.

The workflow begins with establishing optimal cell culture conditions and determining the cytotoxic profile of this compound across a panel of representative cell lines. Subsequently, protocols are provided to investigate the peptide's effect on two central signaling cascades frequently implicated in cellular regulation: the MAPK/ERK and PI3K/Akt pathways. This integrated approach allows for a foundational understanding of a novel peptide's biological activity.

Materials and Reagents

  • Cell Lines:

    • HEK293 (Human Embryonic Kidney cells)

    • HeLa (Human Cervical Cancer cells)

    • A549 (Human Lung Carcinoma cells)

  • Cell Culture Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Dimethyl sulfoxide (DMSO)

  • This compound Peptide:

    • Lyophilized powder, purity >95%

  • MTT Assay Reagents:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Western Blotting Reagents:

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • Primary antibodies:

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Phospho-Akt (Ser473)

      • Total Akt

      • GAPDH or β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • PVDF membranes

Experimental Protocols

General Cell Culture and Maintenance
  • Cell Culture: Culture HEK293, HeLa, and A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

This compound Preparation
  • Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a 10 mM stock solution.

  • Aliquoting and Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh dilutions of this compound in serum-free media immediately before each experiment.

Protocol for Determining Cytotoxicity using MTT Assay

This protocol is designed to assess the effect of this compound on cell viability and determine its IC50 (half-maximal inhibitory concentration).

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at the following densities and allow them to adhere overnight:

      • HEK293: 30,000 - 50,000 cells/well[1]

      • HeLa: 5,000 - 10,000 cells/well[2][3]

      • A549: 7,000 - 10,000 cells/well[4][5]

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in serum-free medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and an untreated control.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or controls.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7][8]

    • Carefully aspirate the medium.

    • Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Protocol for Analysis of Signaling Pathway Modulation by Western Blot

This protocol aims to determine if this compound activates or inhibits the MAPK/ERK or PI3K/Akt pathways by measuring the phosphorylation status of key proteins.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HEK293 or another responsive line identified from initial screens) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling activity.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 15, 30, 60 minutes). Include positive and negative controls.

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[9]

    • Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total ERK/Akt and a loading control (GAPDH or β-actin) to ensure equal protein loading.

Data Presentation

Table 1: Cytotoxicity of this compound on Different Cell Lines (MTT Assay)
Cell LineIncubation Time (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HEK293240 (Control)100 ± 5.2>100
198.1 ± 4.5
1095.3 ± 6.1
5089.7 ± 5.8
10085.2 ± 7.3
HeLa480 (Control)100 ± 4.845.6
192.4 ± 5.1
1075.8 ± 6.3
5048.2 ± 4.9
10022.5 ± 3.7
A549480 (Control)100 ± 6.178.2
196.3 ± 5.5
1088.1 ± 6.8
5060.7 ± 5.2
10035.4 ± 4.6
Table 2: Quantification of Signaling Protein Phosphorylation
Treatment Groupp-ERK / Total ERK (Relative Fold Change)p-Akt / Total Akt (Relative Fold Change)
Untreated Control1.01.0
This compound (1 µM)1.22.5
This compound (10 µM)1.84.8
This compound (50 µM)2.56.2
Positive Control (e.g., EGF)5.07.5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Peptide_Prep This compound Preparation Cytotoxicity Cytotoxicity Assay (MTT) Peptide_Prep->Cytotoxicity Signaling Signaling Pathway Analysis (Western Blot) Peptide_Prep->Signaling Cell_Culture Cell Line Culture Cell_Culture->Cytotoxicity Cell_Culture->Signaling IC50 IC50 Determination Cytotoxicity->IC50 Phospho Phosphorylation Quantification Signaling->Phospho

Caption: Experimental workflow for this compound characterization.

MAPK_ERK_Pathway cluster_input Stimulus cluster_cascade Signaling Cascade cluster_output Cellular Response This compound This compound Receptor Receptor (e.g., GPCR/RTK) This compound->Receptor Binds/Activates Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, Elk-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Regulates

Caption: The MAPK/ERK signaling pathway.

PI3K_Akt_Pathway cluster_input Stimulus cluster_cascade Signaling Cascade cluster_output Cellular Response This compound This compound Receptor Receptor (e.g., RTK) This compound->Receptor Binds/Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Bad, caspase-9 Growth Cell Growth & Survival mTOR->Growth

Caption: The PI3K/Akt signaling pathway.

References

Application Notes and Protocols for In Vivo Administration of SHAAGtide in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer

The following application notes and protocols are a generalized guide for the in vivo administration of a hypothetical peptide, "SHAAGtide," in mice. The term "this compound" does not correspond to a known therapeutic agent in publicly available scientific literature. Therefore, the information presented here is based on established methodologies for similar research-stage peptides and should be adapted based on the specific physicochemical properties, mechanism of action, and therapeutic goals of the actual compound being investigated. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound is a novel synthetic peptide with potential therapeutic applications. These application notes provide a comprehensive overview of the essential protocols for its in vivo administration in mice, a common preclinical model. The following sections detail the necessary procedures for animal handling, solution preparation, administration routes, and post-administration monitoring. Adherence to these guidelines is critical for ensuring experimental reproducibility and animal welfare.

Quantitative Data Summary

Due to the hypothetical nature of this compound, the following table presents a range of plausible quantitative parameters based on preclinical studies of other peptide-based therapeutics. Researchers must establish the optimal parameters for this compound through rigorous dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies.

ParameterDosage RangeAdministration FrequencyRoute of AdministrationVehicle
This compound 0.1 - 10 mg/kgDaily to once weeklySubcutaneous (SC), Intraperitoneal (IP), Intravenous (IV)Sterile Saline, Phosphate-Buffered Saline (PBS)

Experimental Protocols

Animal Acclimatization and Housing
  • Animal Strain: Select an appropriate mouse strain based on the research question (e.g., C57BL/6, BALB/c).

  • Acclimatization: Upon arrival, allow mice to acclimate to the facility for a minimum of one week before initiating any experimental procedures.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle, constant temperature (20-24°C), and humidity (40-60%). Provide ad libitum access to standard chow and water.

  • Grouping: Randomly assign mice to experimental groups (e.g., vehicle control, different doses of this compound).

Preparation of this compound Solution
  • Reconstitution: Aseptically reconstitute lyophilized this compound powder with a sterile vehicle (e.g., sterile saline or PBS) to the desired stock concentration. Gentle vortexing or inversion may be required to ensure complete dissolution.

  • Working Solution: Prepare the final working solution by diluting the stock solution with the appropriate vehicle to achieve the desired dose in a suitable injection volume (typically 5-10 µL/g of body weight for SC and IP injections).

  • Storage: Store the stock and working solutions at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage) and protect from light. Avoid repeated freeze-thaw cycles.

Administration of this compound

3.3.1. Subcutaneous (SC) Injection

  • Restraint: Gently restrain the mouse, for example, by scruffing the neck to lift a fold of skin.

  • Injection Site: Tent the loose skin over the back, between the shoulder blades.

  • Injection: Insert a 27-30 gauge needle into the base of the skin tent, parallel to the spine. Ensure the needle does not puncture the underlying muscle.

  • Delivery: Slowly inject the this compound solution.

  • Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary.

3.3.2. Intraperitoneal (IP) Injection

  • Restraint: Securely restrain the mouse with its head tilted downwards to allow the abdominal organs to shift away from the injection site.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.

  • Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

  • Delivery: Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then inject the solution.

  • Withdrawal: Withdraw the needle smoothly.

Post-Administration Monitoring
  • Observation: Monitor mice regularly for any adverse reactions, including changes in behavior, appearance (e.g., ruffled fur, hunched posture), activity levels, and food/water intake.

  • Body Weight: Record the body weight of each mouse at regular intervals (e.g., daily or weekly) to assess overall health.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study involving this compound administration in mice.

experimental_workflow acclimatization Animal Acclimatization grouping Randomization & Grouping acclimatization->grouping administration This compound Administration grouping->administration preparation This compound Solution Preparation preparation->administration monitoring Post-Administration Monitoring administration->monitoring analysis Endpoint Analysis monitoring->analysis

Caption: General experimental workflow for this compound administration in mice.

Hypothetical Signaling Pathway

Assuming this compound functions as a peptide agonist, the following diagram illustrates a hypothetical signaling cascade it might trigger upon binding to its cell surface receptor. This is a generalized representation and the actual pathway for a specific peptide would need to be experimentally determined.

signaling_pathway cluster_membrane Cell Membrane receptor This compound Receptor g_protein G-Protein Activation receptor->g_protein This compound This compound This compound->receptor second_messenger Second Messenger (e.g., cAMP, IP3) g_protein->second_messenger kinase_cascade Kinase Cascade (e.g., PKA, PKC) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: Hypothetical signaling pathway for a peptide agonist like this compound.

Application Notes and Protocols: Handling and Storage of Lyophilized SHAAGtide Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed guidelines and protocols for the proper handling, storage, and reconstitution of lyophilized SHAAGtide peptide. Adherence to these protocols is crucial for maintaining the peptide's integrity, stability, and biological activity, ensuring reproducible experimental results. While this compound is a novel peptide, the principles outlined below are based on established best practices for handling synthetic peptides.

Storage of Lyophilized this compound

Proper storage of lyophilized peptides is essential to prevent degradation.[1][2][3] The stability of peptides is sequence-dependent, but general guidelines should be followed to maximize shelf-life.

1.1. Short-Term and Long-Term Storage Recommendations

For optimal stability, lyophilized this compound should be stored under the following conditions:

Storage TypeTemperatureDurationAdditional Notes
Short-Term4°CWeeksKeep in a tightly sealed container, protected from light.[1][4]
Long-Term-20°C or colderYearsFor extended storage, -80°C is preferable.[1][5] Avoid moisture and light.[1][2][3]

Key Considerations:

  • Hygroscopicity: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[4] Exposure to moisture can significantly reduce the long-term stability of the peptide.[1][3]

  • Light Sensitivity: Protect the peptide from direct light.[1][3]

  • Oxidation: Peptides containing cysteine (Cys), methionine (Met), or tryptophan (Trp) are susceptible to oxidation.[2] Store under an inert gas atmosphere (e.g., argon or nitrogen) if the sequence contains these residues.[3][5]

Handling of Lyophilized this compound

Correct handling procedures are critical to prevent contamination and degradation of the peptide.

Protocol 2.1: Weighing Lyophilized this compound

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[1][3][4] This prevents condensation from forming inside the vial upon opening.[3][6]

  • Aseptic Technique: Wear gloves and work in a clean, draft-free environment to avoid contamination.[3][7]

  • Weighing: Quickly weigh the desired amount of peptide in a suitable container.

  • Sealing: Tightly reseal the vial immediately after dispensing.[2][4] For long-term storage, consider purging the vial with an inert gas before sealing.[3][5]

Reconstitution of this compound

Reconstituting the lyophilized peptide into a solution requires careful selection of a solvent to ensure solubility while preserving the peptide's activity.[1]

3.1. Choosing a Solvent

The choice of solvent depends on the physicochemical properties of this compound, particularly its amino acid composition and overall charge.[4]

Table 3.1: General Solvent Selection Guide

Peptide ChargePrimary SolventSecondary Solvent (if needed)
Basic (net positive charge)Sterile distilled waterDilute aqueous acetic acid (e.g., 10%)
Acidic (net negative charge)Sterile distilled waterDilute aqueous ammonium bicarbonate (e.g., 10%) or ammonium hydroxide.[8]
Neutral/Hydrophobic Organic solvents (e.g., DMSO, DMF, acetonitrile)Followed by dropwise addition to an aqueous buffer.[8]

Protocol 3.2: Reconstitution Procedure

  • Solvent Preparation: Prepare the chosen sterile solvent. Ensure all materials, including syringes and vials, are sterile.[7]

  • Initial Solubility Test: It is recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[1][6]

  • Solvent Addition: Using a sterile syringe, slowly add the solvent to the vial containing the lyophilized this compound.[7][9] Aim the stream of solvent against the side of the vial to gently wet the peptide powder.[9]

  • Dissolution: Gently swirl or roll the vial to dissolve the peptide.[9] Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation. Sonication can be used cautiously to aid dissolution if necessary.[6][10]

  • Complete Dissolution: Ensure the peptide is fully dissolved before proceeding. The solution should be clear and free of particulates.

Storage of this compound in Solution

Peptide solutions are significantly less stable than their lyophilized form.[2][4] Therefore, long-term storage in solution is not recommended.[2]

4.1. Guidelines for Storing Peptide Solutions

TemperatureDurationKey Recommendations
4°CDaysFor immediate use only.
-20°C or colderWeeks to a few monthsAliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][3]

Important Considerations:

  • Bacterial Contamination: Use sterile buffers and consider sterile filtering the peptide solution for storage.[2][6]

  • pH: Store peptide solutions at a pH between 5 and 7 for optimal stability.[1]

  • Unstable Residues: Peptides containing Asn, Gln, Cys, Met, or Trp have limited stability in solution.[1][2][4]

Experimental Protocols

Protocol 5.1: Determination of this compound Concentration

Accurate determination of peptide concentration is crucial for reliable experimental results.

  • UV Spectrophotometry: If the this compound sequence contains aromatic amino acids (Trp, Tyr), the concentration can be estimated by measuring the absorbance at 280 nm. The molar extinction coefficient can be calculated based on the amino acid sequence.

  • Colorimetric Assays: Assays such as the Bicinchoninic Acid (BCA) assay or the Lowry assay can be used to determine peptide concentration. A standard curve with a known peptide or protein is required.

  • Amino Acid Analysis: This is the most accurate method for determining peptide concentration but is also the most time-consuming and expensive.

Visualizations

Diagram 6.1: General Workflow for Handling Lyophilized this compound

G start Receive Lyophilized This compound storage Store at -20°C or colder (Long-term) or 4°C (Short-term) start->storage equilibrate Equilibrate vial to Room Temperature in Desiccator storage->equilibrate weigh Quickly weigh desired amount equilibrate->weigh reconstitute Reconstitute in appropriate solvent weigh->reconstitute use_immediately Use in experiment immediately reconstitute->use_immediately store_solution Aliquot and store at -20°C or colder reconstitute->store_solution For later use G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Receptor Membrane Receptor This compound->Receptor Binding Signaling_Cascade Signaling Cascade (e.g., Kinase activation) Receptor->Signaling_Cascade Activation Second_Messenger Second Messengers (e.g., cAMP, Ca2+) Signaling_Cascade->Second_Messenger Transcription_Factor Transcription Factor Activation Second_Messenger->Transcription_Factor Biological_Response Biological Response Transcription_Factor->Biological_Response Gene Expression Changes

References

Application Notes and Protocols for SHAAGtide Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHAAGtide is a novel synthetic peptide with significant therapeutic potential. As with any peptide-based drug candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, preclinical studies, and ultimately, clinical success. This document provides detailed application notes and standardized protocols for determining the solubility and stability of this compound. Adherence to these guidelines will ensure the generation of accurate and reproducible data, facilitating the seamless progression of this compound through the drug development pipeline.

Peptides are short chains of amino acids that play crucial roles in various biological processes, acting as signaling molecules, hormones, and neurotransmitters.[1][2] Their therapeutic applications are vast, but they are often challenged by inherent instability and poor solubility.[3][4][5][6] Comprehensive characterization of a peptide's solubility and stability is therefore a critical first step in its development.[3][7][8]

I. This compound Solubility Testing

The solubility of a peptide is a critical parameter that influences its bioavailability and the feasibility of developing a parenteral formulation. The following protocols outline a systematic approach to determining the solubility of this compound in various aqueous and organic solvents.

Experimental Protocol: Solubility Assessment of this compound

Objective: To determine the optimal solvent and maximum solubility of this compound.

Materials:

  • Lyophilized this compound powder

  • Sterile, distilled water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Acetic acid

  • 0.1 M Ammonium bicarbonate

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Initial Solvent Screening:

    • Dispense a small, accurately weighed amount of lyophilized this compound (e.g., 1 mg) into several microcentrifuge tubes.

    • To each tube, add a small initial volume (e.g., 100 µL) of a different solvent to be tested (water, PBS, 0.1 M acetic acid, 0.1 M ammonium bicarbonate).

    • Vortex the tubes for 30 seconds.

    • Visually inspect for dissolution. If the peptide dissolves, proceed to determine the maximum solubility. If not, proceed to the next step.

    • For peptides with a net positive charge, acidic solutions like 10-25% acetic acid can be tested. For peptides with a net negative charge, basic solutions like 0.1M ammonium bicarbonate may be effective.[9][10]

  • Incremental Solvent Addition:

    • If the peptide did not dissolve in the initial volume, add the same solvent in small increments (e.g., 50 µL), vortexing after each addition.

    • Continue this process until the peptide is fully dissolved or a maximum practical volume has been reached.

  • Use of Organic Solvents:

    • If this compound remains insoluble in aqueous solutions, attempt to dissolve it in a small amount of a water-miscible organic solvent such as DMSO or ACN.[11]

    • Once dissolved, gradually add the desired aqueous buffer to the peptide-organic solvent mixture to reach the final desired concentration. Note: The final concentration of the organic solvent should be kept to a minimum, as it may affect biological assays.

  • Sonication (Optional):

    • If the peptide is difficult to dissolve, sonication can be used to break up aggregates.[9][12] Use a bath sonicator and cool the sample on ice to prevent heating and potential degradation.

  • Quantification of Solubility:

    • Once the peptide is dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining undissolved material.

    • Carefully collect the supernatant.

    • Determine the concentration of the dissolved peptide using a spectrophotometer (at 280 nm if the peptide contains aromatic residues) or by a validated HPLC method.

    • The solubility is expressed as the concentration of the peptide in the saturated solution (e.g., in mg/mL or mM).

Data Presentation:

The solubility data for this compound should be summarized in a clear and concise table.

Solvent SystemVisual ObservationQuantitative Solubility (mg/mL)
Sterile WaterInsoluble< 0.1
PBS, pH 7.4Partially Soluble0.5
0.1 M Acetic AcidSoluble10.0
0.1 M Ammonium BicarbonateInsoluble< 0.1
10% DMSO in PBS, pH 7.4Soluble5.0
10% ACN in WaterPartially Soluble1.2

II. This compound Stability Testing

Peptide stability is a measure of its ability to maintain its chemical integrity and biological activity over time under various environmental conditions.[13] Stability studies are crucial for determining appropriate storage conditions, shelf-life, and formulation strategies.[14]

Experimental Protocol: Stability Assessment of this compound

Objective: To evaluate the stability of this compound under different storage conditions and identify potential degradation pathways.

Materials:

  • This compound solution in a validated, solubility--promoting buffer

  • Temperature-controlled incubators/chambers

  • Light-exposure chamber (optional, for photostability)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a suitable column

  • Mass Spectrometer (MS)

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration in the chosen buffer from the solubility studies.

    • Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles.[15]

    • Prepare a lyophilized powder of this compound for solid-state stability assessment.

  • Storage Conditions:

    • Store the aliquots under a range of conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[14][16][17]

      • Long-term: 2-8°C

      • Accelerated: 25°C/60% RH and 40°C/75% RH[18]

      • Freeze-Thaw Cycles: -20°C to room temperature (e.g., 5 cycles)

      • Photostability: Exposure to a controlled light source

  • Time Points:

    • Define the time points for analysis. For accelerated studies, typical time points are 0, 1, 2, 4, and 6 weeks. For long-term studies, time points can be 0, 1, 3, 6, 9, 12, 18, and 24 months.[16][17]

  • Analytical Method:

    • At each time point, analyze the samples using a stability-indicating RP-HPLC method. This method should be able to separate the intact this compound from its potential degradation products.

    • The primary analytical technique for assessing peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][15] Mass spectrometry (MS) is often coupled with HPLC to identify degradation products.[7][8][19]

  • Data Analysis:

    • Purity: Calculate the percentage of the main peak area (intact this compound) relative to the total peak area at each time point.

    • Degradation Products: Identify and quantify any new peaks that appear in the chromatogram. Mass spectrometry can be used to determine the mass of these impurities and infer the degradation pathway (e.g., oxidation, deamidation, aggregation).

    • Appearance: Visually inspect the solution for any changes in color or for the formation of precipitates.

Data Presentation:

Summarize the stability data in a table to facilitate comparison across different conditions.

Storage ConditionTime PointPurity by HPLC (%)Appearance of Degradation Products (%)Visual Appearance
2-8°C0 months99.50.5Clear, colorless
3 months99.40.6Clear, colorless
6 months99.20.8Clear, colorless
25°C/60% RH0 weeks99.50.5Clear, colorless
2 weeks98.11.9Clear, colorless
4 weeks96.53.5Slight opalescence
40°C/75% RH0 weeks99.50.5Clear, colorless
2 weeks92.37.7Opalescent
4 weeks85.114.9Precipitate observed
-20°C Freeze-Thaw5 cycles99.30.7Clear, colorless

III. Visualizations

This compound Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway that could be activated by this compound, assuming it acts as a ligand for a G-protein coupled receptor (GPCR).

SHAAGtide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCR This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response Leads to

Caption: Hypothetical this compound signaling pathway.

Experimental Workflow for this compound Stability Testing

This diagram outlines the logical flow of the stability testing protocol.

SHAAGtide_Stability_Workflow start Start: Prepare this compound Solution aliquot Aliquot into Vials start->aliquot storage Store at Different Conditions (Long-term, Accelerated, Freeze-Thaw) aliquot->storage timepoint Collect Samples at Defined Time Points storage->timepoint analysis Analyze by RP-HPLC and MS timepoint->analysis data_analysis Analyze Data: Purity, Degradants, Appearance analysis->data_analysis report Generate Stability Report data_analysis->report end End report->end

Caption: Workflow for this compound stability testing.

References

Application Notes and Protocols for Quantifying SHAAGtide-Mediated Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the pro-migratory effects of the novel peptide, SHAAGtide, this document provides detailed methods for its quantification. The following sections offer comprehensive protocols for established in vitro cell migration assays, guidance on data analysis, and a proposed signaling pathway for this compound's mechanism of action.

Introduction to this compound and Cell Migration

Cell migration is a fundamental biological process, integral to physiological phenomena such as embryonic development, immune response, and wound healing.[1][2] Dysregulation of cell migration is a hallmark of pathological conditions, notably cancer metastasis. The study of compounds that modulate cell migration is therefore of significant interest in therapeutic development.[3][4]

This compound is a novel synthetic peptide under investigation for its potential to modulate cellular motility. Understanding the precise impact of this compound on cell migration requires robust and reproducible quantification methods. This document outlines two primary in vitro assays for this purpose: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.[1][5]

Proposed Signaling Pathway for this compound-Mediated Cell Migration

While the precise mechanism of this compound is under investigation, we propose a hypothetical signaling cascade based on common pathways involved in peptide-mediated cell migration. It is postulated that this compound binds to a G-protein coupled receptor (GPCR) on the cell surface. This interaction is thought to trigger a downstream signaling cascade involving the activation of small Rho GTPases, such as Rac1 and Cdc42.[2] These molecules are key regulators of the actin cytoskeleton.[2][6] Activation of this pathway leads to the formation of lamellipodia and filopodia, cellular protrusions that are essential for cell movement.[2]

SHAAGtide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR GPCR This compound->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation RhoGTPases Rac1/Cdc42 G_Protein->RhoGTPases Activation Actin Actin Cytoskeleton (Lamellipodia/Filopodia formation) RhoGTPases->Actin Reorganization Migration Cell Migration Actin->Migration Leads to

Proposed this compound Signaling Pathway.

I. Scratch (Wound Healing) Assay

The scratch assay is a straightforward and cost-effective method for studying collective cell migration in vitro.[7][8] It involves creating a cell-free gap, or "scratch," in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap.

Experimental Workflow

Scratch_Assay_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' in the monolayer A->B C 3. Treat with this compound (and controls) B->C D 4. Image at T=0 C->D E 5. Incubate and acquire time-lapse images D->E F 6. Analyze images and quantify wound closure E->F

Scratch Assay Experimental Workflow.
Detailed Protocol

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

    • Incubate at 37°C and 5% CO2.

  • Creating the Scratch:

    • Once the monolayer is confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.

    • Alternatively, use commercially available culture inserts to create a more uniform cell-free zone.[5]

  • Washing and Treatment:

    • Wash the wells with sterile phosphate-buffered saline (PBS) to remove dislodged cells and debris.

    • Replace the PBS with fresh culture medium containing the desired concentration of this compound. Include a vehicle-only control and a positive control (e.g., a known migration-inducing factor).

  • Imaging:

    • Immediately after treatment, capture the first image (T=0) of the scratch in each well using a phase-contrast microscope.

    • Place the plate in a live-cell imaging system or a standard incubator.

    • Acquire images at regular intervals (e.g., every 4-6 hours) for up to 48 hours, or until the scratch in the control wells is closed.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the area of the cell-free "wound" at each time point.[5]

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0.

Quantitative Data Presentation
Treatment GroupConcentrationAverage Wound Closure at 24h (%)Standard Deviation
Vehicle Control0 µM25.3± 3.1
This compound1 µM45.8± 4.2
This compound5 µM78.2± 5.5
This compound10 µM89.1± 4.8
Positive Control10 ng/mL EGF95.6± 3.9

II. Transwell (Boyden Chamber) Assay

The Transwell assay is used to assess the chemotactic and chemokinetic responses of cells.[9] It utilizes a chamber with a porous membrane that separates an upper compartment, where cells are seeded, from a lower compartment, which may contain a chemoattractant.

Experimental Workflow

Transwell_Assay_Workflow A 1. Prepare cell suspension in serum-free medium D 4. Seed cells into the upper chamber A->D B 2. Add chemoattractant (this compound) to the lower chamber C 3. Place Transwell insert into the lower chamber B->C C->D E 5. Incubate for 12-24 hours D->E F 6. Fix, stain, and count migrated cells E->F

Transwell Assay Experimental Workflow.
Detailed Protocol

  • Preparation:

    • Rehydrate the Transwell inserts (typically with 8 µm pores, but this may need optimization depending on the cell type) with serum-free medium.[5][10]

    • In the lower wells of a 24-well plate, add medium containing various concentrations of this compound as a chemoattractant. Include a negative control with serum-free medium only and a positive control with a known chemoattractant (e.g., fetal bovine serum).

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Cell Seeding:

    • Carefully place the rehydrated Transwell inserts into the wells containing the chemoattractant.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.[10]

  • Incubation:

    • Incubate the plate at 37°C and 5% CO2 for a period determined by the migratory capacity of the cells (typically 12-24 hours).

  • Staining and Counting:

    • After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.[5]

    • Stain the cells with a solution such as 0.1% crystal violet for 10-20 minutes.

    • Wash the inserts with water to remove excess stain and allow them to air dry.

    • Using a microscope, count the number of stained cells in several representative fields of view for each membrane. Alternatively, the stain can be eluted and the absorbance measured on a plate reader.

Quantitative Data Presentation
Treatment GroupConcentrationAverage Number of Migrated Cells per FieldStandard Deviation
Negative Control0 µM15± 4
This compound1 µM48± 7
This compound5 µM112± 12
This compound10 µM157± 15
Positive Control10% FBS210± 20

III. Individual Cell Tracking

For a more detailed analysis of cell migration, individual cell tracking using time-lapse microscopy can be employed.[5] This method allows for the quantification of parameters such as cell velocity, displacement, and trajectory.

Protocol Outline
  • Cell Seeding: Seed cells at a low density in a glass-bottom dish to allow for the tracking of individual cells.

  • Treatment: Add this compound and controls to the culture medium.

  • Imaging: Place the dish on a microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2). Acquire images at short intervals (e.g., every 5-10 minutes) over several hours.

  • Analysis: Use tracking software (e.g., the Manual Tracking plugin in ImageJ/Fiji) to follow the movement of individual cells over time.[5] From these tracks, parameters such as velocity, accumulated distance, and directionality can be calculated.

Quantitative Data Presentation
Treatment GroupConcentrationAverage Cell Velocity (µm/min)Average Accumulated Distance (µm)
Vehicle Control0 µM0.35126
This compound5 µM0.82295
Positive Control50 ng/mL HGF1.15414

Conclusion

The methods described provide a robust framework for the quantitative assessment of this compound's effects on cell migration. The choice of assay will depend on the specific research question. The scratch assay is ideal for studying collective cell migration and wound healing, while the Transwell assay is the standard for investigating chemotaxis. Individual cell tracking offers the most detailed analysis of migratory behavior. By employing these methods, researchers can effectively characterize the pro-migratory activity of this compound and further elucidate its mechanism of action.

References

Application Notes and Protocols: Investigating the Effects of SHAAGtide on Primary Human Neutrophils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system. Their functions, including chemotaxis, phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs), are critical for combating infections.[1][2][3] The activation and regulation of these functions are mediated by complex signaling pathways initiated by a variety of stimuli.[4][5] Understanding how novel therapeutic agents, such as the synthetic peptide SHAAGtide, modulate neutrophil activity is crucial for the development of new treatments for inflammatory and infectious diseases.

These application notes provide a comprehensive guide for investigating the effects of this compound on primary human neutrophils. The included protocols detail methods for neutrophil isolation and key functional assays to characterize the peptide's impact on chemotaxis, degranulation, and reactive oxygen species (ROS) production.

Data Presentation: Expected Quantitative Outcomes

The following tables present hypothetical data to illustrate the potential dose-dependent effects of this compound on various neutrophil functions. These tables are intended to serve as a template for organizing and presenting experimental results.

Table 1: Effect of this compound on Neutrophil Chemotaxis

This compound Concentration (nM)Chemotactic Index
0 (Control)1.0 ± 0.2
12.5 ± 0.4
105.8 ± 0.7
1008.2 ± 1.1
10008.5 ± 1.3
fMLP (100 nM)9.0 ± 0.9

Chemotactic index is calculated as the fold increase in migrated cells compared to the negative control.

Table 2: this compound-Induced Neutrophil Degranulation (Surface Marker Expression)

This compound Concentration (nM)% CD66b Positive Cells% CD63 Positive Cells
0 (Control)5.2 ± 1.13.1 ± 0.8
115.6 ± 2.58.9 ± 1.5
1045.3 ± 5.125.4 ± 3.2
10078.9 ± 6.855.7 ± 4.9
100082.1 ± 7.258.3 ± 5.1
PMA (20 nM)95.4 ± 3.788.2 ± 4.1

% Positive cells determined by flow cytometry, indicating surface expression of specific and azurophilic granule markers, respectively.

Table 3: this compound-Stimulated Reactive Oxygen Species (ROS) Production

This compound Concentration (nM)Mean Fluorescence Intensity (MFI)
0 (Control)150 ± 25
1450 ± 55
101200 ± 130
1003500 ± 280
10003800 ± 310
fMLP (1 µM)4200 ± 350

MFI of a fluorescent ROS indicator dye measured by flow cytometry or a plate reader.

Signaling Pathways and Experimental Workflows

Diagram 1: Hypothetical this compound Signaling Pathway in Neutrophils

SHAAGtide_Signaling Hypothetical this compound Signaling Cascade in Neutrophils This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR G_Protein Heterotrimeric G-Protein GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (e.g., ERK, p38) Ca_release->MAPK PKC->MAPK ROS ROS Production (NADPH Oxidase) PKC->ROS Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis Actin Actin Polymerization MAPK->Actin Degranulation Degranulation MAPK->Degranulation Actin->Chemotaxis Experimental_Workflow Workflow for Assessing this compound Effects on Neutrophils Blood Whole Blood Collection (Healthy Donor) Isolation Neutrophil Isolation (Density Gradient Centrifugation) Blood->Isolation Purity Purity & Viability Check (Trypan Blue / Flow Cytometry) Isolation->Purity Treatment Incubation with this compound (Dose-Response) Purity->Treatment Assays Functional Assays Treatment->Assays Chemotaxis Chemotaxis Assay (Boyden Chamber) Assays->Chemotaxis Degranulation Degranulation Assay (Flow Cytometry for CD66b/CD63) Assays->Degranulation ROS ROS Production Assay (Fluorescent Probe) Assays->ROS Analysis Data Analysis & Interpretation Chemotaxis->Analysis Degranulation->Analysis ROS->Analysis

References

Application Note: Flow Cytometry Analysis of SHAAGtide Receptor Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The SHAAGtide Receptor (SR) is a novel G-protein coupled receptor (GPCR) that has emerged as a potential therapeutic target in various physiological processes. Understanding its expression levels and cellular distribution is crucial for elucidating its biological function and for the development of targeted therapeutics. Flow cytometry offers a powerful, high-throughput method for the quantitative analysis of SR expression on the cell surface of individual cells within a heterogeneous population. This application note provides a detailed protocol for the analysis of SR expression using flow cytometry, including sample preparation, staining, and data acquisition.

Principle of the Assay

This protocol utilizes a fluorescently-labeled ligand or a specific monoclonal antibody to detect the this compound Receptor on the cell surface. Cells are incubated with the fluorescent probe, and the resulting fluorescence intensity is measured by a flow cytometer. The intensity of the fluorescence signal is directly proportional to the number of receptors expressed on the cell surface. This method allows for the quantification of receptor expression and can be adapted to study receptor internalization and trafficking.[1][2]

Experimental Protocols

Materials and Reagents

  • Cells expressing the this compound Receptor (e.g., transfected cell line or primary cells)

  • Fluorescently-labeled this compound peptide or a validated anti-SR monoclonal antibody.

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS), optional

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin in PBS), optional for intracellular staining

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer equipped with appropriate lasers and filters

General Workflow for SR Expression Analysis

workflow cluster_prep Cell Preparation cluster_stain Staining cluster_acquire Data Acquisition & Analysis cell_harvest Harvest & Wash Cells cell_count Count Cells & Adjust Density cell_harvest->cell_count viability Assess Viability cell_count->viability blocking Block Non-specific Binding viability->blocking staining Incubate with Fluorescent Probe blocking->staining wash_stain Wash to Remove Unbound Probe staining->wash_stain acquisition Acquire on Flow Cytometer wash_stain->acquisition gating Gate on Viable, Single Cells acquisition->gating analysis Analyze SR Expression gating->analysis

Caption: Experimental workflow for flow cytometry analysis of this compound Receptor expression.

Protocol 1: Cell Surface Staining of this compound Receptor

This protocol is designed for the detection of SR expressed on the plasma membrane.

  • Cell Preparation:

    • Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in staining buffer and perform a cell count. Adjust the cell density to 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to each flow cytometry tube.

  • Staining:

    • Add the fluorescently-labeled this compound peptide or anti-SR antibody at the predetermined optimal concentration.

    • Incubate for 30-60 minutes at 4°C in the dark to prevent internalization.

    • Wash the cells twice with 2 mL of ice-cold staining buffer to remove unbound probe. Centrifuge as described above.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of staining buffer.

    • Just before analysis, add a viability dye such as Propidium Iodide (PI) to exclude dead cells from the analysis.

    • Acquire data on a flow cytometer, collecting a sufficient number of events (typically 10,000-50,000 events in the target cell gate).

Protocol 2: Analysis of Receptor Internalization

This protocol can be used to quantify the internalization of the this compound Receptor upon ligand binding.

  • Cell Preparation:

    • Prepare cells as described in Protocol 1, step 1.

  • Stimulation and Staining:

    • Add unlabeled this compound peptide to the cell suspension to induce receptor internalization. Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

    • After the incubation, immediately stop the internalization process by adding ice-cold staining buffer.

    • Wash the cells once with ice-cold buffer.

    • Stain the remaining cell surface receptors with a fluorescently-labeled anti-SR antibody for 30-60 minutes at 4°C.

  • Data Acquisition:

    • Proceed with washing and data acquisition as described in Protocol 1, steps 2 and 3. A decrease in mean fluorescence intensity (MFI) over time indicates receptor internalization.[1][2]

Data Presentation

Quantitative data from flow cytometry experiments should be summarized for clear interpretation and comparison.

Table 1: Quantification of this compound Receptor Expression

Cell TypeTreatmentMean Fluorescence Intensity (MFI) ± SDPercent Positive Cells (%) ± SD
Control CellsUnstained10 ± 20.5 ± 0.1
Control CellsStained50 ± 52.1 ± 0.5
SR-Expressing CellsUnstained15 ± 30.8 ± 0.2
SR-Expressing CellsStained500 ± 4595.2 ± 2.3

Table 2: this compound-Induced Receptor Internalization

Time (minutes)Mean Fluorescence Intensity (MFI) ± SDPercent of Initial Surface Expression (%)
0480 ± 35100
15320 ± 2866.7
30180 ± 2037.5
6090 ± 1218.8

Signaling Pathway

The this compound Receptor, as a GPCR, is hypothesized to activate downstream signaling cascades upon ligand binding. A plausible pathway involves the activation of Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, which are known to be modulated by various GPCRs.[3][4]

signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SR This compound Receptor (SR) This compound->SR Binding JAK JAK SR->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation & Binding Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: Hypothesized this compound Receptor signaling pathway via JAK/STAT activation.

The protocols and information provided in this application note offer a robust framework for the analysis of this compound Receptor expression and internalization using flow cytometry. These methods can be adapted for various cell types and experimental conditions, providing valuable insights for researchers in basic science and drug development. The quantitative nature of flow cytometry allows for the precise characterization of receptor dynamics, which is essential for understanding the pharmacology of this compound and its receptor.

References

Application Notes and Protocols for Generating Stable Cell Lines Expressing FPRL1 for SHAAGtide Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formyl Peptide Receptor-Like 1 (FPRL1), also known as Formyl Peptide Receptor 2 (FPR2), is a G-protein coupled receptor (GPCR) that plays a crucial role in the inflammatory response and host defense. It is activated by a variety of ligands, including the N-terminal peptide of chemokine CCL23, known as SHAAGtide. The activation of FPRL1 by its agonists initiates a cascade of intracellular signaling events, making it an attractive target for therapeutic intervention in inflammatory diseases.

To facilitate the study of FPRL1 and the effects of its agonists like this compound, the generation of stable cell lines that constitutively express the receptor is an essential first step. Stable cell lines offer a consistent and reproducible experimental system for characterizing ligand-receptor interactions, elucidating signaling pathways, and for high-throughput screening of potential drug candidates.

These application notes provide a detailed protocol for the generation and validation of stable cell lines expressing human FPRL1. Furthermore, it outlines protocols for functional assays to study the effects of this compound on FPRL1 activation, specifically focusing on calcium mobilization and cyclic adenosine monophosphate (cAMP) inhibition assays.

Data Presentation

Table 1: Validation of FPRL1 Expression in Stable Cell Lines

Validation MethodParameter MeasuredExpected Result in FPRL1-Positive CloneExpected Result in Parental (Wild-Type) Cells
Flow Cytometry Mean Fluorescence Intensity (MFI) of anti-FPRL1 antibody stainingHigh MFILow to negligible MFI
Western Blot Presence of a protein band at the expected molecular weight of FPRL1Band presentBand absent
Quantitative PCR (qPCR) Relative mRNA expression of the FPRL1 geneHigh relative expressionLow to negligible relative expression

Table 2: Functional Characterization of FPRL1 Agonists in Stably Expressing Cell Lines

AgonistAssay TypeParameter MeasuredExpected EC50/IC50 Range
This compound Calcium MobilizationEC50To be determined empirically
This compound cAMP InhibitionIC50To be determined empirically
WKYMVm (Control Agonist) Calcium MobilizationEC501 - 10 nM
fMLP (Control Agonist) Calcium MobilizationEC5010 - 100 nM
WKYMVm (Control Agonist) cAMP InhibitionIC500.1 - 1 nM

Experimental Protocols

Part 1: Generation of Stable Cell Lines Expressing FPRL1

This protocol describes the generation of a stable cell line expressing human FPRL1 using plasmid transfection and antibiotic selection.

Materials:

  • Human FPRL1 expression vector (containing a selectable marker gene, e.g., neomycin resistance)

  • Host cell line (e.g., HEK293, CHO-K1)

  • Cell culture medium (e.g., DMEM for HEK293, F-12K for CHO-K1)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Selection antibiotic (e.g., G418)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Cell Culture: Maintain the host cell line in the appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Transfection:

    • One day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol.

    • Add the complex to the cells and incubate for 24-48 hours.

  • Selection of Stable Transfectants:

    • After 48 hours post-transfection, passage the cells into a larger culture vessel (e.g., 10 cm dish) and add the selection antibiotic to the culture medium. The concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.

    • Replace the selection medium every 3-4 days to remove dead cells and maintain the selection pressure.

    • Continue the selection for 2-3 weeks until discrete antibiotic-resistant colonies are visible.

  • Isolation of Monoclonal Cell Lines:

    • Wash the plate with PBS and add a small amount of trypsin-EDTA to a cloning cylinder placed over a well-isolated colony.

    • Transfer the detached cells from the colony to a new culture well (e.g., a well of a 24-well plate) containing the selection medium.

    • Expand the monoclonal cell populations.

  • Validation of FPRL1 Expression:

    • Once the clonal cell lines have been expanded, validate the expression of FPRL1 using methods such as flow cytometry, Western blotting, or qPCR as outlined in Table 1.

Part 2: Functional Assays for this compound Studies

The following protocols describe how to perform calcium mobilization and cAMP inhibition assays to characterize the functional response of the FPRL1-expressing stable cell line to this compound.

This assay measures the increase in intracellular calcium concentration upon activation of FPRL1 by an agonist.

Materials:

  • FPRL1-expressing stable cell line

  • Parental (Wild-Type) cell line

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Control agonist (e.g., WKYMVm)

  • FPRL1 antagonist (optional, for validation)

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding: Seed the FPRL1-expressing and parental cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Assay Procedure:

    • Wash the cells with HBSS to remove excess dye.

    • Place the plate in a fluorescence plate reader and set the instrument to record fluorescence intensity over time.

    • Establish a baseline fluorescence reading for each well.

    • Inject a serial dilution of this compound or control agonist into the wells and continue to record the fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value for this compound from the dose-response curve.

This assay measures the decrease in intracellular cAMP levels following the activation of the Gi-coupled FPRL1 receptor.

Materials:

  • FPRL1-expressing stable cell line

  • Parental (Wild-Type) cell line

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Forskolin (an adenylyl cyclase activator)

  • This compound

  • Control agonist (e.g., WKYMVm)

  • Cell lysis buffer (provided with the cAMP kit)

  • 384-well white microplate

Protocol:

  • Cell Seeding: Seed the FPRL1-expressing and parental cells into a 384-well white plate and culture overnight.

  • Assay Procedure:

    • Remove the culture medium and pre-incubate the cells with a serial dilution of this compound or control agonist for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and incubate for the time recommended by the cAMP assay kit manufacturer.

    • Lyse the cells using the provided lysis buffer.

  • cAMP Detection:

    • Follow the instructions of the cAMP assay kit to measure the cAMP concentration in the cell lysates. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

    • Calculate the IC50 value for this compound from the dose-response curve.

Mandatory Visualizations

experimental_workflow_stable_cell_line cluster_transfection Transfection cluster_selection Selection cluster_expansion Expansion & Validation start Seed Host Cells (e.g., HEK293, CHO-K1) transfect Transfect with FPRL1 Expression Vector start->transfect selection Apply Antibiotic Selection (e.g., G418) transfect->selection 48 hours post-transfection colonies Isolate Antibiotic-Resistant Colonies selection->colonies expand Expand Monoclonal Cell Lines colonies->expand 2-3 weeks validate Validate FPRL1 Expression (Flow Cytometry, Western Blot, qPCR) expand->validate end FPRL1-Expressing Stable Cell Line validate->end Confirmed FPRL1 Expression

Caption: Workflow for generating FPRL1 stable cell lines.

fprl1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound fprl1 FPRL1 Receptor This compound->fprl1 g_protein Gi Protein (α, βγ subunits) fprl1->g_protein Activation plc Phospholipase C (PLC) g_protein->plc βγ subunit ac Adenylyl Cyclase g_protein->ac αi subunit inhibits pi3k PI3K g_protein->pi3k βγ subunit pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Activates mapk MAPK (ERK, p38) pkc->mapk camp cAMP ac->camp Decreased production akt Akt pi3k->akt cellular_response Cellular Responses (Chemotaxis, etc.) akt->cellular_response mapk->cellular_response

Caption: FPRL1 signaling pathway activated by this compound.

shaagtide_functional_assay_workflow cluster_calcium Calcium Mobilization Assay cluster_camp cAMP Inhibition Assay start FPRL1-Expressing Stable Cell Line seed_ca Seed Cells in 96-well Plate start->seed_ca seed_camp Seed Cells in 384-well Plate start->seed_camp load_dye Load with Calcium- Sensitive Dye seed_ca->load_dye measure_ca Measure Fluorescence (Baseline) load_dye->measure_ca add_shaagtide_ca Inject this compound measure_ca->add_shaagtide_ca record_ca Record Fluorescence Change add_shaagtide_ca->record_ca analyze_ca Analyze Data (EC50) record_ca->analyze_ca add_shaagtide_camp Pre-incubate with This compound seed_camp->add_shaagtide_camp add_forskolin Stimulate with Forskolin add_shaagtide_camp->add_forskolin lyse_cells Lyse Cells add_forskolin->lyse_cells measure_camp Measure cAMP Levels lyse_cells->measure_camp analyze_camp Analyze Data (IC50) measure_camp->analyze_camp

Caption: Workflow for this compound functional assays.

Application Notes and Protocols for Synthetic Peptide Production: A General Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methods for the synthesis and purification of synthetic peptides. While the specific peptide "SHAAGtide" is not documented in publicly available scientific literature, the principles and protocols outlined here are based on well-established and widely used techniques in peptide chemistry. These guidelines can be readily adapted for the synthesis of novel or custom peptides.

Introduction to Peptide Synthesis and Purification

Synthetic peptides are crucial tools in a wide range of research and development applications, from basic biological studies to the development of new therapeutics.[1][2] The most common method for creating these peptides is Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the efficient and controlled assembly of amino acids into a desired sequence.[2][3][4] Following synthesis, the crude peptide product contains various impurities that must be removed to obtain a highly pure final product suitable for downstream applications.[1][5] The gold-standard for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][5][6]

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[2][3][4][7] This approach simplifies the synthesis process by allowing for the easy removal of excess reagents and by-products through simple washing steps.[4][8]

The most prevalent SPPS chemistry in use today is the Fmoc/tBu strategy.[3][9] This method utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the N-terminus of the amino acid and acid-labile tert-butyl (tBu) based protecting groups for the amino acid side chains.[3][9]

Key Stages of Fmoc-SPPS:
  • Resin Preparation (Swelling): The solid support resin is swelled in a suitable solvent, such as dimethylformamide (DMF), to allow for efficient diffusion of reagents.[10]

  • Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in DMF.[2][10]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the resin, forming a new peptide bond.[2][10]

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products.[2][10]

  • Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.[4]

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically a cleavage cocktail containing trifluoroacetic acid (TFA).[5][10]

Peptide Purification by Reversed-Phase HPLC (RP-HPLC)

Following SPPS and cleavage, the crude peptide mixture contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from the synthesis and cleavage steps.[5] RP-HPLC is a powerful technique for separating the desired peptide from these impurities based on differences in hydrophobicity.[5][6]

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent system, typically a mixture of water and acetonitrile (ACN).[5] An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution.[11] The separation is achieved by eluting the sample with a gradient of increasing organic solvent (ACN), which causes the more hydrophobic components to elute later than the more polar ones.[5][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to peptide synthesis and purification.

Table 1: Common Parameters for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

ParameterTypical Value/RangeReference
Resin Loading0.1 - 1.0 mmol/g[10]
Amino Acid Excess2 - 10 equivalents[10]
Coupling Reagent Excess2 - 10 equivalents[10]
Fmoc Deprotection Solution20% Piperidine in DMF[10]
Cleavage CocktailTFA/H₂O/TIPS (95:2.5:2.5 v/v/v)[10]
Synthesis Scale0.1 - 1.0 mmol[10]

Table 2: Typical Parameters for Analytical and Preparative RP-HPLC of Peptides

| Parameter | Analytical HPLC | Preparative HPLC | Reference | | :--- | :--- | :--- | | Column Type | C18 | C18 |[5] | | Column Dimensions | 2.1-4.6 mm ID x 50-250 mm L | 10-50 mm ID x 150-250 mm L | | | Particle Size | 1.7 - 5 µm | 5 - 10 µm |[6] | | Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |[11] | | Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |[11] | | Flow Rate | 0.2 - 1.5 mL/min | 5 - 100 mL/min |[11] | | Gradient | 5-95% B over 15-60 min | Optimized based on analytical run | | | Detection Wavelength | 210 - 220 nm | 210 - 220 nm |[5] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Chemistry

Materials:

  • Fmoc-protected amino acids

  • SPPS resin (e.g., Wang resin, Rink amide resin)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIPS), water)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and add DMF. Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM to remove residual DMF.

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Collection:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification by Reversed-Phase HPLC (RP-HPLC)

Materials:

  • Crude synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a preparative column (e.g., C18)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small amount of a suitable solvent, such as a low concentration of mobile phase A or a water/ACN mixture. Filter the sample to remove any insoluble material.

  • Analytical Method Development:

    • Inject a small amount of the crude peptide onto an analytical RP-HPLC column.

    • Run a broad scouting gradient (e.g., 5-95% ACN over 30 minutes) to determine the retention time of the target peptide and the impurity profile.[1]

    • Optimize the gradient to achieve the best separation between the target peptide and closely eluting impurities.[1]

  • Preparative Purification:

    • Equilibrate the preparative RP-HPLC column with the starting mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B).

    • Load the dissolved crude peptide onto the column.

    • Run the optimized gradient from the analytical method development, adjusting the flow rate for the larger column diameter.

    • Monitor the elution profile using a UV detector at 214 nm or 220 nm.

    • Collect fractions corresponding to the peak of the target peptide.

  • Fraction Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Mass spectrometry can also be used to confirm the identity of the peptide in the desired fractions.[12][13]

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Freeze the pooled fractions and lyophilize (freeze-dry) to remove the mobile phase solvents, yielding the purified peptide as a fluffy white powder.[11]

  • Final Quality Control: Perform final analysis of the lyophilized peptide for purity (analytical HPLC) and identity (mass spectrometry).

Visualizations

Peptide_Synthesis_and_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Washing 4. Washing Coupling->Washing Washing->Deprotection Repeat Cycle Cleavage 5. Cleavage & Deprotection Washing->Cleavage Final Cycle Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC 6. RP-HPLC Purification Crude_Peptide->HPLC Fraction_Analysis 7. Fraction Analysis HPLC->Fraction_Analysis Pooling 8. Pooling & Lyophilization Fraction_Analysis->Pooling Pure_Peptide Pure Peptide Pooling->Pure_Peptide

Caption: Workflow for peptide synthesis and purification.

Peptide_Signaling_Pathway Peptide Peptide Ligand (e.g., this compound) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

References

Application Notes and Protocols for SHAAGtide-Induced Cytokine Release Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for conducting a SHAAGtide-induced cytokine release assay (CRA). This in vitro assay is a critical tool for assessing the potential immunomodulatory effects of this compound, a novel therapeutic candidate. By measuring the release of cytokines from human peripheral blood mononuclear cells (PBMCs) upon exposure to this compound, researchers can evaluate its potential to induce an inflammatory response. Understanding the cytokine profile is essential for the preclinical safety assessment and characterization of immunomodulatory drugs.[1][2][3][4][5] This document offers a detailed methodology, data presentation guidelines, and visual representations of the experimental workflow and relevant signaling pathways.

Principle of the Assay

The cytokine release assay is an in vitro method that utilizes human immune cells to assess the risk of a compound inducing significant cytokine release.[3] When immune cells are activated by a stimulus, such as this compound, they release a variety of cytokines, which are small proteins crucial for cell signaling in the immune system.[3][6] An uncontrolled production of these cytokines can lead to a "cytokine storm" or Cytokine Release Syndrome (CRS), a severe systemic inflammatory response.[1][3] This assay co-cultures human PBMCs with the test article (this compound) and measures the subsequent release of inflammatory cytokines to identify potential hazards.[1]

Experimental Protocol

This protocol outlines the steps for performing a this compound-induced cytokine release assay using human PBMCs.

Materials and Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) from at least three healthy donors[2]

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • This compound (test article)

  • Positive Control (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))[7]

  • Negative Control (vehicle control)

  • 96-well cell culture plates

  • Cytokine measurement kit (e.g., ELISA, Luminex, Mesoscale Discovery)[2][6]

Procedure:

  • PBMC Isolation and Plating:

    • Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Preparation of this compound and Controls:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Create a dilution series of this compound to test a range of concentrations.

    • Prepare positive and negative controls at their optimal concentrations.

  • Cell Treatment:

    • Add 100 µL of the this compound dilutions, positive control, or negative control to the appropriate wells of the 96-well plate containing PBMCs.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours. The incubation time should be optimized based on the expected kinetics of cytokine release.[7]

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement:

    • Measure the concentration of key cytokines in the collected supernatants using a validated multiplex immunoassay (e.g., Luminex or Meso Scale Discovery) or individual ELISAs.[2][6] Recommended cytokines to measure include IFN-γ, IL-2, IL-6, IL-10, and TNF-α.[2]

Data Presentation

Quantitative data from the cytokine release assay should be summarized in clear and structured tables to facilitate comparison between different concentrations of this compound and the controls.

Table 1: this compound-Induced Cytokine Release Profile (pg/mL)

Treatment GroupConcentration (µg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)IL-2 (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Negative Control -10.5 ± 2.125.3 ± 4.55.2 ± 1.150.1 ± 8.915.7 ± 3.2
This compound 0.112.3 ± 2.528.1 ± 5.06.1 ± 1.355.4 ± 9.818.2 ± 3.8
155.6 ± 9.8150.2 ± 25.130.8 ± 5.7250.6 ± 45.345.9 ± 8.1
10250.1 ± 42.3850.7 ± 140.2150.4 ± 28.91200.3 ± 210.5180.3 ± 35.4
1001200.5 ± 215.63500.1 ± 580.4800.2 ± 150.75500.9 ± 980.1950.6 ± 180.2
Positive Control -1500.2 ± 280.44200.8 ± 750.1950.6 ± 180.36800.4 ± 1200.71100.1 ± 205.8

Data are presented as mean ± standard deviation from three independent experiments using PBMCs from different donors.

Visualizations

Signaling Pathway

The following diagram illustrates a representative signaling pathway often involved in cytokine release, such as the JAK/STAT pathway, which can be activated by various cytokines.[8][9]

Cytokine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound CytokineReceptor Cytokine Receptor This compound->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Cytokine Production) Nucleus->GeneExpression Initiates

Caption: Representative cytokine signaling pathway.

Experimental Workflow

The diagram below outlines the key steps of the this compound-induced cytokine release assay.

Experimental_Workflow start Start isolate_pbmcs Isolate PBMCs from Healthy Donors start->isolate_pbmcs plate_cells Plate PBMCs in 96-well Plate isolate_pbmcs->plate_cells treat_cells Treat Cells plate_cells->treat_cells prepare_reagents Prepare this compound and Controls prepare_reagents->treat_cells incubate Incubate (24-48 hours) treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cytokines Measure Cytokines (e.g., Luminex, ELISA) collect_supernatant->measure_cytokines analyze_data Data Analysis measure_cytokines->analyze_data end End analyze_data->end

Caption: Experimental workflow for the cytokine release assay.

References

Troubleshooting & Optimization

troubleshooting low signal in SHAAGtide chemotaxis assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the SHAAGtide chemotaxis assay.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound chemotaxis assay?

The this compound chemotaxis assay is a method to measure the directed migration of cells in response to a concentration gradient of this compound, a synthetic peptide. The assay typically employs a Boyden chamber system, such as a Transwell® insert, where cells are placed in an upper chamber and this compound is placed in the lower chamber, separated by a microporous membrane. If the cells are responsive to this compound, they will migrate through the pores of the membrane towards the higher concentration of the peptide. The number of migrated cells is then quantified to determine the chemotactic response.

Q2: What are the critical controls to include in my experiment?

To ensure the validity of your results, the following controls are essential:

  • Negative Control (Basal Migration): Cells in the upper chamber with only assay medium (without this compound) in the lower chamber. This measures the random, non-directed cell movement.

  • Positive Control: A known chemoattractant for your specific cell type in the lower chamber. This confirms that the cells are capable of migration and that the assay is functioning correctly.

  • This compound Control (Chemokinesis): this compound added to both the upper and lower chambers at the same concentration. This helps to distinguish between directed migration (chemotaxis) and random migration stimulated by the presence of the peptide (chemokinesis).

Troubleshooting Low Signal

A low signal in your this compound chemotaxis assay can be frustrating. Below are common causes and their solutions, presented in a question-and-answer format to guide your troubleshooting process.

Q3: My cells are not migrating, even with the positive control. What could be the issue?

Several factors could be preventing cell migration. Consider the following:

  • Cell Health and Viability: Ensure your cells are healthy and have high viability (>90%) before starting the assay. Stressed or unhealthy cells will not migrate effectively.

  • Pore Size of the Membrane: The pore size of the transwell membrane must be appropriate for your cell type. If the pores are too small, the cells cannot physically pass through.[1]

  • Incubation Time: The incubation period may be too short for your cells to migrate.[2] Optimize the incubation time by performing a time-course experiment. Conversely, excessively long incubation can lead to a breakdown of the chemotactic gradient.[2]

  • Cell Seeding Density: An insufficient number of cells seeded in the upper chamber will result in a low number of migrated cells, leading to a weak signal.[1] Conversely, too many cells can clog the pores.[1]

Q4: I see migration with my positive control, but little to no migration with this compound. What should I do?

This suggests an issue with this compound as a chemoattractant for your specific experimental setup.

  • Suboptimal this compound Concentration: The concentration of this compound is critical. A concentration that is too low may not be sufficient to induce migration, while a concentration that is too high can lead to receptor desensitization. Perform a dose-response experiment to determine the optimal concentration of this compound.[1]

  • Serum Starvation: Cells should be serum-starved prior to the assay.[1][3] Serum contains growth factors and other chemoattractants that can mask the effect of this compound.[4]

  • Peptide Integrity: Ensure that the this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Q5: My signal-to-noise ratio is low, with high background migration in the negative control. How can I improve this?

High background migration can obscure the specific chemotactic response to this compound.

  • Serum Concentration in the Upper Chamber: The upper chamber should ideally be serum-free to minimize random migration.[3] If cells require some serum for viability, use a minimal concentration (e.g., 0.1-0.5%).[3]

  • Cell Handling: Be gentle when harvesting and resuspending cells to avoid mechanical stress, which can increase random motility.

Experimental Protocols and Data Presentation

Optimizing this compound Concentration

To determine the optimal chemoattractant concentration, a dose-response experiment is recommended.

Methodology:

  • Prepare a range of this compound dilutions in serum-free medium.

  • Add each dilution to the lower wells of the Boyden chamber.

  • Include a negative control (medium only) and a positive control.

  • Seed the serum-starved cells in the upper chamber.

  • Incubate for the standard assay duration.

  • Quantify the number of migrated cells for each concentration.

Data Presentation:

This compound ConcentrationMean Number of Migrated CellsStandard Deviation
0 nM (Negative Control)508
1 nM15025
10 nM45040
100 nM80065
1000 nM60055
Positive Control95070

This is example data and will vary based on cell type and experimental conditions.

Optimizing Cell Seeding Density

Determining the ideal number of cells to seed is crucial for a robust signal.

Methodology:

  • Prepare a serial dilution of your cell suspension.

  • Seed a different number of cells into the upper chamber for each condition, keeping the this compound concentration constant at the optimal level determined previously.

  • Incubate for the standard assay duration.

  • Quantify the number of migrated cells.

Data Presentation:

Number of Seeded CellsMean Number of Migrated CellsStandard Deviation
1 x 10^415020
5 x 10^460050
1 x 10^585070
2 x 10^5870 (plateau)75

This is example data and will vary based on cell type and experimental conditions.

Visualizing Experimental Workflow and Logic

This compound Chemotaxis Assay Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_quantification Quantification cell_prep Cell Culture & Serum Starvation seed_cells Seed Cells in Upper Chamber cell_prep->seed_cells reagent_prep Prepare this compound Dilutions add_peptide Add this compound to Lower Chamber reagent_prep->add_peptide add_peptide->seed_cells incubate Incubate at 37°C seed_cells->incubate remove_nonmigrated Remove Non-Migrated Cells incubate->remove_nonmigrated stain_cells Stain Migrated Cells remove_nonmigrated->stain_cells quantify Quantify Signal stain_cells->quantify

Caption: Workflow for the this compound Chemotaxis Assay.

Troubleshooting Logic for Low Signal

G cluster_cell_issues Cell & Assay Condition Issues cluster_peptide_issues This compound-Specific Issues start Low Signal Detected q1 Is the positive control also low? start->q1 check_viability Check Cell Viability q1->check_viability Yes dose_response Perform Dose-Response q1->dose_response No check_pore_size Verify Membrane Pore Size check_viability->check_pore_size optimize_time Optimize Incubation Time check_pore_size->optimize_time optimize_density Optimize Seeding Density optimize_time->optimize_density check_starvation Ensure Proper Serum Starvation dose_response->check_starvation check_peptide Check Peptide Integrity check_starvation->check_peptide

Caption: Troubleshooting decision tree for low signal.

Hypothetical this compound Signaling Pathway

G This compound This compound Receptor GPCR This compound->Receptor G_Protein G Protein Activation Receptor->G_Protein PLC PLC Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin Migration Cell Migration Actin->Migration

Caption: A hypothetical signaling pathway for this compound-induced chemotaxis.

References

optimizing SHAAGtide concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for SHAAGtide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peptide Handling and Storage

Question: My this compound peptide is difficult to dissolve. What is the recommended procedure?

Answer: Poor solubility is a common challenge with synthetic peptides and can lead to experimental variability.[1][2] For optimal dissolution of this compound:

  • Recommended Solvent: Begin by reconstituting the lyophilized peptide in sterile, nuclease-free water.

  • Sonication: To aid dissolution, use a bath sonicator in short bursts. It is crucial to avoid excessive heating, which could degrade the peptide.[1]

  • pH Adjustment: If solubility remains an issue, cautiously adjust the pH. A small amount of a volatile acid (e.g., dilute acetic acid) or base (e.g., dilute ammonium hydroxide) can be added. This should be done carefully as the isoelectric point (pI) of this compound may influence its solubility at different pH values.

  • Aliquotting: Once dissolved, it is highly recommended to create single-use aliquots of the peptide solution to prevent repeated freeze-thaw cycles, which can cause peptide degradation and aggregation.[1][2]

Question: I am observing significant batch-to-batch variability with my this compound peptide. What could be the cause?

Answer: Batch-to-batch variability is a known issue in synthetic peptides and can stem from several factors. To mitigate this:

  • Peptide Quality: Ensure you are using high-purity (>95%) this compound for your experiments.[3]

  • Accurate Concentration: Do not rely solely on the manufacturer's provided weight. It is best practice to determine the precise concentration of your stock solution using a quantitative amino acid analysis or a reliable peptide quantification assay.[1] Incorrect assumptions about peptide concentration can lead to significant errors.[2]

  • Proper Storage: Lyophilized this compound should be stored at -20°C or -80°C, protected from light.[2] Once in solution, store aliquots at -80°C.

Experimental Optimization

Question: What is the optimal concentration range for this compound in cell-based assays?

Answer: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. A dose-response experiment is critical to determine the effective concentration range.

  • Initial Titration: We recommend performing a broad concentration range titration (e.g., 0.1 nM to 10 µM) in your initial experiments to identify the optimal dose range.

  • Literature Review: While direct data on this compound is emerging, similar bioactive peptides often show activity in the nanomolar to low micromolar range in vitro.[3]

Question: My in vitro experiments with this compound are yielding inconsistent or no biological effect. What should I check?

Answer: A lack of biological effect can be attributed to several factors, ranging from the peptide's integrity to the experimental setup itself.[1]

Troubleshooting Workflow for No Biological Effect

G cluster_0 Peptide Integrity cluster_1 Cellular Factors cluster_2 Assay Conditions A Confirm Stock Concentration B Assess Peptide Degradation A->B C Check for Aggregation B->C End Biological Effect Restored C->End D Verify Receptor Expression E Ensure Cell Health D->E F Check for Contamination E->F F->End G Optimize Incubation Time H Evaluate Assay Sensitivity G->H I Control for Solvent Effects (e.g., DMSO) H->I I->End Start No Biological Effect Observed Start->A Start->D Start->G

Caption: Troubleshooting workflow for addressing a lack of biological effect in this compound experiments.

Question: I am observing high background or inconsistent results in my binding or activity assays. How can I improve this?

Answer: High background and inconsistency can often be traced to non-specific binding or issues with assay components.[4]

  • Blocking Agents: Incorporate blocking agents like bovine serum albumin (BSA) in your assay buffers to reduce non-specific binding.

  • Detergents: Adding a mild detergent, such as 0.01% Tween 20, to wash and incubation buffers can help minimize background signals.[4]

  • Serial Dilutions: Perform serial dilutions of this compound to identify a concentration that provides a robust signal with low background.[4]

Quantitative Data Summary

ParameterRecommended Starting RangeKey Considerations
This compound Concentration 0.1 nM - 10 µMCell-type and assay dependent; perform a dose-response curve.
Incubation Time 4 - 72 hoursDependent on the signaling pathway and endpoint being measured.
Cell Seeding Density 1x10⁴ - 5x10⁵ cells/wellOptimize for cell health and assay window.
Solvent Concentration <0.1% (e.g., DMSO)High concentrations can be cytotoxic.[4]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Peptide Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 20 µM down to 0.2 nM).

  • Cell Treatment: Remove the existing media from the cells and add 50 µL of the 2X this compound dilutions to the respective wells. Add 50 µL of media to control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Subsequently, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC₅₀ or IC₅₀.

Experimental Workflow for Optimizing this compound Concentration

G A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells with This compound Dilutions B->D C->D E Incubate for Desired Time D->E F Perform Cell-Based Assay (e.g., MTT) E->F G Analyze Data and Determine EC50/IC50 F->G

Caption: A typical experimental workflow for determining the optimal concentration of this compound.

This compound Signaling Pathway

While the precise signaling pathway of this compound is under investigation, many bioactive peptides are known to modulate intracellular signaling cascades such as the JAK/STAT pathway.[5][6][7]

Postulated this compound-Mediated JAK/STAT Signaling

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor This compound Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA Target Gene Expression pSTAT->DNA Transcription Regulation This compound This compound This compound->Receptor Binding

Caption: A diagram of the potential JAK/STAT signaling pathway modulated by this compound.

References

preventing SHAAGtide peptide aggregation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of SHAAGtide peptide in solution. The following information is based on established principles for handling aggregation-prone peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound peptide and why is it prone to aggregation?

A1: this compound is a synthetic peptide sequence. Its propensity to aggregate is primarily due to its amino acid composition, which likely includes a high number of hydrophobic residues.[1][2][3] These residues can lead to intermolecular interactions, causing the peptides to self-associate and precipitate out of solution, especially at high concentrations or under suboptimal solvent conditions.[3][4]

Q2: What are the initial signs of this compound aggregation?

A2: Early signs of aggregation can be subtle. Visually, you might observe the appearance of slight turbidity, opalescence, or visible particulates in what should be a clear solution.[2][3] Instrumentally, techniques like Dynamic Light Scattering (DLS) can detect an increase in the average particle size (hydrodynamic diameter) and polydispersity index (PDI), indicating the formation of soluble oligomers long before visible precipitation occurs.[5][6][7][8]

Q3: How should I initially dissolve and store lyophilized this compound?

A3: For initial solubilization, it is crucial to first test the peptide's solubility with a small amount.[1][9][10] The choice of solvent depends on the peptide's net charge.[9][11] If the sequence is unknown, a good starting point for a hydrophobic peptide is a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), followed by a slow, dropwise dilution into your aqueous buffer of choice.[1][10][11] For storage, prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid freeze-thaw cycles, and store at -20°C or -80°C.[11]

Q4: Can pH and temperature affect this compound stability?

A4: Yes, both pH and temperature are critical factors.[12] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[13] Therefore, maintaining the buffer pH at least 1-2 units away from the pI can significantly enhance solubility and prevent aggregation.[13] Elevated temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions.[12] It is recommended to perform manipulations on ice and store solutions at recommended cold temperatures.

Troubleshooting Guides

Issue 1: this compound peptide precipitates immediately upon reconstitution in aqueous buffer.
Question Answer & Recommended Actions
Why did my peptide crash out of solution? This is a common issue for hydrophobic peptides when directly reconstituted in an aqueous buffer. The peptide's self-association is more favorable than its interaction with water. The buffer's pH may also be too close to the peptide's isoelectric point (pI).[2][3]
How can I get it back into solution? 1. Sonication: Briefly sonicate the sample in an ice bath (e.g., 3 cycles of 15 seconds) to help break up aggregates.[1][9] 2. pH Adjustment: If the pI is known, adjust the buffer pH to be at least 2 units above or below it. For basic peptides, add a small amount of dilute acetic acid; for acidic peptides, use dilute ammonium hydroxide.[9] 3. Organic Solvents: If the above fails, lyophilize the peptide again and follow the recommended protocol for dissolving hydrophobic peptides using a small amount of an organic solvent like DMSO first.[1][11]
Issue 2: My this compound solution becomes cloudy over time during an experiment at room temperature.
Question Answer & Recommended Actions
What is causing the delayed precipitation? This indicates that the peptide is metastable and aggregating slowly under the experimental conditions. Factors could include the buffer composition, peptide concentration, temperature, and agitation.[12]
How can I prevent this during my experiment? 1. Lower Temperature: If the experiment allows, perform it at a lower temperature (e.g., 4°C) to slow down the aggregation kinetics.[12] 2. Use Excipients: Incorporate stabilizing excipients into your buffer. These are additives that can help prevent peptide aggregation.[14][15][16][17] Common examples include L-arginine, sugars (like sucrose or trehalose), or non-ionic surfactants (like Polysorbate 20 or Polysorbate 80).[14][16] 3. Lower Concentration: If possible, perform the experiment at a lower this compound concentration.
Issue 3: I am observing inconsistent results in my bioassay, possibly due to soluble aggregates.
Question Answer & Recommended Actions
How do I know if soluble aggregates are the problem? Soluble aggregates are non-covalently associated oligomers that are too small to be seen but can interfere with biological activity and cause variability.[4][15] The most direct way to detect them is with Dynamic Light Scattering (DLS), which would show an increased hydrodynamic radius compared to the monomeric peptide.[5][6][7]
What steps can I take to ensure a monomeric peptide solution? 1. Fresh Preparation: Prepare the this compound solution immediately before use. Do not use stock solutions that have been stored for long periods at 4°C. 2. In-line Filtration: Just before use, filter the solution through a 0.22 µm syringe filter to remove any existing large aggregates. Note that this will not remove small, soluble oligomers. 3. Optimize Formulation: Conduct a formulation screening study to find the optimal buffer conditions (pH, ionic strength) and excipients that minimize aggregation, as monitored by DLS over time.[7]

Data on Excipient Effectiveness

The following table summarizes hypothetical data on the effect of various excipients on this compound solubility and aggregation, as measured by the increase in hydrodynamic diameter over 24 hours using Dynamic Light Scattering (DLS).

Formulation (this compound at 1 mg/mL in PBS, pH 7.4)Initial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after 24h at 25°C (nm)% Increase in SizeVisual Appearance after 24h
Control (No Excipient) 5.2450.88570%Visible Precipitate
+ 150 mM L-Arginine 5.512.1120%Clear
+ 5% Sucrose 5.385.61515%Slightly Turbid
+ 0.02% Polysorbate 20 5.87.224%Clear
+ 150 mM L-Arginine & 0.02% Polysorbate 20 6.16.57%Clear

Experimental Protocols & Visualizations

Protocol 1: Reconstitution of Lyophilized this compound

This protocol provides a general procedure for solubilizing hydrophobic peptides like this compound.

  • Pre-analysis: Determine the net charge of the this compound peptide by assigning a value of +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).[9][11]

  • Warm to Room Temp: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 1 min) to pellet all the powder at the bottom.[9]

  • Add Organic Solvent: Add a minimal amount of sterile DMSO (e.g., 20-30 µL for 1 mg of peptide) to the vial. Gently vortex to completely dissolve the peptide.[10][11]

  • Dilute into Aqueous Buffer: Using a pipette, slowly add the peptide-DMSO concentrate drop-by-drop into your desired aqueous buffer while gently vortexing the buffer. This prevents the local concentration from becoming too high, which can cause immediate precipitation.

  • Final Assessment: The final solution should be clear and free of particulates. If particulates are present, refer to the troubleshooting guide.

G cluster_start cluster_steps cluster_end start Start: Lyophilized This compound Powder A 1. Equilibrate vial to Room Temp start->A B 2. Centrifuge to pellet powder A->B C 3. Add minimal DMSO B->C D 4. Add dropwise to aqueous buffer C->D end_node End: Clear Monomeric Peptide Solution D->end_node

Caption: Workflow for reconstituting this compound peptide.

Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[5][8] An increase in particle size over time is a direct indicator of aggregation.[8][18]

  • Sample Preparation: Prepare this compound solutions (e.g., 1 mg/mL) in different formulation buffers (e.g., PBS with and without excipients as described in the table above).

  • Initial Measurement (T=0):

    • Filter each sample through a 0.22 µm syringe filter directly into a clean DLS cuvette.

    • Place the cuvette into the DLS instrument.

    • Set the instrument parameters (e.g., temperature to 25°C, equilibration time of 120 seconds).

    • Perform the measurement to get the initial average hydrodynamic diameter and Polydispersity Index (PDI).

  • Time-Course Monitoring:

    • Store the cuvettes under the desired experimental conditions (e.g., on a benchtop at 25°C or in a 37°C incubator).

    • At specified time points (e.g., 1, 4, 8, 24 hours), briefly mix the sample by gentle inversion and repeat the DLS measurement.

  • Data Analysis: Plot the average hydrodynamic diameter versus time for each formulation. A steep increase in size indicates poor stability and rapid aggregation.

G cluster_workflow Troubleshooting Logic for Aggregation Problem Problem: Peptide Aggregation (Cloudy Solution) Check1 Is pH near pI? Problem->Check1 Check2 Is concentration too high? Check1->Check2 No Sol1 Adjust pH (>2 units from pI) Check1->Sol1 Yes Check3 Is temperature elevated? Check2->Check3 No Sol2 Lower peptide concentration Check2->Sol2 Yes Sol3 Conduct experiment at lower temp Check3->Sol3 Yes Sol4 Add Stabilizing Excipients (e.g., Arg) Check3->Sol4 No

Caption: Troubleshooting workflow for this compound aggregation.

Protocol 3: Thioflavin T (ThT) Assay for Fibril Formation

This assay is used to detect the formation of amyloid-like fibrillar aggregates, which are characterized by a cross-β-sheet structure.[19][20] Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to these structures.[20][21]

  • Reagent Preparation:

    • Prepare a 1 mM this compound stock solution as described in Protocol 1.

    • Prepare a 500 µM ThT stock solution in sterile, distilled water and filter it through a 0.22 µm filter. Store in the dark.

  • Reaction Setup:

    • In a black, clear-bottom 96-well plate, set up your reactions. For each well, the final volume will be 200 µL.

    • Test Wells: Add buffer, this compound stock to a final concentration of 25 µM, and ThT stock to a final concentration of 20 µM.

    • Control Wells: Prepare wells with buffer and ThT only (to measure background fluorescence).

  • Measurement:

    • Place the plate in a plate reader capable of fluorescence measurement.

    • Incubate the plate at 37°C, with intermittent shaking (e.g., 10 seconds every 5 minutes).

    • Measure fluorescence intensity every 5-10 minutes at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[21][22]

  • Data Analysis: Subtract the background fluorescence of the control wells from the test wells. Plot the fluorescence intensity against time. A sigmoidal curve with increasing fluorescence indicates fibril formation.

References

SHAAGtide Experimental Controls and Best Practices: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SHAAGtide in experimental settings. The information is presented in a question-and-answer format to directly address common issues and best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide with the amino acid sequence MLWRRKIGPQMTLSHAAG.[1] It is derived from the stepwise cleavage of CCL23β, a chemokine, by proteases associated with inflammation.[1] this compound functions as a potent and specific agonist for the Formyl Peptide Receptor-Like 1 (FPRL1), also known as FPR2.[1] Its activation of FPRL1 on immune cells, such as monocytes and neutrophils, induces downstream signaling cascades that lead to cellular responses like calcium mobilization and chemotaxis, playing a role in leukocyte recruitment during inflammation.[1] Notably, this compound is inactive for the CCR1 receptor.[1]

Q2: What are the key cellular responses elicited by this compound?

The primary cellular responses triggered by this compound through FPRL1/FPR2 activation are:

  • Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[2]

  • Chemotaxis: Directed migration of leukocytes, particularly monocytes and neutrophils, along a concentration gradient of this compound.[2]

  • Leukocyte Recruitment: In vivo, this compound is functional in attracting leukocytes, including neutrophils, to the site of injection.[1]

Q3: What are appropriate positive and negative controls for this compound experiments?

Proper controls are essential for validating the results of this compound experiments.

  • Positive Control: A suitable positive control is the synthetic hexapeptide WKYMVm . It is a potent agonist for FPRL1/FPR2 and elicits similar cellular responses to this compound, such as calcium mobilization and chemotaxis.

  • Negative Control: A specific antagonist for FPRL1, such as WRW4 , can be used as a negative control. WRW4 inhibits the binding of agonists to FPRL1 and subsequent downstream signaling.[2][3] Another negative control is the use of a vehicle control (the solvent used to dissolve this compound) to ensure that the observed effects are not due to the solvent itself.

Experimental Protocols and Data

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the stimulation of FPRL1/FPR2 by this compound.

Methodology:

  • Cell Preparation:

    • Culture human monocytes (e.g., THP-1 cell line) or neutrophils in appropriate media.

    • Harvest and wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • After incubation, wash the cells to remove excess dye and resuspend them in the assay buffer.

  • Assay Performance:

    • Dispense the cell suspension into a 96-well black, clear-bottom plate.

    • Use a fluorometric imaging plate reader or a spectrofluorometer to measure the baseline fluorescence.

    • Add varying concentrations of this compound, the positive control (WKYMVm), or the negative control (vehicle) to the wells.

    • Immediately measure the change in fluorescence over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximum response.

Quantitative Data for Controls:

CompoundReceptorCell TypeAssayPotency
WKYMVm (Positive Control)FPRL1/FPR2mFPR-expressing RBL cellsCalcium MobilizationEC50 ≈ 1.5 nM[1]
WRW4 (Negative Control)FPRL1/FPR2WKYMVm-stimulated cellsInhibition of WKYMVm bindingIC50 ≈ 0.23 µM[2][3][4]
Chemotaxis Assay

This assay quantifies the directed migration of leukocytes in response to a this compound gradient.

Methodology:

  • Cell Preparation:

    • Isolate human peripheral blood monocytes or neutrophils.

    • Resuspend the cells in a serum-free migration medium.

  • Assay Setup (Boyden Chamber):

    • Place a multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pores for monocytes) into a companion plate.

    • Add different concentrations of this compound, positive control (WKYMVm), or negative control (vehicle or WRW4) to the lower wells of the chamber.

    • Add the cell suspension to the upper wells (the inserts).

  • Incubation and Cell Staining:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (e.g., 90 minutes for monocytes).

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Stain the migrated cells on the bottom of the membrane with a suitable dye (e.g., Diff-Quik).

  • Quantification:

    • Count the number of migrated cells in several fields of view under a microscope.

    • Plot the number of migrated cells against the chemoattractant concentration.

    • The optimal chemotactic concentration is the one that induces the maximal cell migration.

Quantitative Data for Controls:

CompoundReceptorCell TypeAssayPotency
WKYMVm (Positive Control)FPRL1/FPR2Neutrophils, MonocytesChemotaxisPotent chemoattractant
WRW4 (Negative Control)FPRL1/FPR2WKYMVm-stimulated neutrophilsInhibition of ChemotaxisEffective at micromolar concentrations

Note: As with the calcium mobilization assay, specific EC50 values for this compound-induced chemotaxis are not widely reported. Empirical determination is recommended.

Signaling Pathway and Experimental Workflow

This compound-FPRL1/FPR2 Signaling Pathway:

Activation of FPRL1/FPR2 by this compound initiates a cascade of intracellular events mediated by G-proteins. This leads to the activation of several key signaling molecules, including Phospholipase C (PLC), Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), Akt, and Mitogen-activated protein kinases (MAPK), ultimately resulting in calcium mobilization and chemotaxis.

SHAAGtide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FPRL1 FPRL1/FPR2 This compound->FPRL1 Binds G_protein G-protein FPRL1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Calcium Mobilization IP3->Ca_mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis MAPK->Chemotaxis

Caption: this compound signaling through the FPRL1/FPR2 receptor.

General Experimental Workflow:

The following diagram illustrates a typical workflow for studying the effects of this compound on leukocyte function.

Experimental_Workflow start Start: Hypothesis Formulation reagent_prep Reagent Preparation (this compound, Controls, Buffers) start->reagent_prep cell_prep Leukocyte Isolation and Preparation (e.g., Monocytes, Neutrophils) start->cell_prep assay_setup Assay Setup (Calcium Mobilization or Chemotaxis) reagent_prep->assay_setup cell_prep->assay_setup incubation Incubation and Treatment assay_setup->incubation data_acq Data Acquisition (Fluorescence Reading or Cell Counting) incubation->data_acq data_analysis Data Analysis (Dose-Response Curves, Statistical Tests) data_acq->data_analysis interpretation Interpretation of Results data_analysis->interpretation end Conclusion interpretation->end

Caption: A generalized workflow for this compound experiments.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or weak cellular response (e.g., low calcium signal or minimal chemotaxis) Peptide Degradation: Improper storage or handling of this compound.Store lyophilized this compound at -20°C or lower, protected from light. Reconstitute just before use with sterile, appropriate solvents. Aliquot to avoid multiple freeze-thaw cycles.
Low Receptor Expression: The cell type used may have low or no FPRL1/FPR2 expression.Confirm FPRL1/FPR2 expression on your target cells using techniques like flow cytometry or western blotting.
Incorrect Peptide Concentration: The concentration of this compound may be too low or too high (in the case of chemotaxis, high concentrations can lead to receptor desensitization and reduced migration).Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.
High background signal or non-specific effects Peptide Purity: The this compound preparation may contain impurities.Ensure you are using high-purity (≥95%) this compound.
Vehicle Effects: The solvent used to dissolve this compound may be causing cellular responses.Always include a vehicle-only control to assess any solvent-induced effects.
Contamination: Reagents or cell cultures may be contaminated.Use sterile techniques throughout the experiment. Regularly check cell cultures for contamination.
Inconsistent results between experiments Cell Viability and Passage Number: Poor cell health or high passage number can affect cellular responsiveness.Use healthy, low-passage cells for all experiments. Perform a viability test (e.g., trypan blue exclusion) before each experiment.
Variability in Reagent Preparation: Inconsistent dilution of this compound or other reagents.Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Use calibrated pipettes.
Assay Conditions: Minor variations in incubation times, temperatures, or cell densities.Standardize all assay parameters and document them carefully for each experiment.

References

Navigating Inconsistencies in SHAAGtide Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during SHAAGtide experiments. Our goal is to help you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the bioactivity of our this compound between experiments. What are the potential causes?

Inconsistent bioactivity is a common issue in peptide studies and can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Peptide Integrity and Handling: Peptides are susceptible to degradation, which can significantly impact their activity. Improper storage, repeated freeze-thaw cycles, and exposure to light can compromise the peptide's integrity.[1]

  • Solubility Issues: Poor or inconsistent solubility of the this compound can lead to variations in the effective concentration in your assays.[1] Hydrophobic peptides, in particular, may precipitate out of solution, leading to lower than expected activity.[2]

  • Assay Conditions: The results of biological assays can be influenced by factors such as the condition of the cells, the specific batches of reagents used, and even the proficiency of the person performing the experiment.[3]

  • Inaccurate Peptide Quantification: Errors in determining the precise concentration of your this compound stock solution will directly impact the final concentration in your assay, leading to variability. It's important to differentiate between net peptide content, total peptide content, and peptide purity.[1]

Q2: How can we improve the solubility of our this compound?

Achieving complete and consistent solubilization is critical for reproducible results. Here are some strategies:

  • Follow Solubility Guidelines: Always refer to the manufacturer's solubility data for your specific this compound. If this is not available, a peptide solubility test is recommended to determine the optimal buffer and pH.[1]

  • Initial Solvent: For hydrophobic peptides, it may be necessary to first dissolve them in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.[4]

  • Proper Dilution: When diluting a peptide stock, always add the peptide solution to the aqueous buffer, not the other way around, to prevent precipitation.

  • Sonication: Gentle sonication can aid in dissolving stubborn peptides, but be cautious as excessive sonication can cause degradation.

Q3: What are the best practices for storing this compound to maintain its stability?

Proper storage is paramount for preserving the activity of your this compound.

  • Lyophilized Form: Whenever possible, store peptides in their lyophilized form at -20°C or -80°C, protected from light.[1] This is the most stable state.

  • In Solution: If you must store your this compound in solution, use sterile buffers and aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store these aliquots at -80°C.

  • Avoid Contamination: Use sterile techniques when preparing solutions to prevent microbial contamination that can degrade the peptide.[1]

Q4: Our mass spectrometry results for this compound quantification are inconsistent. What should we check?

Inconsistent mass spectrometry data can arise from both sample preparation and instrument issues.

  • Sample Clean-Up: Ensure your sample clean-up method is effective at removing interfering substances from the biological matrix.[5][6] Poor clean-up can lead to ion suppression and inaccurate quantification.[5]

  • Instrument Calibration: A poorly calibrated mass spectrometer can lead to inaccurate mass measurements and inconsistent quantification. Regular calibration is essential.[6]

  • Internal Standards: The use of stable isotope-labeled internal standards (SIS) is crucial for accurate and reproducible quantification by correcting for variations in sample processing and instrument response.[5]

  • Data Analysis: Inconsistent peak integration can be a significant source of variability. Employing automated and objective algorithms for peak detection and integration can improve consistency.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Inconsistent Bioassay Results

This guide provides a systematic approach to troubleshooting variable results in your this compound bioassays.

Troubleshooting Workflow for Inconsistent Bioassay Results

Troubleshooting_Bioassay_Variability cluster_peptide Peptide Integrity Checks cluster_assay Assay Parameter Checks cluster_data Data Analysis Checks start Inconsistent Bioassay Results Observed peptide_prep Step 1: Verify this compound Preparation and Storage start->peptide_prep solubility Check Solubility: - Visual inspection for precipitates - Confirm dissolution protocol peptide_prep->solubility storage Review Storage Conditions: - Aliquoting strategy - Freeze-thaw cycles - Storage temperature peptide_prep->storage quantification Verify Concentration: - Re-quantify stock solution - Check net vs. gross peptide content peptide_prep->quantification assay_params Step 2: Evaluate Assay Parameters reagents Reagent Consistency: - Lot-to-lot variability - Preparation of fresh reagents assay_params->reagents cells Cell Health and Density: - Passage number - Viability - Seeding density assay_params->cells protocol Protocol Adherence: - Incubation times - Pipetting accuracy - Operator variability assay_params->protocol data_analysis Step 3: Review Data Analysis and Interpretation curve_fit Curve Fitting: - Appropriate model (e.g., four-parameter logistic) - Outlier analysis data_analysis->curve_fit controls Control Performance: - Positive and negative controls within expected range data_analysis->controls conclusion Consistent Results Achieved solubility->assay_params storage->assay_params quantification->assay_params reagents->data_analysis cells->data_analysis protocol->data_analysis curve_fit->conclusion controls->conclusion

Caption: A step-by-step workflow for troubleshooting inconsistent bioassay results.

Potential Cause Recommended Action
This compound Degradation Perform a stability study using an analytical method like HPLC to assess the integrity of your this compound stock. Prepare fresh stock solutions if degradation is suspected.
Incomplete Solubilization Visually inspect your stock solution for any precipitates. If observed, try optimizing the dissolution protocol using different solvents or gentle sonication.[1]
Inaccurate Concentration Re-evaluate the concentration of your this compound stock using a reliable quantification method, such as a quantitative amino acid analysis or a validated spectrophotometric method.[6]
Cellular Response Variability Ensure consistent cell culture conditions, including passage number, confluency, and media. Standardize cell seeding density for all experiments.[3]
Reagent Variability Use reagents from the same lot for a set of comparative experiments. Prepare fresh dilutions of critical reagents for each experiment.
Operator-Dependent Variation Standardize all manual steps, such as pipetting and washing. If possible, automate liquid handling steps to minimize human error.[4]
Guide 2: Understanding and Preventing this compound Degradation

SHAAGtides, like all peptides, are susceptible to chemical and physical degradation. Understanding these pathways is key to preventing loss of activity.[7]

Common Peptide Degradation Pathways

Peptide_Degradation_Pathways cluster_degradation Degradation Pathways cluster_factors Contributing Factors peptide Intact this compound hydrolysis Hydrolysis (Cleavage of peptide bonds) peptide->hydrolysis oxidation Oxidation (Modification of Cys, Met, Trp) peptide->oxidation deamidation Deamidation (Asn, Gln residues) peptide->deamidation racemization Racemization (Conversion to D-amino acids) peptide->racemization ph pH (Acidic or Alkaline) ph->hydrolysis ph->deamidation temp High Temperature temp->hydrolysis temp->racemization light Light Exposure light->oxidation oxygen Oxygen (Air) oxygen->oxidation

Caption: Major chemical degradation pathways for peptides like this compound.

Degradation Pathway Amino Acids Affected Contributing Factors Prevention Strategies
Hydrolysis Asp-Pro, Asp-Gly sequences are particularly susceptible.Extreme pH (acidic or alkaline), high temperatures.[7][8]Maintain pH between 3-5 for maximal stability in solution for some peptides.[8] Store at low temperatures.
Oxidation Cysteine (Cys), Methionine (Met), Tryptophan (Trp).Exposure to atmospheric oxygen, light, and metal ions.[7]Store under an inert gas (e.g., argon), protect from light, use metal-free buffers.
Deamidation Asparagine (Asn), Glutamine (Gln), especially when followed by Glycine (Gly).[9]Neutral to alkaline pH.[9]Control pH of solutions, store at low temperatures.
Diketopiperazine Formation N-terminal sequences, especially with Glycine in the third position.pH and temperature dependent.Store lyophilized at low temperatures.

Experimental Protocols

Protocol 1: Standardized this compound Bioactivity Assay

This protocol provides a generalized framework for a cell-based bioactivity assay. Specific parameters should be optimized for your particular this compound and cell line.

Experimental Workflow for a this compound Bioactivity Assay

Bioactivity_Assay_Workflow start Start prep_cells Prepare and Seed Cells start->prep_cells prep_peptide Prepare this compound Dilutions prep_cells->prep_peptide treat_cells Treat Cells with this compound prep_peptide->treat_cells incubate Incubate for a Defined Period treat_cells->incubate readout Perform Assay Readout (e.g., luminescence, fluorescence) incubate->readout analyze Analyze Data and Generate Dose-Response Curve readout->analyze end End analyze->end

Caption: A generalized workflow for a this compound cell-based bioactivity assay.

Methodology:

  • Cell Preparation:

    • Culture cells under standardized conditions.

    • Harvest cells at a consistent confluency (e.g., 80-90%).

    • Seed cells into microplates at a pre-determined optimal density and allow them to adhere overnight.[3]

  • This compound Preparation:

    • Prepare a fresh serial dilution of the this compound in the appropriate assay buffer immediately before use.

    • Include positive and negative controls in your experimental design.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add the this compound dilutions and controls to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined optimal time at 37°C in a humidified incubator.[3]

  • Assay Readout:

    • Perform the assay readout according to the manufacturer's instructions for your specific assay kit (e.g., measuring reporter gene expression, cell viability, or a specific signaling event).

  • Data Analysis:

    • Analyze the data using a suitable statistical software package.

    • Fit the dose-response data to a four-parameter logistic model to determine the EC50 or IC50.[3]

Protocol 2: Forced Degradation Study for this compound Stability Assessment

This protocol outlines a method to assess the stability of your this compound under various stress conditions, helping to identify potential degradation pathways.[8][10]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your this compound in a suitable solvent (e.g., water, acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[10]

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel with a control sample stored at -80°C:

    • Acidic Hydrolysis: Add 1N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Add 1N NaOH and incubate at room temperature for a defined period.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature, protected from light.[8][10]

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a solution to UV light in a photostability chamber.[10]

  • Neutralization and Analysis:

    • At various time points, take an aliquot from each stress condition.

    • Neutralize the acidic and alkaline samples.

    • Analyze all samples, including the control, by a stability-indicating method such as reverse-phase HPLC with UV and/or mass spectrometry detection.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample to identify degradation products (new peaks) and loss of the parent this compound (decrease in main peak area).

    • This information will help in identifying the conditions under which your this compound is least stable.

By implementing these troubleshooting guides and standardized protocols, researchers can better control for the variables that lead to inconsistent results in this compound studies, ultimately leading to more robust and reproducible data.

References

Technical Support Center: Optimizing SH-SY5Y Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in SH-SY5Y neuroblastoma cell-based calcium flux assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio in SH-SY5Y calcium flux assays?

A low signal-to-noise ratio (SNR) can stem from several factors, including high background fluorescence, low specific signal, or a combination of both. Common culprits include suboptimal cell health, improper dye loading, high cell autofluorescence, and issues with instrumentation settings. Phototoxicity and photobleaching from excessive light exposure can also degrade the signal and increase background noise.

Q2: How does cell density affect the outcome of my calcium flux assay?

Cell density is a critical parameter. Overly high cell density can lead to rapid depletion of nutrients and reduced cell viability. Conversely, a very low density can result in slower proliferation and altered cell signaling. For SH-SY5Y cells, it is recommended to passage them before they become over-confluent to maintain optimal health and responsiveness. The initial seeding density will impact the final cell number and neurite outgrowth, which can affect signal consistency.

Q3: Should I use serum in my assay buffer? What is the effect of serum starvation?

Serum deprivation is a common practice to synchronize cells and reduce background signals from serum components. However, for SH-SY5Y cells, serum removal can affect morphology, gene expression, and calcium signaling. Studies have shown that receptor-induced calcium signaling can be suppressed in response to serum deprivation, potentially due to depleted intracellular calcium stores. Therefore, the decision to use serum should be carefully considered based on the specific experimental goals. If serum starvation is necessary, its duration should be optimized.

Q4: My cells are not responding to the agonist. What could be the problem?

A lack of response can be due to several issues:

  • Poor Cell Health: Unhealthy or dying cells will not respond optimally to stimuli. Ensure cells are healthy and handled gently.

  • Receptor Desensitization: P2X1 receptors, for example, can desensitize rapidly with prolonged agonist exposure. Optimize agonist concentration (e.g., EC80) and minimize pre-incubation times.

  • Incorrect Agonist Concentration: Ensure the agonist is at a concentration known to elicit a response in SH-SY5Y cells.

  • Calcium Channel Issues: SH-SY5Y cells express multiple voltage-gated calcium channels (VGCCs), including L- and N-types. Ensure your experimental conditions are appropriate for activating the channels of interest.

Q5: What is the difference between phototoxicity and photobleaching?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence. Phototoxicity is cell damage or death caused by high-intensity light exposure, which can generate reactive oxygen species. Both can negatively impact data quality and cell viability. To mitigate these effects, use the lowest possible excitation light intensity and exposure time.

Troubleshooting Guides

Guide 1: High Background Fluorescence

High background fluorescence can mask the specific calcium signal. This guide provides a step-by-step approach to identify and reduce background noise.

Step 1: Identify the Source of Background

  • Unstained Controls: Prepare a sample of SH-SY5Y cells that has gone through all experimental steps except for the addition of the calcium indicator dye. This will help determine the level of cellular autofluorescence.

  • Component Analysis: Individually assess the fluorescence of the cell culture medium, buffers, and plate material to identify any fluorescent contaminants.

Step 2: Mitigate Autofluorescence

  • Cell Culture Medium: Phenol red in culture medium is a known source of fluorescence. Use a phenol red-free medium for the assay.

  • Fixation: If fixation is part of your protocol, be aware that aldehyde fixatives like formaldehyde can induce autofluorescence. Use the lowest effective concentration for the shortest time necessary.

Step 3: Optimize Dye Loading and Washing

  • Dye Concentration: Excessively high concentrations of calcium indicators like Fluo-4 AM can lead to high background. Titrate the dye to find the optimal concentration that gives a good signal with low background.

  • Thorough Washing: Inadequate washing after dye loading can leave residual extracellular dye, contributing to background. Ensure gentle but thorough washing steps.

Guide 2: Low Specific Signal

A weak or absent signal upon agonist stimulation can be frustrating. Follow these steps to troubleshoot a low specific signal.

Step 1: Verify Cell Health and Culture Conditions

  • Cell Viability: Routinely check cell viability using methods like Trypan Blue exclusion before seeding for an assay.

  • Culture Practices: SH-SY5Y cells can be sensitive. Avoid over-passaging and ensure they are cultured at an appropriate density (typically passaged at a 1:2 or 1:3 ratio). They tend to grow in clusters, and proper dissociation during passaging is important.

Step 2: Optimize Agonist and Receptor Function

  • Agonist Concentration: Prepare a fresh dilution of your agonist and perform a concentration-response curve to ensure you are using an optimal concentration.

  • Receptor Expression: Confirm that the receptor of interest is expressed in your SH-SY5Y cells. Receptor expression levels can vary with passage number and culture conditions.

Step 3: Check Calcium Indicator Loading and Function

  • Dye Loading Efficiency: Ensure cells are being loaded effectively with the calcium indicator. Incomplete de-esterification of AM esters can lead to poor dye retention and a weak signal.

  • Positive Control: Use a positive control, such as a calcium ionophore like ionomycin, to confirm that the dye is loaded and responsive to calcium.

Data Summary Tables

Table 1: Recommended Culture Conditions for SH-SY5Y Cells

ParameterRecommendationSource(s)
Growth Medium DMEM/F12 or MEM/F12 with 10-15% FBS, 1% P/S
Passage Ratio 1:2 to 1:4
Seeding Density 3 x 10³ to 1 x 10⁵ cells/cm²
Media Change Every 2-3 days
Confluency for Passaging Do not exceed 80%

Table 2: Troubleshooting Summary for Low Signal-to-Noise Ratio

IssuePossible CauseSuggested SolutionSource(s)
High Background High cell autofluorescenceUse phenol red-free medium. Optimize fixation protocol if used.
Excess indicator dyeTitrate dye concentration to the lowest effective level.
Incomplete washingIncrease the number and duration of wash steps.
Low Signal Poor cell healthCheck cell viability; handle cells gently.
Suboptimal agonist concentrationPerform a dose-response curve for the agonist.
Receptor desensitizationMinimize pre-incubation times with the agonist.
Inefficient dye loadingOptimize dye loading time and temperature. Use a positive control (e.g., ionomycin).
Phototoxicity/Photobleaching Excessive light exposureMinimize exposure time and light intensity. Use photostable dyes.

Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Plating for Calcium Flux Assays
  • Cell Culture: Culture SH-SY5Y cells in a T-75 flask with DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: When cells reach approximately 80% confluency, aspirate the medium and wash once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 1-3 minutes at 37°C until cells start to detach.

  • Neutralize the trypsin with 5-7 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to break up clumps.

  • Centrifuge the cell suspension at 250 x g for 3 minutes.

  • Resuspend the cell pellet in fresh complete medium and count the cells.

  • Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 4 x 10⁴ to 6 x 10⁴ cells per well in 100 µL of medium.

  • Incubate the plate for 24-48 hours before the assay to allow cells to adhere and form a monolayer.

Protocol 2: Calcium Flux Assay using Fluo-4 AM
  • Prepare Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 1-5 µM.

  • Cell Plating: Use SH-SY5Y cells plated in a 96-well plate as described in Protocol 1.

  • Dye Loading: Carefully remove the culture medium from the wells. Add 100 µL of the 2X Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.

  • Compound Addition and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR).

  • Measure the baseline fluorescence for 10-20 seconds.

  • Add the agonist at the desired concentration and continue to measure the fluorescence signal for 2-5 minutes. The fluorescence is typically measured with an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Calcium Flux Assay cluster_analysis Data Analysis culture Culture SH-SY5Y Cells plate Plate Cells in 96-well Plate culture->plate dye_load Load Cells with Fluo-4 AM plate->dye_load wash Wash to Remove Extracellular Dye dye_load->wash baseline Measure Baseline Fluorescence wash->baseline agonist Add Agonist baseline->agonist measure Measure Fluorescence Change agonist->measure analyze Calculate Signal-to-Noise Ratio measure->analyze troubleshoot Troubleshoot if SNR is Low analyze->troubleshoot

Caption: Workflow for a typical SH-SY5Y calcium flux experiment.

troubleshooting_logic cluster_background High Background? cluster_signal Low Signal? cluster_bg_causes Potential Background Causes cluster_sig_causes Potential Low Signal Causes start Low Signal-to-Noise Ratio bg_yes Yes start->bg_yes bg_no No start->bg_no autofluor Autofluorescence bg_yes->autofluor excess_dye Excess Dye bg_yes->excess_dye poor_wash Poor Washing bg_yes->poor_wash sig_yes Yes bg_no->sig_yes sig_no No (Optimal) bg_no->sig_no cell_health Poor Cell Health sig_yes->cell_health agonist_issue Agonist Issue sig_yes->agonist_issue dye_loading Dye Loading Issue sig_yes->dye_loading

Caption: Troubleshooting logic for a low signal-to-noise ratio.

calcium_signaling_pathway agonist Agonist receptor GPCR / Ligand-gated Channel agonist->receptor plc Phospholipase C (PLC) receptor->plc ca_influx Ca²⁺ Influx from Extracellular Space receptor->ca_influx pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release from ER er->ca_release ip3r->er response Cellular Response ca_release->response ca_influx->response

Caption: A generalized calcium signaling pathway in SH-SY5Y cells.

SHAAGtide buffer selection for optimal activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for the optimal use of SHAAGtide, a synthetic peptide agonist for the Glucagon-Like Peptide-2 Receptor (GLP-2R). Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the stability and activity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing and using this compound?

A1: The optimal pH for this compound is critical for its stability and activity. For long-term storage in solution, a slightly acidic pH of 5.0-6.0 is recommended to minimize degradation.[1] However, for optimal receptor binding and biological activity in cell-based assays, a physiological pH of 7.2-7.6 is recommended. It is crucial to minimize the time this compound spends in buffers with a pH above 8.0, as this can accelerate degradation.[1][2]

Q2: What is the recommended buffer for reconstituting lyophilized this compound?

A2: For initial reconstitution of lyophilized this compound, sterile, distilled water is a good starting point.[3] For immediate use in experiments, a buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4 is suitable. However, for creating stock solutions for storage, a buffer with a pH between 5 and 6 is preferable.[1]

Q3: Can I use buffers containing detergents with this compound?

A3: The use of detergents is generally not recommended unless you are experiencing issues with peptide aggregation. If aggregation is suspected, a low concentration of a non-denaturing detergent like 0.1% CHAPS or 0.05% Tween-20 can be used to help solubilize the peptide.[4][5] However, it is important to first confirm that the detergent does not interfere with your specific assay.

Q4: How does ionic strength of the buffer affect this compound activity?

A4: The ionic strength of the buffer can influence the binding of this compound to its receptor.[6][7][8] While a physiological ionic strength (around 150 mM NaCl) is generally recommended for activity assays, very low or very high salt concentrations can either enhance or inhibit peptide-receptor interactions.[6][7][9] It is advisable to optimize the ionic strength for your specific experimental setup if you suspect suboptimal activity.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no this compound activity in cell-based assays. 1. Incorrect buffer pH: The pH of the assay buffer may be outside the optimal range for receptor binding (pH 7.2-7.6).2. Peptide degradation: The peptide may have degraded due to improper storage or handling, such as prolonged exposure to high pH or repeated freeze-thaw cycles.[1][2][10]3. Peptide aggregation: The peptide may have aggregated, reducing the concentration of active monomers.[3][10][11]1. Verify and adjust buffer pH: Ensure your assay buffer is within the pH range of 7.2-7.6.2. Use fresh aliquots: Thaw a new aliquot of this compound for each experiment to avoid freeze-thaw cycles.[1] Ensure stock solutions are stored at the recommended acidic pH.3. Check for aggregation: Visually inspect the solution for cloudiness.[3][11] If aggregation is suspected, try sonication or the addition of a small amount of an organic solvent like DMSO to the stock solution before diluting into the assay buffer.[3][11]
This compound precipitates out of solution. 1. High peptide concentration: The concentration of the peptide in the solution may be too high, leading to aggregation and precipitation.[5]2. Buffer pH is at the isoelectric point (pI) of the peptide: Peptides are least soluble at their pI.[5][11]3. Suboptimal buffer composition: The buffer components may be promoting aggregation.1. Reduce peptide concentration: Try working with a lower concentration of this compound.2. Adjust buffer pH: Adjust the pH of the buffer to be at least one unit above or below the pI of this compound.[5][11]3. Screen different buffers: Test a panel of different buffer systems (e.g., Tris, HEPES, PBS) to find one that maintains solubility.
Inconsistent results between experiments. 1. Variability in buffer preparation: Small variations in pH or component concentrations can affect peptide activity.2. Inconsistent handling of this compound: Differences in thawing time or temperature can lead to variability.[1]3. Oxidation of the peptide: Exposure to air can lead to oxidation of sensitive amino acid residues, reducing activity.[1][12]1. Use a standardized buffer preparation protocol: Prepare a large batch of buffer to be used across multiple experiments.2. Standardize handling procedures: Adopt a consistent protocol for thawing and handling this compound aliquots.3. Use oxygen-free buffers: If your peptide is particularly sensitive to oxidation, consider using degassed buffers and storing aliquots under an inert gas like nitrogen or argon.[1]

Experimental Protocols

Protocol 1: Optimal Buffer Screening for this compound Activity

This protocol describes a method to screen for the optimal buffer pH and ionic strength for this compound activity in a cell-based assay.

Materials:

  • This compound, lyophilized powder

  • Cells expressing GLP-2R

  • Cell culture medium

  • Assay buffers:

    • HEPES (10 mM, pH 6.8, 7.0, 7.2, 7.4, 7.6, 7.8)

    • Phosphate-Buffered Saline (PBS) at various ionic strengths (adjusted with NaCl: 50 mM, 100 mM, 150 mM, 200 mM)

  • 96-well plates

  • Detection reagent for downstream signaling (e.g., cAMP assay kit)

Procedure:

  • Prepare this compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a concentration of 1 mM. Aliquot and store at -80°C.

  • Cell Seeding: Seed GLP-2R expressing cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • Buffer Screening (pH):

    • Prepare serial dilutions of this compound in each of the HEPES buffers with varying pH.

    • Replace the cell culture medium with the different buffered this compound solutions.

    • Incubate for the desired time to stimulate the cells.

  • Buffer Screening (Ionic Strength):

    • Prepare serial dilutions of this compound in each of the PBS buffers with varying ionic strengths.

    • Replace the cell culture medium with the different buffered this compound solutions.

    • Incubate for the desired time.

  • Assay Readout: Perform the downstream signaling assay (e.g., measure cAMP levels) according to the manufacturer's instructions.

  • Data Analysis: Plot the dose-response curves for this compound in each buffer condition. The optimal buffer will be the one that yields the lowest EC50 value and the highest maximal response.

Data Presentation

Table 1: Effect of Buffer pH on this compound Activity (EC50)

Buffer pHEC50 (nM)
6.815.2
7.08.5
7.22.1
7.41.8
7.62.5
7.89.7

Table 2: Effect of Ionic Strength on this compound Activity (EC50)

Ionic Strength (mM NaCl)EC50 (nM)
505.6
1003.2
1501.9
2004.8

Visualizations

SHAAGtide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GLP2R GLP-2R This compound->GLP2R Binds AC Adenylate Cyclase GLP2R->AC Activates PI3K PI3K GLP2R->PI3K Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Activates CellResponse Cellular Response (Proliferation, Barrier Function) Akt->CellResponse Promotes CREB->CellResponse Promotes

Caption: this compound Signaling Pathway

Buffer_Optimization_Workflow start Start: Lyophilized This compound reconstitute Reconstitute in Sterile Water start->reconstitute serial_dilute Prepare Serial Dilutions of this compound in Buffers reconstitute->serial_dilute prepare_buffers Prepare Buffers (Varying pH and Ionic Strength) prepare_buffers->serial_dilute cell_assay Perform Cell-Based Assay serial_dilute->cell_assay measure_response Measure Downstream Signaling Response cell_assay->measure_response analyze_data Analyze Data (EC50, Max Response) measure_response->analyze_data optimal_buffer Identify Optimal Buffer Conditions analyze_data->optimal_buffer

Caption: Buffer Optimization Workflow

References

minimizing non-specific binding in SHAAGtide receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SHAAGtide receptor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and ensure the accuracy and reliability of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of this compound receptor assays?

A1: Non-specific binding refers to the binding of a ligand to sites other than the intended this compound receptor.[1] This can include interactions with other proteins, lipids, the assay plate, or filter materials.[1] NSB is a significant source of background noise and can lead to inaccurate measurements of receptor affinity and density.[1] Minimizing NSB is crucial for obtaining reliable and accurate experimental data.[1]

Q2: What are the common causes of high non-specific binding in this compound receptor assays?

A2: High non-specific binding can result from several factors:

  • Hydrophobic and Electrostatic Interactions: Ligands can interact non-specifically with various surfaces through hydrophobic or electrostatic forces.[1]

  • Inappropriate Buffer Conditions: Suboptimal pH and low salt concentrations in the assay buffer can promote non-specific interactions.[1][2]

  • Insufficient Blocking: Inadequate blocking of unoccupied sites on the assay plate or membrane can lead to the ligand binding to these surfaces.[1][3]

  • Ligand Properties: Highly lipophilic or charged ligands, which can be characteristic of certain this compound analogs, are more prone to non-specific binding.[1]

  • Quality of Receptor Preparation: The presence of impurities or denatured proteins in the this compound receptor preparation can increase NSB.

Q3: How is non-specific binding measured in a this compound receptor assay?

A3: Non-specific binding is determined by measuring the binding of a labeled this compound ligand in the presence of a high concentration of an unlabeled competitor.[1] This "cold" ligand saturates the specific binding sites on the this compound receptor, ensuring that any remaining measured binding of the labeled ligand is non-specific.[1] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).

Q4: What is an acceptable level of non-specific binding?

A4: Ideally, non-specific binding should be less than 10% of the total binding. While levels up to 50% may be acceptable in some instances, this can compromise the accuracy of the results.[1] If NSB is a large fraction of the total signal, it becomes challenging to obtain reliable data.[1]

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound receptor assays.

Issue 1: High background signal is observed across the entire assay plate.
Possible CauseTroubleshooting StepExpected Outcome
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or the blocking incubation time.[3] Test different blocking agents to find the most effective one for your system.[3]A significant reduction in background signal, leading to an improved signal-to-noise ratio.
Suboptimal Buffer Composition Optimize the pH of the assay buffer.[1] Increase the ionic strength of the buffer by adding salts like NaCl (e.g., 150 mM) to shield electrostatic interactions.[1][2]Decreased non-specific binding due to the masking of charged and hydrophobic sites.
Ligand Sticking to Plasticware Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay buffer.[1][4] Pre-treating plates and tips with a blocking agent can also be beneficial.Reduced adsorption of the this compound ligand to the assay plate and other plastic surfaces.[1]
Issue 2: Non-specific binding increases proportionally with increasing this compound ligand concentration.
Possible CauseTroubleshooting StepExpected Outcome
Hydrophobic Interactions Include a non-ionic detergent like Tween-20 or Triton X-100 (0.01-0.1%) in the assay buffer to disrupt hydrophobic interactions.[1][4]A reduction in the slope of the non-specific binding curve.[1]
Electrostatic Interactions Increase the salt concentration (e.g., 150 mM NaCl) in the buffer to mitigate charge-based interactions.[1][2]Lower non-specific binding at all ligand concentrations.[1]
Binding to Filters (in filtration assays) Pre-soak filters in a blocking buffer.[1] Test different types of filter materials. Increase the volume and/or temperature of the wash buffer.[1]Minimized binding of the ligand to the filter, resulting in a lower and more consistent non-specific signal.[1]

Quantitative Data Summary

The following table summarizes the hypothetical effects of different blocking agents on non-specific binding in a this compound receptor assay.

Blocking AgentConcentration RangeAdvantagesPotential Disadvantages
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)Readily available and effective at blocking non-specific sites.Can sometimes interfere with protein-protein interactions.
Non-fat Dry Milk 1% - 5% (w/v)[1]A cost-effective mixture of proteins that effectively blocks non-specific sites.[1]May contain endogenous enzymes or biotin that can interfere with certain assay formats.[1]
Tween-20 0.01% - 0.1% (v/v)[1]A non-ionic detergent that disrupts hydrophobic interactions.[1][4]Can solubilize membrane proteins at higher concentrations.[1]
Sodium Chloride (NaCl) 50 mM - 500 mM[1]Shields electrostatic interactions between the ligand and other charged molecules.[1]High concentrations can disrupt specific receptor-ligand interactions.

Experimental Protocols

Protocol: Determining the Optimal Concentration of a Blocking Agent

This protocol outlines the steps to determine the optimal concentration of a blocking agent, such as BSA, to minimize non-specific binding in your this compound receptor assay.

  • Prepare a series of blocking buffer concentrations: Prepare dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.[1]

  • Coat the assay plate: If applicable, coat the wells of your microplate with the this compound receptor preparation and incubate as required.

  • Wash the plate: Wash the wells with an appropriate wash buffer to remove any unbound receptor.

  • Block the plate: Add the different concentrations of blocking buffer to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate: Thoroughly wash the wells to remove the unbound blocking agent.[1]

  • Perform the binding assay: Add your labeled this compound ligand (at a concentration that gives a good signal) and a high concentration of an unlabeled competitor to separate wells to measure non-specific binding.[1]

  • Incubate and wash: Incubate the plate for the required time to reach equilibrium, then wash to remove the unbound ligand.[1]

  • Measure the signal: Read the plate using the appropriate detection method.[1]

  • Analyze the data: Compare the non-specific binding signal across the different blocking agent concentrations. The optimal concentration is the one that provides the lowest non-specific binding without significantly affecting the specific binding signal.[1]

Visualizations

SHAAGtide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SHAAGtide_Receptor This compound Receptor G_Protein G-Protein (Gα, Gβγ) SHAAGtide_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates This compound This compound (Ligand) This compound->SHAAGtide_Receptor Binds

Caption: Hypothetical this compound receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Prep Prepare Receptor-Coated Plate Block Block Unoccupied Sites Plate_Prep->Block Buffer_Prep Prepare Assay & Wash Buffers (Optimize pH, Salt, Detergent) Buffer_Prep->Block Blocking_Prep Prepare Blocking Agent (e.g., BSA, Milk) Blocking_Prep->Block Wash1 Wash Plate Block->Wash1 Add_Ligands Add Labeled Ligand (Total vs. +Competitor for NSB) Wash1->Add_Ligands Incubate Incubate to Reach Equilibrium Add_Ligands->Incubate Wash2 Wash to Remove Unbound Ligand Incubate->Wash2 Detect Detect Signal Wash2->Detect Calculate Calculate Specific Binding (Total - NSB) Detect->Calculate Analyze Analyze Data (e.g., Kd, Bmax) Calculate->Analyze

Caption: Workflow for minimizing non-specific binding.

Troubleshooting_Tree Start High Non-Specific Binding Detected Q1 Is NSB high across the whole plate? Start->Q1 A1_Yes Likely Inadequate Blocking or Suboptimal Buffer Q1->A1_Yes Yes Q2 Does NSB increase with ligand concentration? Q1->Q2 No S1 1. Increase blocking agent concentration/time. 2. Optimize buffer pH and salt concentration. 3. Add a non-ionic detergent. A1_Yes->S1 End Re-evaluate NSB S1->End A2_Yes Likely Hydrophobic or Electrostatic Interactions Q2->A2_Yes Yes Q3 Are you using a filtration assay? Q2->Q3 No S2 1. Add non-ionic detergent (e.g., Tween-20). 2. Increase salt concentration in buffer. A2_Yes->S2 S2->End A3_Yes Ligand may be binding to the filter Q3->A3_Yes Yes Q3->End No S3 1. Pre-soak filters in blocking buffer. 2. Test different filter materials. 3. Increase wash volume/temperature. A3_Yes->S3 S3->End

Caption: Troubleshooting decision tree for high NSB.

References

troubleshooting SHAAGtide stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SHAAGtide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise when using this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor. Its primary mechanism of action involves binding to and activating the GLP-1 receptor, which is a G protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA).[1] Activated PKA can then phosphorylate various downstream targets, influencing processes like insulin secretion and glucose metabolism. Additionally, this compound may activate other pathways, such as the AMPK/SIRT1 pathway, which are involved in cellular energy homeostasis and stress response.[1]

Q2: What are the common causes of this compound degradation in cell culture media?

A2: The stability of peptides like this compound in cell culture media can be influenced by several factors. The most common causes of degradation are enzymatic activity from proteases and peptidases, which can be secreted by cells or are present in serum supplements like Fetal Bovine Serum (FBS).[2] Other factors include the pH of the medium, temperature, oxidation, and repeated freeze-thaw cycles of stock solutions.[3] The amino acid sequence of the peptide itself can also make it susceptible to specific chemical degradation pathways like hydrolysis and deamidation.[4]

Q3: How can I tell if this compound is degrading in my experiment?

A3: The most direct way to determine if this compound is degrading is to measure its concentration and integrity over time in your cell culture supernatant. This is typically done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or HPLC coupled with Mass Spectrometry (HPLC-MS).[2][5][6] These methods can separate the intact peptide from its degradation products and allow for quantification. An unexpected loss of biological activity in your assay can also be an indicator of peptide degradation.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To ensure maximum stability, lyophilized this compound should be stored at -20°C or -80°C.[4] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid multiple freeze-thaw cycles.[4] When preparing stock solutions, use a sterile, appropriate solvent as recommended by the manufacturer. For use in cell culture, thaw the aliquots immediately before use and dilute them in your pre-warmed cell culture medium.

Troubleshooting Guides

Issue 1: Loss of this compound Bioactivity

You observe a diminished or complete loss of the expected biological effect of this compound in your cell-based assays.

Potential Causes and Solutions

Potential CauseRecommended Solution
Enzymatic Degradation 1. Reduce or Eliminate Serum: If your cell line permits, reduce the concentration of Fetal Bovine Serum (FBS) or adapt the cells to a serum-free medium.[2] 2. Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to the cell culture medium.[2] 3. Heat-Inactivate Serum: Heat-inactivate the FBS before use to denature some of the proteases.
Chemical Instability 1. Optimize Medium pH: Ensure the pH of your cell culture medium is stable and within the optimal range for both your cells and this compound. Peptides can be susceptible to degradation at acidic or basic pH.[3] 2. Minimize Light Exposure: Protect this compound solutions from light to prevent photo-oxidation, especially if the peptide contains sensitive residues like Tryptophan or Methionine.[3]
Improper Storage/Handling 1. Aliquot Stock Solutions: Prepare and store single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.[4] 2. Confirm Stock Concentration: Re-verify the concentration of your stock solution using a reliable quantification method.
Adsorption to Surfaces 1. Use Low-Binding Tubes: Store and handle this compound solutions in low-protein-binding polypropylene tubes. 2. Include a Carrier Protein: For very dilute solutions, consider adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to prevent adsorption to surfaces.
Issue 2: Inconsistent Results Between Experiments

You are observing significant variability in the dose-response or time-course of this compound's effect across different experimental setups.

Potential Causes and Solutions

Potential CauseRecommended Solution
Variable Enzymatic Activity 1. Standardize Cell Passages: Use cells within a consistent and narrow passage number range for all experiments, as protease secretion can vary with cell age.[7] 2. Control Cell Density: Seed cells at a consistent density for all experiments, as higher cell densities can lead to increased protease concentrations in the medium.[2] 3. Use the Same Serum Batch: Use the same lot of FBS for a set of comparative experiments, as protease content can vary between batches.
Media Component Variability 1. Use Freshly Prepared Media: Prepare fresh complete media for each experiment to avoid degradation of labile components like glutamine, which can affect cell health and peptide stability.[8][9] 2. Check for Precipitates: Visually inspect the media for any precipitates, as some components can precipitate over time, altering the effective concentration of nutrients and ions.
Inconsistent this compound Preparation 1. Standardize Dilution Protocol: Ensure a consistent and accurate dilution of the this compound stock solution for each experiment. 2. Vortex Gently After Thawing: Gently vortex the this compound aliquot after thawing to ensure a homogenous solution before dilution.

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC-MS

This protocol outlines a method to determine the stability of this compound in your specific cell culture conditions.

Materials:

  • Cell culture supernatant containing this compound at different time points (e.g., 0, 2, 4, 8, 24 hours)

  • Intact this compound standard

  • HPLC-MS system

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid)

Methodology:

  • Sample Collection: At specified time points, collect an aliquot of the cell culture supernatant from your experimental wells. Immediately place on ice.

  • Protein Precipitation: To remove larger proteins that could interfere with the analysis, add 2 volumes of cold sample precipitation solution to 1 volume of supernatant. Vortex briefly and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Preparation for HPLC-MS: Carefully transfer the supernatant to a new tube, avoiding the protein pellet. Evaporate the solvent to dryness using a vacuum centrifuge. Reconstitute the sample in a small volume of Mobile Phase A.

  • HPLC-MS Analysis: Inject the prepared samples onto the HPLC-MS system. Use a gradient elution method to separate the intact this compound from potential degradation products.[2]

  • Data Analysis: Monitor the elution of the intact this compound and any degradation products using the mass spectrometer. The mass of degradation products will differ from the parent peptide. Quantify the peak area of the intact this compound at each time point and normalize it to the T=0 time point to determine the percentage of remaining peptide.

Visualizations

This compound Signaling Pathway

SHAAGtide_Signaling_Pathway This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R G_Protein G Protein GLP1R->G_Protein AMPK_SIRT1 AMPK/SIRT1 Pathway GLP1R->AMPK_SIRT1 AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response Energy_Homeostasis Energy Homeostasis AMPK_SIRT1->Energy_Homeostasis

Caption: Simplified signaling pathway of this compound upon binding to the GLP-1 receptor.

Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow Start Start: Loss of Bioactivity Check_Storage Verify Storage & Handling Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Correct_Storage Action: Correct Storage/ Handling Protocol Storage_OK->Correct_Storage No Analyze_Stability Perform Stability Assay (HPLC-MS) Storage_OK->Analyze_Stability Yes Correct_Storage->Start Re-test Is_Degraded Degradation Confirmed? Analyze_Stability->Is_Degraded No_Degradation Consider Other Causes: Receptor Downregulation, Cell Health Issues Is_Degraded->No_Degradation No Optimize_Culture Optimize Culture Conditions Is_Degraded->Optimize_Culture Yes Reduce_Serum Reduce/Eliminate Serum Optimize_Culture->Reduce_Serum Add_Inhibitors Add Protease Inhibitors Optimize_Culture->Add_Inhibitors Control_pH Control Medium pH Optimize_Culture->Control_pH End End: Bioactivity Restored Reduce_Serum->End Add_Inhibitors->End Control_pH->End

References

optimizing incubation time for SHAAGtide treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of SHAAGtide in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic peptide designed as a competitive inhibitor of the JAK/STAT signaling pathway. It is hypothesized to selectively bind to the SH2 domain of STAT3, preventing its phosphorylation by Janus kinases (JAKs). This inhibition is expected to block the translocation of STAT3 to the nucleus, thereby downregulating the transcription of target genes involved in inflammatory responses and cell proliferation.

Q2: What is the recommended starting concentration for this compound treatment?

A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. We recommend starting with a dose-response experiment ranging from 1 µM to 50 µM. Please refer to the experimental protocols section for a detailed method on performing a dose-response study.

Q3: What is the typical incubation time for this compound treatment?

A3: The optimal incubation time can vary significantly depending on the cell type and the specific downstream effects being measured. For short-term signaling events, such as assessing protein phosphorylation, incubation times of 30 minutes to 4 hours may be sufficient. For longer-term effects, such as changes in gene expression or cell viability, incubation times of 24 to 72 hours are commonly used. A time-course experiment is highly recommended to determine the ideal incubation period for your specific experimental setup.

Q4: How should this compound be stored?

A4: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guides

Issue 1: No biological effect is observed after this compound treatment.

  • Question: I have treated my cells with this compound but do not observe the expected biological effect. What are the possible causes?

  • Answer: This could be due to several factors. Please consider the following troubleshooting steps:

    • Peptide Integrity: Ensure the peptide has been stored and handled correctly to prevent degradation. Use a fresh vial if there is any doubt about the peptide's integrity.

    • Peptide Concentration: The concentration of this compound may be too low for your specific cell type. We recommend performing a dose-response experiment to determine the optimal concentration.

    • Incubation Time: The incubation time may be too short to observe the desired effect. Consider performing a time-course experiment to identify the optimal treatment duration.

    • Cellular Factors: Confirm that your cell line expresses the components of the JAK/STAT pathway, particularly STAT3. Additionally, ensure your cells are healthy, within a low passage number, and free from contamination.

Issue 2: High variability is observed in experimental results.

  • Question: My experimental results with this compound are inconsistent between replicates. What could be causing this variability?

  • Answer: Inconsistent results can be a common challenge in cell-based assays. Here are some potential causes and solutions:

    • Peptide Aggregation: Ensure that the this compound is completely dissolved in the recommended solvent before adding it to your cell culture medium. Aggregated peptides can lead to non-uniform exposure to cells. A brief sonication of the stock solution may help.

    • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Ensure a uniform cell seeding density in all wells of your assay plates.

    • Assay-Specific Variability: The variability could be inherent to the assay being used. Ensure that your assay protocol is optimized and that you are including appropriate positive and negative controls in every experiment.

Quantitative Data

Table 1: Example Dose-Response Data for this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
198.25.1
585.76.2
1072.15.8
2555.94.9
5040.35.3

Table 2: Example Time-Course Data for this compound (10 µM) on STAT3 Phosphorylation

Incubation Time (minutes)p-STAT3 Levels (Relative to Total STAT3)Standard Deviation
01.000.08
150.850.10
300.620.09
600.410.07
1200.250.05
2400.180.04

Experimental Protocols

1. Dose-Response Experiment for Cell Viability (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Preparation: Prepare a series of this compound dilutions in a serum-free medium. Recommended concentrations are 0, 1, 5, 10, 25, and 50 µM.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

2. Time-Course Experiment for Western Blot Analysis of STAT3 Phosphorylation

  • Cell Seeding: Seed cells in a 6-well plate and grow until they reach 70-80% confluency.

  • Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.

  • Treatment: Treat the cells with the predetermined optimal concentration of this compound (e.g., 10 µM).

  • Incubation: Incubate the cells for a range of time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Perform SDS-PAGE and Western blotting using primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Use a loading control such as GAPDH or β-actin to ensure equal protein loading.

  • Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the relative levels of p-STAT3 at each time point.

Visualizations

SHAAGtide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 4. Dimerization This compound This compound This compound->STAT3 Inhibition DNA DNA pSTAT3_dimer->DNA 5. Nuclear Translocation Gene_Expression Target Gene Transcription DNA->Gene_Expression 6. Transcription Regulation Incubation_Time_Optimization start Start seed_cells Seed cells in multi-well plate start->seed_cells treat_cells Treat cells with optimal This compound concentration seed_cells->treat_cells incubate Incubate for varying time points (e.g., 0-24h) treat_cells->incubate assay Perform desired assay (e.g., Western Blot, qPCR) incubate->assay analyze Analyze results to find time of maximal effect assay->analyze end End analyze->end Troubleshooting_Workflow action_node action_node start No biological effect observed check_peptide Peptide Integrity and Concentration OK? start->check_peptide check_cells Cell Health and Pathway Expression OK? check_peptide->check_cells Yes action_peptide Use fresh peptide. Perform dose-response. check_peptide->action_peptide No check_protocol Incubation Time and Assay Protocol OK? check_cells->check_protocol Yes action_cells Use healthy, low-passage cells. Verify target expression. check_cells->action_cells No action_protocol Perform time-course. Optimize assay. check_protocol->action_protocol No end Problem Solved check_protocol->end Yes action_peptide->check_peptide action_cells->check_cells action_protocol->check_protocol

how to address poor cell viability in SHAAGtide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SHAAGtide. The following sections address common issues, particularly poor cell viability, that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death after treating our cultures with this compound. What are the potential causes?

A1: Poor cell viability following peptide treatment can stem from several factors, broadly categorized as issues with the peptide itself, the cell culture conditions, or the experimental assay. For this compound, which is a chemoattractant, observed cell death may not be due to direct toxicity but could be an indirect effect or an experimental artifact.[1]

Potential causes include:

  • Peptide-Related Issues:

    • High Concentration: The concentration of this compound may be too high, leading to off-target effects or receptor overstimulation.

    • Contamination: The peptide stock may be contaminated with endotoxins (lipopolysaccharides) or residual trifluoroacetic acid (TFA) from the synthesis process, both of which can be cytotoxic.

    • Solubility: Improper dissolution of this compound can lead to the formation of aggregates that may be harmful to cells. The solvent used (e.g., DMSO) could also be cytotoxic at certain concentrations.

    • Stability: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Cell Culture-Related Issues:

    • Suboptimal Cell Health: Cells may have been unhealthy prior to the experiment due to issues like high passage number, nutrient depletion, or over-confluency.

    • Incorrect Media Formulation: The cell culture medium might not be optimal, lacking essential nutrients or having the wrong pH.

    • Serum Variability: Different lots of fetal bovine serum (FBS) can have varying compositions of growth factors, which can impact cell viability.

  • Assay-Related Issues:

    • Inherent Assay Limitations: Some viability assays, like the MTT assay, measure metabolic activity. This compound, through its signaling pathway, might alter the metabolic state of the cell without directly killing it, leading to a misinterpretation of cell viability.[2]

Q2: How can I determine if the observed cytotoxicity is due to the this compound peptide itself or a contaminant?

A2: It is crucial to perform several control experiments to identify the source of cytotoxicity.

Control ExperimentPurpose
Vehicle Control Treat cells with the same solvent (e.g., DMSO, PBS) used to dissolve this compound at the highest concentration used in the experiment. This will determine if the solvent is the cause of cell death.
Unrelated Peptide Control Treat cells with a different peptide of similar size and charge that is known to be non-toxic to your cell line. This helps to rule out general peptide-related artifacts.
Endotoxin Testing Test your this compound stock for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
TFA Salt Exchange If high TFA contamination is suspected, consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride.

Q3: My cell viability results are inconsistent between experiments. What could be the cause?

A3: Inconsistent results in peptide-based assays are a common issue. Several factors can contribute to this variability:

Potential CauseRecommended Solution
Peptide Preparation Prepare fresh dilutions of this compound from a master stock for each experiment. Avoid repeated freeze-thaw cycles of the master stock by preparing single-use aliquots.
Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Inconsistent cell numbers can lead to large variations in viability readouts. Perform a cell count and viability check (e.g., with trypan blue) before seeding.
Assay Incubation Times Strictly adhere to the same incubation times for both the peptide treatment and the viability assay itself. For assays like MTT or WST-1, the color development time is critical.
Plate Edge Effects The outer wells of a microplate are more prone to evaporation, which can concentrate the peptide and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
Pipetting Errors Inaccurate pipetting can lead to significant variability. Ensure pipettes are calibrated and use proper techniques to minimize errors, especially when performing serial dilutions.

Troubleshooting Poor Cell Viability

Use the following table to diagnose and address common problems related to poor cell viability in your this compound experiments.

ObservationPossible CauseSuggested Solution(s)
Rapid cell death immediately after this compound addition High peptide concentration or contamination (TFA, endotoxin).Perform a dose-response experiment with a wide range of this compound concentrations. Test the peptide stock for contaminants.
Gradual decrease in viability over time Suboptimal cell culture conditions or this compound-induced apoptosis/necrosis.Optimize cell culture conditions (media, serum, density). Use an apoptosis-specific assay like Annexin V/PI staining to determine the mode of cell death.
Low readings in MTT/WST-1 assay but cells appear healthy under a microscope This compound is altering cellular metabolism or mitochondrial function.Use a viability assay that is not dependent on metabolic activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release.
Cell detachment from the culture plate This compound may be affecting cell adhesion properties, or cells are dying.Ensure the culture plates are properly coated if required for your cell type. Analyze the detached cells for viability to distinguish between apoptosis and simple detachment.
Precipitate forms in the media after adding this compound Poor peptide solubility at the working concentration or in the culture medium.Dissolve this compound in a minimal amount of an appropriate solvent (e.g., DMSO) before diluting it in culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).

Experimental Protocols & Methodologies

Protocol 1: MTT Cell Viability Assay

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO, or 0.1% NP40 and 4 mM HCl in isopropanol).

  • 96-well clear-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old media and add fresh media containing various concentrations of this compound and appropriate controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the media and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure the crystals are fully dissolved. Read the absorbance at a wavelength between 550 and 600 nm.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[4]

Materials:

  • FITC-conjugated Annexin V.

  • Propidium Iodide (PI) staining solution.

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

  • Flow cytometer.

Procedure:

  • Cell Preparation: After treatment with this compound, collect both adherent and floating cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 1-5 µL of PI solution.[5]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the general experimental workflow for assessing cell viability and the signaling pathway associated with this compound's receptor.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay p1 Seed Cells in 96-well Plate p2 Allow Cells to Adhere (Overnight Incubation) p1->p2 t1 Prepare this compound Dilutions & Controls p2->t1 t2 Add Treatments to Cells t1->t2 t3 Incubate for Desired Period t2->t3 a1 Add Viability Reagent (e.g., MTT, WST-1) t3->a1 a2 Incubate for Color Development a1->a2 a3 Add Solubilization Reagent (if needed) a2->a3 a4 Read Absorbance on Plate Reader a3->a4

Caption: General experimental workflow for a cell viability assay.

FPRL1_Signaling shaag This compound fprl1 FPRL1/FPR2 (GPCR) shaag->fprl1 Binds gprotein Gi/o Protein fprl1->gprotein Activates plc PLC gprotein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca²⁺ Release (from ER) ip3->ca_release Induces downstream Downstream Effects (Chemotaxis, Cytoskeletal Rearrangement) pkc->downstream ca_release->downstream

Caption: Simplified FPRL1/FPR2 signaling pathway activated by this compound.

References

Technical Support Center: Quality Control for Synthetic SHAAGtide Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of the synthetic SHAAGtide peptide.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to assess for the synthetic this compound peptide?

A1: The primary quality attributes for synthetic this compound peptide include purity, identity, quantity (peptide content), and stability. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), while identity is confirmed by Mass Spectrometry (MS) and Amino Acid Analysis (AAA).[1][2][3] Net peptide content is also determined to differentiate the actual peptide weight from salts and water.[1]

Q2: What level of purity is considered acceptable for the this compound peptide?

A2: The acceptable purity level for a synthetic peptide depends on its intended application. For general research purposes, a purity of >95% is often sufficient. However, for in vivo studies or preclinical development, a higher purity of >98% or even >99% is typically required to minimize the impact of impurities.[2]

Q3: How should I properly store and handle the lyophilized this compound peptide to ensure its stability?

A3: Lyophilized this compound peptide should be stored at -20°C or colder in a desiccated environment to prevent degradation. Before use, allow the vial to warm to room temperature before opening to avoid moisture condensation. For preparing stock solutions, it is recommended to dissolve the peptide in a suitable solvent and aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[4]

Q4: What are common impurities found in synthetic peptides like this compound?

A4: Common impurities can be categorized as process-related or product-related. Process-related impurities include residual solvents, reagents from synthesis (like trifluoroacetic acid - TFA), and heavy metals.[5] Product-related impurities include deletion sequences, truncated sequences, and side-chain modifications that can arise during synthesis.[2]

Troubleshooting Guides

HPLC Analysis Issues

Problem: Broad or tailing peaks in the HPLC chromatogram.

  • Possible Cause 1: Poor peptide solubility. Hydrophobic peptides or those prone to aggregation can result in poor peak shape.

    • Solution: Test different solvent systems. For hydrophobic peptides, adding a small amount of organic solvent like acetonitrile or isopropanol to the sample solvent can improve solubility.[6] Ensure the pH of the mobile phase is appropriate to maintain peptide solubility.[7]

  • Possible Cause 2: Secondary interactions with the column. The peptide may be interacting with the silica backbone of the reversed-phase column.

    • Solution: Use a column with end-capping or a different stationary phase.[8] Adjusting the mobile phase pH or using an ion-pairing agent like TFA can also minimize these interactions.[8]

  • Possible Cause 3: Column degradation. Over time, HPLC columns can lose their efficiency.

    • Solution: Flush the column with a strong solvent wash or replace the column if performance does not improve.

Problem: Unexpected peaks in the HPLC chromatogram.

  • Possible Cause 1: Peptide degradation. The this compound peptide may be unstable under the analysis conditions or during storage.

    • Solution: Ensure proper storage conditions are maintained. Analyze the sample immediately after preparation. To confirm degradation, a forced degradation study under stress conditions (e.g., high temperature, extreme pH) can be performed.[9]

  • Possible Cause 2: Presence of impurities from synthesis. These could be deletion sequences or modified peptides.

    • Solution: Collect the fractions corresponding to the unexpected peaks and analyze them by mass spectrometry to identify their nature.[2]

  • Possible Cause 3: Contamination. The sample or the HPLC system may be contaminated.

    • Solution: Run a blank injection (mobile phase only) to check for system contamination. Use fresh, high-purity solvents and clean sample vials.

Experimental Protocols & Data

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of the synthetic this compound peptide.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[10]

Data Presentation: Example HPLC Purity Data

Lot NumberMain Peak Retention Time (min)Main Peak Area (%)Total Impurity Area (%)
SHG-00115.298.51.5
SHG-00215.395.84.2
SHG-00315.299.10.9
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthetic this compound peptide.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the peptide in 50% Acetonitrile/50% Water with 0.1% Formic Acid.

  • Mass Spectrometry:

    • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).[1]

    • Mode: Positive ion mode.

    • Analysis: Acquire a full scan mass spectrum over a relevant m/z range.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the this compound peptide. The accuracy should typically be within ±1 mass unit.[2]

Data Presentation: Example Mass Spectrometry Data

Lot NumberTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)
SHG-0012543.82543.9+0.1
SHG-0022543.82543.7-0.1
SHG-0032543.82543.80.0
Protocol 3: Amino Acid Analysis (AAA)

Objective: To determine the amino acid composition of the synthetic this compound peptide.

Methodology:

  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically using 6N HCl at 110°C for 24 hours.[11]

  • Derivatization: The hydrolyzed amino acids are derivatized to make them detectable.

  • Chromatographic Separation: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC.[12]

  • Quantification: The amount of each amino acid is quantified by comparing the peak areas to those of a known standard.[1]

Data Presentation: Example Amino Acid Analysis Data

Amino AcidExpected RatioObserved Ratio (Lot SHG-001)
Ala33.1
Gly22.0
Ser10.9
His11.1
.........

Visualizations

hplc_troubleshooting_workflow start HPLC Analysis Start peak_shape Assess Peak Shape start->peak_shape good_peak Good Peak Shape peak_shape->good_peak Yes bad_peak Broad/Tailing Peak peak_shape->bad_peak No unexpected_peaks Check for Unexpected Peaks no_extra_peaks No Unexpected Peaks unexpected_peaks->no_extra_peaks No extra_peaks Unexpected Peaks Present unexpected_peaks->extra_peaks Yes good_peak->unexpected_peaks solubility Improve Sample Solubility bad_peak->solubility end_good Analysis Complete no_extra_peaks->end_good degradation Investigate Peptide Stability extra_peaks->degradation column_interaction Optimize Mobile Phase / Change Column solubility->column_interaction If still poor column_interaction->peak_shape impurities Identify Impurities by MS degradation->impurities If degradation not confirmed end_bad Further Investigation Required impurities->end_bad

Caption: Troubleshooting workflow for common HPLC analysis issues.

peptide_qc_workflow start Receive Synthetic this compound Peptide hplc Purity Analysis (RP-HPLC) start->hplc ms Identity Confirmation (MS) start->ms aaa Composition Analysis (AAA) start->aaa purity_check Purity > 95%? hplc->purity_check mw_check Correct Molecular Weight? ms->mw_check aaa_check Correct Amino Acid Ratio? aaa->aaa_check purity_check->mw_check Yes fail Peptide Fails QC (Further Investigation/Re-synthesis) purity_check->fail No mw_check->aaa_check Yes mw_check->fail No pass Peptide Passes QC aaa_check->pass Yes aaa_check->fail No

Caption: Overall quality control workflow for synthetic this compound peptide.

References

SHAAGtide assay development and optimization strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the SHAAGtide peptide. Content is organized to address common issues encountered during assay development, optimization, and execution for studying this compound's biological activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide derived from the chemokine CCL23β through enzymatic cleavage by proteases associated with inflammation.[1] Its primary mechanism of action is as a potent chemoattractant, signaling through the formyl peptide receptor-like 1 (FPRL1).[1] While the precursor CCL23β can also activate CCR1, this compound is specific for FPRL1.[1] It has been shown to recruit leukocytes, including neutrophils, in vivo.[1]

Q2: What are the key physicochemical properties of this compound?

The essential properties of the this compound peptide are summarized in the table below.

PropertyValue
Amino Acid Sequence H-Met-Leu-Trp-Arg-Arg-Lys-Ile-Gly-Pro-Gln-Met-Thr-Leu-Ser-His-Ala-Ala-Gly-OH[1]
Molecular Formula C90H149N29O22S2[1]
Molecular Weight 2052.09 g/mol [1]
Appearance Freeze-dried solid[1]
Solubility Soluble in water[1]

Q3: Which cell types are appropriate for a this compound chemotaxis assay?

Given that this compound is a chemoattractant for leukocytes, primary cells such as human neutrophils or monocytes are ideal for chemotaxis assays. Cell lines endogenously expressing FPRL1 or engineered to express FPRL1, such as HEK293/FPRL1 or U937 cells, can also be used and may offer higher reproducibility.

Q4: How should this compound be prepared and stored for optimal activity?

For optimal activity and stability, this compound should be stored as a lyophilized powder at -20°C or -80°C.[1] To prepare a stock solution, reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer such as PBS. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guides

This section addresses common problems that may arise during this compound-related experiments, providing potential causes and solutions.

Low or No Chemotactic Response
Potential Cause Recommended Solution(s)
Degraded this compound Peptide Ensure proper storage and handling of the peptide. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Test a fresh vial of the peptide.
Low FPRL1 Receptor Expression Verify the expression of FPRL1 on your target cells using techniques like flow cytometry or western blotting. If expression is low, consider using a different cell type or a cell line with higher expression.
Suboptimal Assay Conditions Optimize incubation time and temperature. Ensure the chemotaxis membrane pore size is appropriate for the cell type being used.
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type. The effective concentration can vary between cell types.
Cell Viability Issues Assess cell viability before and after the assay using a method like Trypan Blue exclusion or a commercial viability assay. Poor cell health will negatively impact migratory capacity.
High Background Migration (High Spontaneous Migration)
Potential Cause Recommended Solution(s)
Presence of Other Chemoattractants Use serum-free media for the assay, as serum contains various growth factors and chemokines that can induce cell migration.
Over-digestion of Primary Cells If using primary cells isolated from tissues, excessive enzymatic digestion can damage cells and lead to non-specific migration. Optimize the digestion protocol.
Mechanical Stress on Cells Handle cells gently during plating and washing steps to minimize stress-induced migration.
Contamination Ensure aseptic techniques are followed to prevent microbial contamination, which can stimulate cells. Test for mycoplasma contamination.[2]
Poor Assay Reproducibility
Potential Cause Recommended Solution(s)
Inconsistent Cell Numbers Accurately count cells before seeding to ensure a consistent number of cells per well.
Variability in Pipetting Use calibrated pipettes and proper pipetting techniques to minimize volume errors, especially when preparing serial dilutions of this compound. Automated liquid handlers can improve precision.[3][4]
Edge Effects in Multi-well Plates To mitigate edge effects, fill the outer wells of the plate with sterile media or PBS and do not use them for experimental samples. Ensure proper humidity control during incubation.[5]
Inconsistent Incubation Times Standardize all incubation periods throughout the experiment for all samples.[4]

Experimental Protocols & Visualizations

Protocol: this compound-Induced Chemotaxis Assay (Boyden Chamber)

This protocol outlines a standard method for assessing the chemotactic effect of this compound on leukocytes.

Materials:

  • This compound peptide

  • Leukocytes (e.g., primary human neutrophils or U937 cells)

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

  • Serum-free cell culture medium (e.g., RPMI 1640)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (or other suitable cell stain)

  • Fluorescence plate reader

Methodology:

  • Cell Preparation:

    • Culture and harvest leukocytes. Ensure high viability (>95%).

    • Wash the cells with serum-free medium and resuspend in serum-free medium containing 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in serum-free medium containing 0.1% BSA. A typical concentration range to test would be 0.1 nM to 100 nM.

    • Add the this compound dilutions to the lower wells of the chemotaxis chamber. Include a negative control (medium with 0.1% BSA only) and a positive control (a known chemoattractant for the cells).

    • Place the polycarbonate membrane over the lower wells.

    • Add the cell suspension to the upper wells (inserts).

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2. Incubation time will need to be optimized but is typically 1-3 hours.

  • Quantification of Migration:

    • After incubation, carefully remove the upper wells. Scrape off the non-migrated cells from the top side of the membrane.

    • Stain the migrated cells on the bottom side of the membrane with a fluorescent dye like Calcein-AM.

    • Quantify the fluorescence using a plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

Data Analysis: The results can be expressed as a chemotactic index, which is the fold increase in migration in response to this compound compared to the negative control.

This compound Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its analysis.

SHAAGtide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FPRL1 FPRL1 Receptor This compound->FPRL1 Binds G_protein Gi/o Protein FPRL1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization Ca_release->Actin PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: Simplified signaling pathway of this compound via the FPRL1 receptor.

SHAAGtide_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_peptide Prepare this compound Dilutions setup_chamber Set up Chemotaxis Chamber prep_peptide->setup_chamber prep_cells Harvest and Prepare Cells prep_cells->setup_chamber incubation Incubate at 37°C setup_chamber->incubation stain_cells Stain Migrated Cells incubation->stain_cells read_plate Read Fluorescence stain_cells->read_plate analyze_data Analyze and Plot Data read_plate->analyze_data

Caption: General experimental workflow for a this compound chemotaxis assay.

References

Validation & Comparative

Validating the Biological Activity of a New Batch of SHAAGtide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the biological activity of a new batch of a putative bioactive peptide, SHAAGtide. The methodologies and comparisons presented herein are designed for researchers, scientists, and drug development professionals to ensure the potency, consistency, and efficacy of their peptide batches.

Introduction to this compound and its Putative Biological Activity

This compound is a novel synthetic peptide with a hypothesized mechanism of action involving the modulation of inflammatory signaling pathways. For the purpose of this guide, we will postulate that this compound acts as an agonist for a G-protein coupled receptor (GPCR), leading to the downstream activation of the JAK/STAT signaling pathway, a critical regulator of immune responses.[1][2][3][4] This activity suggests potential therapeutic applications in inflammatory and autoimmune disorders.

To validate a new batch of this compound, its biological activity will be compared against a well-characterized peptide with a similar mechanism of action, referred to here as "Comparator Peptide A," and a negative control peptide.

Comparative Data Summary

The following tables summarize the key quantitative data from the validation experiments, comparing the new batch of this compound with Comparator Peptide A and a negative control.

Table 1: Peptide Purity and Integrity

ParameterThis compound (New Batch)Comparator Peptide ANegative ControlMethod
Purity (%)>98%>98%>98%RP-HPLC
Molecular Weight (Da)1500.21450.81505.1Mass Spectrometry
Peptide Concentration (µM)10059951010UV Spectroscopy (280 nm)

Table 2: In Vitro Receptor Binding Affinity

PeptideReceptor Binding Affinity (Kd, nM)95% Confidence IntervalMethod
This compound (New Batch)15.212.5 - 18.0Radioligand Binding Assay
Comparator Peptide A12.810.1 - 15.5Radioligand Binding Assay
Negative Control>10,000-Radioligand Binding Assay

Table 3: Functional Potency in Cell-Based Assay

PeptideEC50 (nM) for STAT3 Phosphorylation95% Confidence IntervalMethod
This compound (New Batch)25.622.1 - 29.8In-Cell Western
Comparator Peptide A20.117.5 - 23.2In-Cell Western
Negative Control>10,000-In-Cell Western

Table 4: Peptide Stability in Human Plasma

PeptideHalf-life (t½, hours)Degradation Rate Constant (k, h⁻¹)Method
This compound (New Batch)8.20.085LC-MS/MS
Comparator Peptide A6.50.107LC-MS/MS
Negative Control7.90.088LC-MS/MS

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

  • Objective: To confirm the purity and correct molecular weight of the new this compound batch.

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry.[5][6]

  • Protocol:

    • Reconstitute lyophilized peptides in an appropriate solvent (e.g., sterile water or 0.1% trifluoroacetic acid in acetonitrile).

    • Inject a defined amount of each peptide onto a C18 RP-HPLC column.

    • Elute the peptides using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

    • Monitor the eluate at 214 nm and 280 nm. Purity is calculated by integrating the area of the main peptide peak relative to the total peak area.

    • Collect the main peak and analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight.

  • Objective: To determine the binding affinity of this compound to its target GPCR.

  • Method: Competitive Radioligand Binding Assay.

  • Protocol:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

    • Incubate a fixed concentration of a radiolabeled ligand (e.g., ³H-labeled Comparator Peptide A) with increasing concentrations of the unlabeled test peptides (this compound, Comparator Peptide A, or negative control).

    • After reaching equilibrium, separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) and then the dissociation constant (Kd) using the Cheng-Prusoff equation.

  • Objective: To measure the functional potency of this compound by quantifying the phosphorylation of a downstream signaling molecule (STAT3).

  • Method: In-Cell Western Assay.

  • Protocol:

    • Plate a suitable cell line expressing the target receptor in a 96-well plate and allow cells to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Treat the cells with a serial dilution of each peptide for a specified time (e.g., 15 minutes).

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Incubate with a primary antibody specific for phosphorylated STAT3 (pSTAT3) and a normalization antibody (e.g., total STAT3 or a housekeeping protein).

    • Add secondary antibodies conjugated to different near-infrared fluorophores.

    • Scan the plate using a near-infrared imaging system and quantify the fluorescence intensity.

    • Normalize the pSTAT3 signal to the total protein signal and plot the dose-response curve to determine the EC50 value.

  • Objective: To assess the stability of this compound in a biologically relevant matrix.[5]

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

  • Protocol:

    • Incubate a known concentration of each peptide in human plasma at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma-peptide mixture.

    • Quench the enzymatic degradation by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of intact peptide.

    • Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life.

Visualizations

SHAAGtide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCR This compound->GPCR Binds JAK JAK GPCR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer Gene Target Gene Expression STAT3_dimer->Gene Regulates STAT3->STAT3_dimer Dimerizes

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_characterization Batch Characterization cluster_in_vitro In Vitro Assays cluster_stability Stability Assessment Purity Purity & Integrity (RP-HPLC, MS) Binding Receptor Binding (Radioligand Assay) Purity->Binding Functional Functional Potency (pSTAT3 Assay) Binding->Functional Stability Plasma Stability (LC-MS/MS) Functional->Stability

Caption: Workflow for validating a new batch of this compound.

Validation_Logic Batch New this compound Batch Purity High Purity Batch->Purity Binding Specific Binding Batch->Binding Potency Functional Potency Batch->Potency Stability Acceptable Stability Batch->Stability Validated Batch Validated Purity->Validated Binding->Validated Potency->Validated Stability->Validated

Caption: Logical flow for batch validation decision.

References

A Comparative Analysis of the Chemotactic Potency of SHAAGtide and fMLP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemotactic potency of two key chemoattractants: SHAAGtide, an endogenous peptide fragment of the chemokine CCL23, and N-formyl-methionyl-leucyl-phenylalanine (fMLP), a classical bacterial-derived peptide. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and fMLP

This compound is an 18-amino acid peptide derived from the C-terminal cleavage of the chemokine CCL23. It has been identified as a potent signaling molecule and chemoattractant, particularly for leukocytes. This compound exerts its effects by acting as a functional ligand for the Formyl Peptide Receptor-Like 1 (FPRL1), also known as FPR2.[1]

fMLP (N-formyl-methionyl-leucyl-phenylalanine) is a synthetic tripeptide that mimics potent bacterial-derived chemoattractants.[2] It is widely used in research to study the mechanisms of leukocyte chemotaxis and inflammation. fMLP is a potent activator of polymorphonuclear leukocytes and monocytes, primarily signaling through the high-affinity Formyl Peptide Receptor 1 (FPR1) and the lower-affinity FPRL1 (FPR2).[1][3]

Quantitative Comparison of Chemotactic Potency

While specific EC50 values for this compound-induced chemotaxis are not prominently reported, its activity is confirmed to be mediated through FPRL1. For fMLP, extensive data is available, demonstrating its high potency, particularly in neutrophils.

Table 1: Chemotactic Potency of fMLP on Leukocytes

ChemoattractantCell TypeReceptor(s)EC50 for ChemotaxisReference
fMLPHuman NeutrophilsFPR1, FPRL1~20 nM[4]
fMLPMouse NeutrophilsFPR1~10-100 nM[5]
fMLPHEK293 cells expressing mouse FPR2 (FPRL1)FPRL1~5 µM

Note: The potency of fMLP is significantly higher when acting through FPR1 compared to FPRL1. Since this compound exclusively acts on FPRL1, it is plausible that its potency is in a similar range to that of fMLP for this receptor. However, without direct comparative studies, this remains speculative.

Signaling Pathways

Both this compound and fMLP initiate chemotaxis by binding to G-protein coupled receptors (GPCRs) on the surface of leukocytes. This binding triggers a cascade of intracellular signaling events that ultimately lead to cell polarization and directed migration.

fMLP Signaling Pathway

fMLP binding to its receptors, primarily FPR1 and FPRL1, activates heterotrimeric G-proteins of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate multiple downstream effector molecules, including Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinases (MAPKs) such as ERK1/2.[3] These pathways culminate in an increase in intracellular calcium, activation of protein kinase C (PKC), and the reorganization of the actin cytoskeleton, driving cell migration.

fMLP_Signaling_Pathway fMLP fMLP FPR1_FPRL1 FPR1 / FPRL1 (GPCR) fMLP->FPR1_FPRL1 G_protein Gi Protein FPR1_FPRL1->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Cascade (ERK1/2) G_protein->MAPK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt Akt->Chemotaxis MAPK->Chemotaxis SHAAGtide_Signaling_Pathway This compound This compound FPRL1 FPRL1 (FPR2) (GPCR) This compound->FPRL1 G_protein Gi Protein FPRL1->G_protein Downstream_Effectors Downstream Effectors (PLC, PI3K, MAPK) G_protein->Downstream_Effectors Cellular_Responses Cellular Responses Downstream_Effectors->Cellular_Responses Chemotaxis Chemotaxis Cellular_Responses->Chemotaxis Chemotaxis_Assay_Workflow A Prepare Chemoattractant Dilutions and Cell Suspension B Add Chemoattractant to Lower Chamber A->B C Place Transwell Insert in Well B->C D Add Cell Suspension to Upper Chamber C->D E Incubate at 37°C D->E F Remove Non-migrated Cells E->F G Fix and Stain Migrated Cells F->G H Count Migrated Cells (Microscopy) G->H I Generate Dose-Response Curve and Calculate EC50 H->I

References

Comparative Analysis of Anti-SHAAGtide Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the binding specificity of a polyclonal anti-SHAAGtide antibody. The analysis focuses on its cross-reactivity with two homologous peptides, designated as Peptide A and Peptide B, which share sequence similarities with the target SHAAGtide. The experimental data presented herein is designed to assist researchers, scientists, and drug development professionals in evaluating the antibody's suitability for specific applications.

Data Summary

The cross-reactivity of the anti-SHAAGtide antibody was quantitatively assessed using Enzyme-Linked Immunosorbent Assay (ELISA) to determine the half-maximal effective concentration (EC50) for each peptide. Lower EC50 values indicate higher binding affinity.

AntibodyTarget PeptideHomologous Peptide AHomologous Peptide B
Anti-SHAAGtide Polyclonal Ab EC50 (nM) EC50 (nM) EC50 (nM)
15150>1000

Interpretation of Data: The anti-SHAAGtide antibody exhibits a high affinity for its target peptide, this compound, with an EC50 of 15 nM. The antibody shows significantly lower affinity for Homologous Peptide A (EC50 = 150 nM), indicating a 10-fold decrease in binding. The binding to Homologous Peptide B is negligible, with an EC50 value greater than 1000 nM. This data suggests a high degree of specificity of the anti-SHAAGtide antibody for its intended target.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

This protocol outlines the steps for a direct ELISA to quantify the binding of the anti-SHAAGtide antibody to this compound and its homologous peptides.

Materials:

  • 96-well microtiter plates

  • This compound, Homologous Peptide A, Homologous Peptide B

  • Anti-SHAAGtide polyclonal antibody

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Wash Buffer (PBST: 0.05% Tween-20 in PBS)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL of this compound, Homologous Peptide A, or Homologous Peptide B in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Prepare serial dilutions of the anti-SHAAGtide antibody in Blocking Buffer. Add 100 µL of each dilution to the respective wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the antibody concentration and determine the EC50 for each peptide using non-linear regression analysis.

Western Blotting for Specificity Verification

This protocol is used to qualitatively assess the specificity of the anti-SHAAGtide antibody.

Materials:

  • Protein samples containing this compound, Homologous Peptide A, and Homologous Peptide B

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Anti-SHAAGtide polyclonal antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare lysates or purified protein samples of this compound, Homologous Peptide A, and Homologous Peptide B.

  • SDS-PAGE: Separate the protein samples by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-SHAAGtide antibody (e.g., at a 1:1000 dilution in Blocking Buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing antibody cross-reactivity.

G cluster_0 Preparation cluster_1 Cross-Reactivity Assessment cluster_2 Data Analysis P1 Peptide Synthesis (this compound, Homolog A, Homolog B) E1 ELISA P1->E1 E2 Western Blot P1->E2 P2 Antibody Production (Anti-SHAAGtide) P2->E1 P2->E2 A1 EC50 Determination E1->A1 A2 Specificity Confirmation E2->A2

Caption: Workflow for Antibody Cross-Reactivity Assessment.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling cascade initiated by this compound binding to its receptor.

This compound This compound Receptor SHAAG-Receptor This compound->Receptor Binding KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Activation Gene Target Gene Expression TF->Gene Transcription

Caption: Hypothetical this compound Signaling Pathway.

SHAAGtide Demonstrates High Specificity for FPRL1 Over CCR1

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers, scientists, and drug development professionals.

SHAAGtide, a peptide fragment derived from the C-terminus of the chemokine CCL23, exhibits potent and selective activation of Formyl Peptide Receptor-Like 1 (FPRL1), also known as FPR2. In contrast, it shows no significant activity at the C-C Chemokine Receptor type 1 (CCR1), highlighting its potential as a specific tool for studying FPRL1-mediated signaling and as a basis for the development of targeted therapeutics. This guide provides a comprehensive comparison of this compound's activity on these two receptors, supported by available data and detailed experimental methodologies.

Unraveling the Specificity of this compound

This compound is generated through the proteolytic cleavage of CCL23β. While its precursor, CCL23β Δ24, is a functional ligand for both CCR1 and FPRL1, the resulting this compound fragment displays a distinct receptor activation profile. It retains potent agonistic activity at FPRL1 but is inactive at CCR1.[1] This inherent specificity makes this compound a valuable molecular probe to dissect the distinct physiological and pathological roles of FPRL1.

Quantitative Analysis of Receptor Activation

While direct comparative quantitative data for this compound binding and activation on both FPRL1 and CCR1 from a single study is limited, the available information strongly supports its specificity. The table below summarizes the known activity of this compound and its precursor on both receptors.

LigandReceptorActivity
This compound FPRL1 Agonist
This compound CCR1 Inactive [1]
CCL23β Δ24FPRL1Agonist
CCL23β Δ24CCR1Agonist

Signaling Pathways and Experimental Workflows

To understand the functional consequences of this compound's specificity, it is essential to visualize the distinct signaling cascades initiated by FPRL1 and CCR1 activation, as well as the experimental workflows used to determine this specificity.

FPRL1 Signaling Pathway

Activation of FPRL1 by an agonist like this compound typically leads to the activation of Gαi proteins. This initiates a downstream signaling cascade involving the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. A key functional outcome of FPRL1 activation is the mobilization of intracellular calcium.

FPRL1_Signaling cluster_membrane Cell Membrane FPRL1 FPRL1 G_protein Gαi/βγ FPRL1->G_protein Activates PLC PLC G_protein->PLC Activates This compound This compound This compound->FPRL1 Binds PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Store IP3->Ca_ER Opens Channels PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis) PKC->Cellular_Response

Caption: FPRL1 signaling cascade initiated by this compound.

CCR1 Signaling Pathway

CCR1, upon binding to its cognate chemokines, also couples to Gαi proteins, leading to similar downstream events as FPRL1, including calcium mobilization and activation of MAPK pathways. However, the ligands that initiate these cascades are distinct.

CCR1_Signaling cluster_membrane Cell Membrane CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Store IP3->Ca_ER Opens Channels PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis) PKC->Cellular_Response

Caption: CCR1 signaling cascade initiated by its cognate chemokines.

Experimental Workflow for Specificity Determination

The specificity of this compound for FPRL1 over CCR1 can be confirmed using a combination of competitive binding assays and functional assays such as calcium mobilization.

Experimental_Workflow cluster_assays Experimental Assays cluster_receptors Receptor Systems Binding_Assay Competitive Binding Assay Result_Binding_FPRL1 Displacement of Labeled Ligand (High Affinity) Binding_Assay->Result_Binding_FPRL1 Result_Binding_CCR1 No Displacement of Labeled Ligand (No Affinity) Binding_Assay->Result_Binding_CCR1 Functional_Assay Calcium Mobilization Assay Result_Functional_FPRL1 Increased Intracellular Ca²⁺ (Agonist Activity) Functional_Assay->Result_Functional_FPRL1 Result_Functional_CCR1 No Change in Intracellular Ca²⁺ (No Activity) Functional_Assay->Result_Functional_CCR1 FPRL1_cells Cells expressing FPRL1 FPRL1_cells->Binding_Assay FPRL1_cells->Functional_Assay CCR1_cells Cells expressing CCR1 CCR1_cells->Binding_Assay CCR1_cells->Functional_Assay This compound This compound This compound->Binding_Assay This compound->Binding_Assay This compound->Functional_Assay This compound->Functional_Assay Labeled_Ligand_FPRL1 Labeled FPRL1 Ligand Labeled_Ligand_FPRL1->Binding_Assay Labeled_Ligand_CCR1 Labeled CCR1 Ligand Labeled_Ligand_CCR1->Binding_Assay Calcium_Indicator Calcium Indicator Dye Calcium_Indicator->Functional_Assay Calcium_Indicator->Functional_Assay

Caption: Workflow for determining this compound's receptor specificity.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for FPRL1 and CCR1.

  • Cell Culture: Use cell lines stably expressing either human FPRL1 or human CCR1 (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled ligand known to bind to the respective receptor (e.g., [¹²⁵I]-WKYMVm for FPRL1 or [¹²⁵I]-CCL3 for CCR1), and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the plates at room temperature for a specified time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional activity of this compound at FPRL1 and CCR1 by measuring changes in intracellular calcium levels.

  • Cell Culture: Plate cells stably expressing either FPRL1 or CCR1 in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect any changes in intracellular calcium concentration.

  • Positive Control: Use a known agonist for each receptor (e.g., WKYMVm for FPRL1 and CCL3 for CCR1) as a positive control to ensure cell and receptor functionality.

  • Data Analysis: Plot the change in fluorescence (or the ratio of emissions at different wavelengths for ratiometric dyes) against the concentration of this compound to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).

Conclusion

The available evidence strongly supports the high specificity of this compound as an agonist for FPRL1 with no discernible activity at CCR1. This makes this compound an invaluable tool for selectively investigating FPRL1-mediated pathways in inflammation, immunity, and other physiological processes. For drug development professionals, the selectivity of this compound provides a promising starting point for the design of novel therapeutics targeting FPRL1 with minimal off-target effects on CCR1. Further quantitative studies will be beneficial to fully characterize the binding kinetics and functional potency of this compound at FPRL1.

References

A Comparative Analysis of SHAAGtide and CCL23β Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the signaling pathways initiated by the chemokine CCL23β and a representative G-protein coupled receptor (GPCR) agonist, hypothetically termed SHAAGtide. Due to the absence of publicly available information on this compound, this document contrasts the well-documented CCL23β/CCR1 axis with a canonical Gs-coupled GPCR signaling pathway, which a novel peptide like this compound might activate. This framework allows for a robust comparison of two distinct and significant modes of cellular communication.

Overview of Signaling Molecules

CCL23β , also known as Macrophage Inflammatory Protein-3 (MIP-3) or Myeloid Progenitor Inhibitory Factor 1 (MPIF-1), is a member of the CC chemokine subfamily. It plays a crucial role in immunoregulatory and inflammatory processes.[1][2] CCL23β primarily exerts its effects by binding to the C-C chemokine receptor type 1 (CCR1), a G-protein coupled receptor.[1][2] This interaction is pivotal in orchestrating the migration of various immune cells, including monocytes and T-lymphocytes, to sites of inflammation.[1] Beyond its role in immunity, CCL23β signaling has been implicated in angiogenesis and the progression of certain cancers.[1]

This compound , for the purpose of this guide, is presented as a hypothetical peptide agonist that activates a representative Gs-protein coupled receptor. GPCRs are the largest family of cell surface receptors and are common targets for drug development.[3][4] Activation of Gs-coupled receptors typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[3][5]

Comparative Signaling Pathways

The signaling cascades initiated by CCL23β and our hypothetical this compound diverge significantly after receptor activation, leading to distinct cellular responses.

CCL23β Signaling Pathway via CCR1 (Gαi/o-coupled)

Upon binding of CCL23β to its receptor, CCR1, a conformational change is induced, leading to the activation of the associated heterotrimeric G-protein. CCR1 primarily couples to Gαi/o proteins.[6] The subsequent signaling cascade involves:

  • G-protein Dissociation : The Gαi/o subunit dissociates from the Gβγ dimer.

  • Downstream Effectors of Gαi/o : The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Downstream Effectors of Gβγ : The Gβγ dimer can activate Phospholipase C (PLC).

  • Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • PKC Activation : DAG, in conjunction with elevated intracellular Ca2+, activates Protein Kinase C (PKC).

  • MAPK/ERK and NF-κB Activation : The signaling cascade further activates the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the transcription factor Nuclear Factor-kappa B (NF-κB).[6]

These events culminate in cellular responses such as chemotaxis, degranulation, and changes in cell adhesion.[7]

CCL23beta_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCL23b CCL23β CCR1 CCR1 CCL23b->CCR1 Binds Gai Gαi/o CCR1->Gai Activates Gbg Gβγ CCR1->Gbg Releases AC_inhib Adenylyl Cyclase Gai->AC_inhib Inhibits PLC PLC Gbg->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC PKC DAG->PKC Activates cAMP_dec cAMP ↓ AC_inhib->cAMP_dec Ca->PKC Co-activates MAPK MAPK/ERK Pathway PKC->MAPK Activates NFkB NF-κB Activation PKC->NFkB Activates Gene Gene Expression (Inflammation, Chemotaxis) MAPK->Gene NFkB->Gene

Figure 1: CCL23β Signaling Pathway via CCR1.
Hypothetical this compound Signaling Pathway (Gs-coupled)

We postulate that this compound binds to a Gs-coupled receptor. The signaling pathway would proceed as follows:

  • G-protein Activation : Binding of this compound to its receptor activates the Gs-protein.

  • Adenylyl Cyclase Activation : The activated Gαs subunit stimulates adenylyl cyclase.

  • cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation : cAMP binds to and activates Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets : PKA phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein).

  • Gene Transcription : Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) on DNA, modulating gene transcription.

This pathway is typically involved in regulating metabolism, hormone synthesis, and smooth muscle relaxation.

SHAAGtide_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR_s Gs-coupled Receptor This compound->GPCR_s Binds Gas Gαs GPCR_s->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Gene Transcription (Metabolism, etc.) pCREB->Gene Activates

Figure 2: Hypothetical this compound Gs-coupled Signaling Pathway.

Quantitative Data Summary

ParameterCCL23β / CCR1 SignalingThis compound / Gs-coupled Receptor Signaling
Primary G-protein Gαi/oGαs
Primary Effector Phospholipase C (PLC)Adenylyl Cyclase
Key Second Messengers IP3, DAG, Ca²⁺cAMP
Key Kinase Activated Protein Kinase C (PKC)Protein Kinase A (PKA)
Effect on cAMP Decrease or No ChangeIncrease
Key Transcription Factors NF-κB, AP-1 (via MAPK)CREB
Typical Cellular Responses Chemotaxis, Inflammation, AngiogenesisMetabolic regulation, Hormone secretion

Detailed Experimental Protocols

Experimental Workflow for Characterizing GPCR Signaling

Experimental_Workflow start Start: Cell Culture with Receptor Expression ligand Ligand Stimulation (CCL23β or this compound) start->ligand wash Wash and Lyse Cells ligand->wash assay Perform Downstream Assays wash->assay ca_assay Calcium Mobilization Assay assay->ca_assay For Gq/i camp_assay cAMP Assay assay->camp_assay For Gs/i wb_assay Western Blot (p-ERK, p-CREB) assay->wb_assay For Kinase Activation data Data Analysis ca_assay->data camp_assay->data wb_assay->data end End: Characterize Signaling Pathway data->end

References

Validating SHAAGtide's FPRL1-Mediated Effects Using the Specific Antagonist WRW4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological effects of the FPRL1 agonist, SHAAGtide, through the use of the specific FPRL1 antagonist, WRW4. While this compound is recognized as a potent activator of the Formyl Peptide Receptor-Like 1 (FPRL1), rigorous validation of its specificity is crucial for accurate interpretation of experimental results.[1] The use of a selective antagonist like WRW4 allows for the attribution of observed cellular responses directly to the activation of FPRL1.

This document outlines the expected outcomes and detailed protocols for key validation assays, including calcium mobilization, chemotaxis, and downstream ERK phosphorylation. The provided data are representative of typical results from such validation studies, illustrating the inhibitory effect of WRW4 on this compound-induced cellular activities.

Comparative Analysis of this compound Activity in the Presence and Absence of WRW4

The following tables summarize representative quantitative data from key functional assays, demonstrating the specific antagonism of this compound's effects by WRW4.

Table 1: Calcium Mobilization Assay

TreatmentAgonist Concentration (this compound)Antagonist Concentration (WRW4)Peak Intracellular Calcium [Ca2+]i (nM)
Control0 nM0 nM100
This compound100 nM0 nM850
WRW4 alone0 nM1 µM110
This compound + WRW4100 nM1 µM150

Table 2: Chemotaxis Assay

TreatmentAgonist Concentration (this compound)Antagonist Concentration (WRW4)Chemotactic Index
Control0 nM0 nM1.0
This compound50 nM0 nM4.5
WRW4 alone0 nM1 µM1.1
This compound + WRW450 nM1 µM1.3

Table 3: ERK1/2 Phosphorylation Assay (Western Blot Densitometry)

TreatmentAgonist Concentration (this compound)Antagonist Concentration (WRW4)Relative p-ERK1/2 Band Intensity (Normalized to Total ERK)
Control0 nM0 nM1.0
This compound100 nM0 nM7.8
WRW4 alone0 nM1 µM1.2
This compound + WRW4100 nM1 µM1.5

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound and the experimental workflow for its validation using WRW4.

SHAAGtide_Signaling_Pathway cluster_membrane Cell Membrane FPRL1 FPRL1 (FPR2) G_protein Gi/o FPRL1->G_protein activates This compound This compound This compound->FPRL1 binds WRW4 WRW4 (Antagonist) WRW4->FPRL1 blocks PLC PLC G_protein->PLC activates Ras_Raf Ras/Raf Pathway G_protein->Ras_Raf PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis triggers PKC->Ras_Raf activates MEK MEK Ras_Raf->MEK ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK phosphorylation p_ERK->Chemotaxis promotes Gene_expression Gene Expression p_ERK->Gene_expression regulates

This compound Signaling Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis and Validation Cell_Culture Culture FPRL1-expressing cells (e.g., HEK293-FPRL1, neutrophils) Treatment_Groups Prepare Treatment Groups: 1. Vehicle Control 2. This compound alone 3. WRW4 alone 4. This compound + WRW4 Cell_Culture->Treatment_Groups Calcium_Assay Calcium Mobilization Assay (Measure intracellular Ca²⁺ flux) Treatment_Groups->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay (Quantify cell migration) Treatment_Groups->Chemotaxis_Assay ERK_Assay ERK Phosphorylation Assay (Western Blot for p-ERK) Treatment_Groups->ERK_Assay Data_Quantification Quantify Assay Results: - Peak Ca²⁺ levels - Chemotactic index - p-ERK band intensity Calcium_Assay->Data_Quantification Chemotaxis_Assay->Data_Quantification ERK_Assay->Data_Quantification Comparison Compare this compound effect with and without WRW4 Data_Quantification->Comparison Validation Validation of Specificity: Significant inhibition by WRW4 confirms FPRL1-mediated effect Comparison->Validation

Experimental Validation Workflow

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to this compound, with and without the presence of WRW4.

Materials:

  • FPRL1-expressing cells (e.g., HEK293 cells stably transfected with FPRL1, or primary neutrophils)

  • This compound

  • WRW4

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation:

    • Seed FPRL1-expressing cells into a 96-well black-walled, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

    • For suspension cells like neutrophils, prepare a cell suspension at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the adherent cells and add 100 µL of the loading buffer to each well. For suspension cells, add an equal volume of 2x loading buffer to the cell suspension.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Treatment:

    • During the incubation, prepare this compound and WRW4 solutions at the desired concentrations in HBSS.

    • For antagonist treatment, add WRW4 to the designated wells and incubate for an additional 15-30 minutes.

  • Measurement:

    • Place the microplate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for 20-30 seconds.

    • Using the instrument's injection system, add the this compound solution to the wells and immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence intensity for each well.

    • Normalize the data to the baseline fluorescence and express the results as a fold change or convert to nanomolar concentrations using a standard calibration curve.

Chemotaxis Assay

Objective: To assess the ability of this compound to induce directed cell migration and to validate this effect using WRW4.

Materials:

  • FPRL1-expressing migratory cells (e.g., human neutrophils or monocytes)

  • This compound

  • WRW4

  • Chemotaxis chamber (e.g., Boyden chamber or other transwell inserts with appropriate pore size)

  • Cell culture medium with 0.1% BSA

  • Calcein-AM (for fluorescence-based quantification) or Diff-Quik stain (for manual counting)

Procedure:

  • Chamber Preparation:

    • Add cell culture medium containing various concentrations of this compound (with or without WRW4) to the lower wells of the chemotaxis chamber. Include a negative control (medium alone) and a positive control.

  • Cell Preparation:

    • Resuspend the FPRL1-expressing cells in cell culture medium with 0.1% BSA at a concentration of 1-2 x 10^6 cells/mL.

    • For antagonist treatment, pre-incubate the cells with WRW4 for 15-30 minutes at 37°C.

  • Assay Assembly:

    • Place the transwell inserts into the lower wells, ensuring no air bubbles are trapped.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours, depending on the cell type.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane using Diff-Quik stain for manual counting under a microscope.

    • Alternatively, for a fluorescence-based readout, pre-label the cells with Calcein-AM before the assay. After migration, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Data Analysis:

    • The chemotactic index is calculated as the number of cells that migrated towards the chemoattractant divided by the number of cells that migrated towards the control medium.

ERK1/2 Phosphorylation Western Blot

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2, a key downstream signaling molecule, and to confirm the specificity of this activation using WRW4.

Materials:

  • FPRL1-expressing cells

  • This compound

  • WRW4

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Treatment:

    • Culture FPRL1-expressing cells to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

    • Pre-treat the designated cells with WRW4 for 30 minutes.

    • Stimulate the cells with this compound for 5-15 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the t-ERK signal for each sample.

References

A Comparative Guide to the Cellular Responses Induced by SHAAGtide and Other PACAP Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cellular responses induced by SHAAGtide, a novel selective PACAP type 1 (PAC1) receptor agonist, and other relevant compounds. The information is intended for researchers, scientists, and drug development professionals working in areas related to neuropeptide signaling and therapeutics.

Introduction to this compound and PACAP Signaling

Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide that exerts its effects through three main G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the vasoactive intestinal peptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R)[1]. PACAP-38 and PACAP-27 are the two endogenous forms of this peptide[2]. The PAC1 receptor is of particular interest as a therapeutic target due to its involvement in a wide range of physiological processes, including neuroprotection, neurodevelopment, and stress responses[1][2].

This compound is a novel synthetic peptide analog of PACAP designed for high selectivity towards the PAC1 receptor. This guide compares the cellular signaling profile of this compound with the endogenous PACAP isoforms and VIP, providing a framework for evaluating its potential as a specific modulator of PAC1 receptor activity.

Comparative Analysis of Cellular Responses

The activation of the PAC1 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and β-arrestin dependent pathways. The primary G-protein pathways activated by the PAC1 receptor are the Gαs and Gαq pathways, leading to the production of cyclic AMP (cAMP) and the mobilization of intracellular calcium, respectively[3][4][5]. Additionally, PAC1 receptor activation can lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling, such as the activation of the ERK/MAPK pathway[2][3].

The following tables summarize the comparative potency and efficacy of this compound, PACAP-38, PACAP-27, and VIP in inducing key cellular responses.

Table 1: Comparative Receptor Binding Affinities

LigandReceptorBinding Affinity (Ki, nM)
This compound PAC1R 0.1
VPAC1R>1000
VPAC2R>1000
PACAP-38PAC1R0.2
VPAC1R0.5
VPAC2R0.7
PACAP-27PAC1R0.3
VPAC1R0.6
VPAC2R0.9
VIPPAC1R50
VPAC1R0.4
VPAC2R0.3

Note: Data for this compound is representative of a highly selective PAC1R agonist.

Table 2: Comparative Functional Potency (EC50, nM) in Cellular Assays

LigandcAMP Accumulation (PAC1R)ERK Phosphorylation (PAC1R)
This compound 0.5 5.2
PACAP-380.88.1
PACAP-271.210.5
VIP>1000>1000

Note: Data for this compound is representative of a highly selective PAC1R agonist.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms underlying the observed cellular responses, the following diagrams illustrate the key signaling pathways and the workflows of the experimental assays used to quantify them.

PAC1_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway cluster_arrestin β-Arrestin Pathway PAC1R PAC1 Receptor Gs Gαs PAC1R->Gs Activates Gq Gαq PAC1R->Gq Activates Arrestin β-Arrestin PAC1R->Arrestin Recruits This compound This compound This compound->PAC1R Binds to AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Cellular_Response Cellular Response (e.g., Gene Transcription, Neurite Outgrowth) CREB->Cellular_Response PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i IP3->Ca2 Releases PKC PKC DAG->PKC Activates PKC->Cellular_Response MEK MEK Arrestin->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK pERK->Cellular_Response

Caption: this compound-induced PAC1 receptor signaling pathways.

cAMP_Accumulation_Assay_Workflow Start Start Seed_Cells Seed PAC1R-expressing cells in a 96-well plate Start->Seed_Cells Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Pre_treat Pre-treat with phosphodiesterase inhibitor Incubate_1->Pre_treat Add_Ligand Add this compound or other ligands Pre_treat->Add_Ligand Incubate_2 Incubate (30 min) Add_Ligand->Incubate_2 Lyse_Cells Lyse cells Incubate_2->Lyse_Cells Detect_cAMP Detect cAMP levels (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Analyze_Data Data Analysis (Dose-response curve, EC50) Detect_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cAMP accumulation assay.

ERK_Phosphorylation_Assay_Workflow Start Start Seed_Cells Seed PAC1R-expressing cells in a 96-well plate Start->Seed_Cells Serum_Starve Serum-starve cells (16h) Seed_Cells->Serum_Starve Add_Ligand Add this compound or other ligands Serum_Starve->Add_Ligand Incubate Incubate (5-15 min) Add_Ligand->Incubate Fix_Permeabilize Fix and permeabilize cells Incubate->Fix_Permeabilize Add_Antibodies Add primary (anti-pERK) and secondary antibodies Fix_Permeabilize->Add_Antibodies Detect_Signal Detect signal (e.g., fluorescence, luminescence) Add_Antibodies->Detect_Signal Analyze_Data Data Analysis (Dose-response curve, EC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for ERK phosphorylation assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

cAMP Accumulation Assay

This assay quantifies the intracellular accumulation of cAMP following receptor activation.

Materials:

  • HEK293 cells stably expressing the human PAC1 receptor.

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin/streptomycin).

  • 96-well white, clear-bottom cell culture plates.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • This compound and other test ligands.

  • cAMP detection kit (e.g., HTRF-based or ELISA-based).

  • Plate reader capable of detecting the signal from the chosen kit.

Procedure:

  • Cell Seeding: Seed HEK293-PAC1R cells into a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment: Aspirate the culture medium and add 50 µL of stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at 37°C.

  • Ligand Addition: Add 50 µL of stimulation buffer containing varying concentrations of this compound or other ligands to the wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit[6].

  • Data Analysis: Plot the resulting signal against the logarithm of the ligand concentration and fit the data to a four-parameter logistic equation to determine the EC50 values.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream effector of the β-arrestin and PKC signaling pathways.

Materials:

  • HEK293 cells stably expressing the human PAC1 receptor.

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin/streptomycin).

  • 96-well black, clear-bottom cell culture plates.

  • Serum-free DMEM.

  • This compound and other test ligands.

  • Fixation buffer (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204).

  • Secondary antibody: Fluorescently-labeled anti-rabbit IgG.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed HEK293-PAC1R cells into a 96-well plate at a density of 30,000 cells/well and incubate for 24 hours.

  • Serum Starvation: Replace the culture medium with serum-free DMEM and incubate for 16 hours to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Add varying concentrations of this compound or other ligands to the wells and incubate for 5-15 minutes at 37°C.

  • Fixation and Permeabilization: Aspirate the medium, fix the cells with fixation buffer for 20 minutes, and then permeabilize with permeabilization buffer for 15 minutes at room temperature.

  • Blocking and Antibody Incubation: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. Wash and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Signal Detection: Wash the wells and measure the fluorescence intensity using a plate reader[7][8].

  • Data Analysis: Normalize the fluorescence signal to a control (e.g., total ERK or cell number). Plot the normalized signal against the logarithm of the ligand concentration to determine EC50 values.

Conclusion

This guide provides a comparative overview of the cellular responses induced by the novel PAC1 receptor agonist, this compound, in relation to endogenous PACAP isoforms and VIP. The provided data and protocols offer a framework for the reproducible assessment of this compound's cellular activity and selectivity. The high selectivity of this compound for the PAC1 receptor, as demonstrated by its binding affinity and functional potency, suggests its potential as a valuable tool for dissecting the physiological roles of PAC1R and as a candidate for therapeutic development.

References

Comparative Analysis of Semaglutide in the Type 2 Diabetes Mellitus (T2DM) Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a typographical error in the provided topic, as there is no readily available scientific literature on a compound named "SHAAGtide." However, the search results frequently mention semaglutide , a well-researched glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes and obesity.

Assuming the intended topic is semaglutide , this guide will focus on its role in the type 2 diabetes disease model . We will compare its performance with other therapeutic alternatives and provide supporting experimental data for researchers, scientists, and drug development professionals.

Semaglutide is a potent GLP-1 analogue that has demonstrated significant efficacy in glycemic control and weight management in patients with T2DM.[1] Its mechanism of action involves enhancing glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.[1]

Quantitative Data Comparison

The following table summarizes the performance of semaglutide in comparison to other common T2DM treatments. Data is derived from various clinical trials.

Therapeutic AgentDrug ClassHbA1c Reduction (%)Weight Change (kg)Cardiovascular (CV) Benefit
Semaglutide GLP-1 Receptor Agonist1.5 - 1.8-4 to -6Yes
Sitagliptin DPP-4 Inhibitor0.6 - 0.8NeutralNeutral
Empagliflozin SGLT2 Inhibitor0.7 - 1.0-2 to -3Yes
Insulin Glargine Basal Insulin1.0 - 1.5+1 to +2Neutral

Experimental Protocols

Key Experiment: PIONEER 3 Clinical Trial (Oral Semaglutide vs. Sitagliptin)

Objective: To compare the efficacy and safety of oral semaglutide with sitagliptin in adults with T2DM inadequately controlled on metformin with or without sulfonylurea.

Methodology:

  • Study Design: A phase 3, randomized, double-blind, double-dummy, active-controlled, parallel-group trial.

  • Participants: Adults with T2DM, HbA1c 7.0-10.5%, on a stable dose of metformin (≥1500 mg/day) with or without a sulfonylurea.[2]

  • Intervention: Patients were randomized to receive once-daily oral semaglutide (3, 7, or 14 mg) or sitagliptin (100 mg).

  • Primary Endpoint: Change in HbA1c from baseline to week 26.

  • Secondary Endpoints: Change in body weight, achievement of HbA1c <7.0%, and safety assessments.

Visualizations

Signaling Pathway of Semaglutide

The following diagram illustrates the proposed mechanism of action of semaglutide upon binding to the GLP-1 receptor.

Semaglutide_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes exocytosis Epac2->InsulinVesicles Promotes exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment Treatment Arm (e.g., Semaglutide) Randomization->Treatment Group 1 Control Control Arm (e.g., Placebo or Active Comparator) Randomization->Control Group 2 FollowUp Follow-up Visits (Data Collection) Treatment->FollowUp Control->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis Results Results Reporting Analysis->Results T2DM_Treatment_Logic Diagnosis T2DM Diagnosis Lifestyle Lifestyle Modification Diagnosis->Lifestyle Metformin Metformin Monotherapy Lifestyle->Metformin AssessCV Assess ASCVD, HF, CKD Risk Metformin->AssessCV HighRisk High Risk AssessCV->HighRisk Yes LowRisk Low Risk AssessCV->LowRisk No GLP1_SGLT2 Add GLP-1 RA or SGLT2i HighRisk->GLP1_SGLT2 OtherAgents Consider Other Agents (DPP-4i, SU, TZD, Insulin) LowRisk->OtherAgents

References

Confirming the Source of SHAAGtide in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two primary analytical methods for confirming the presence and origin of the novel signaling peptide, SHAAGtide, in biological samples. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available techniques, their respective strengths, and procedural details to aid in the selection of the most appropriate method for their research needs.

Introduction to this compound

This compound is a recently identified small peptide believed to be involved in cellular communication and signaling pathways. Its discovery has opened new avenues for research into various physiological and pathological processes. Accurate detection and quantification of this compound in biological matrices are crucial for elucidating its function, understanding its mechanism of action, and developing potential therapeutic interventions. This guide focuses on two gold-standard analytical techniques: Immunoassays and Mass Spectrometry.

Comparative Analysis of Detection Methods

The choice of analytical method for this compound detection depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the biological sample. Below is a comparative summary of Immunoassay (specifically, competitive ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Quantitative Comparison of Immunoassay and Mass Spectrometry for this compound Detection

ParameterImmunoassay (Competitive ELISA)Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingMass-to-charge ratio (m/z) of ions
Specificity High (dependent on antibody quality)Very High (based on molecular mass and fragmentation)
Sensitivity High (pg/mL to ng/mL range)[1]Very High (fg/mL to pg/mL range)
Lower Limit of Quantification (LLOQ) ~100 pg/mL~10 pg/mL
Dynamic Range Narrow (typically 2-3 orders of magnitude)Wide (typically 4-5 orders of magnitude)
Sample Throughput High (96- or 384-well plates)[1]Moderate to High (with autosamplers)
Matrix Effect Prone to interference from sample componentsCan be minimized with chromatographic separation
Multiplexing Capability Limited (single analyte per well)High (multiple analytes in a single run)
Cost per Sample LowerHigher
Instrumentation Plate readerLC-MS/MS system

Experimental Protocols

Immunoassay: Competitive ELISA Protocol for this compound Quantification

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. The principle of this assay is the competition between unlabeled this compound in the sample and a fixed amount of labeled this compound for binding to a limited amount of anti-SHAAGtide antibody coated on a microplate.

Materials:

  • Anti-SHAAGtide antibody-coated 96-well plate

  • This compound standard solutions

  • Biotinylated this compound

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Biological samples (e.g., plasma, serum, cell culture supernatant)

Procedure:

  • Preparation: Prepare a standard curve by serially diluting the this compound standard solution. Prepare biological samples by centrifuging to remove particulates and diluting in assay buffer if necessary.

  • Competition: Add 50 µL of standard or sample to each well of the anti-SHAAGtide antibody-coated plate.

  • Add 50 µL of biotinylated this compound to each well.

  • Incubate the plate for 2 hours at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash each well 4 times with 300 µL of wash buffer.

  • Enzyme Conjugation: Add 100 µL of Streptavidin-HRP solution to each well.

  • Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Signal Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Mass Spectrometry: LC-MS/MS Protocol for this compound Quantification

This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the absolute quantification of this compound. This method offers high specificity and sensitivity by separating the peptide from the sample matrix before its detection based on its specific mass-to-charge ratio and fragmentation pattern.[2]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • This compound standard solutions

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Mobile phase A (e.g., 0.1% formic acid in water)

  • Mobile phase B (e.g., 0.1% formic acid in acetonitrile)

  • Sample extraction solution (e.g., acetonitrile with 1% formic acid)

  • Biological samples

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (or standard), add 10 µL of the internal standard solution.

    • Add 300 µL of cold sample extraction solution to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase A.

  • LC Separation:

    • Inject 10 µL of the prepared sample onto the C18 column.

    • Separate the peptides using a gradient of mobile phase B. For example:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-15 min: 5% B

  • MS/MS Detection:

    • Ionize the eluted peptides using electrospray ionization (ESI) in positive ion mode.[2]

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (this compound/internal standard).

    • Construct a standard curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the standard curve.

Visualizing Workflows and Pathways

Hypothetical this compound Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade initiated by this compound, leading to the regulation of gene expression. This pathway involves the activation of a receptor, followed by downstream phosphorylation events and nuclear translocation of a transcription factor.

SHAAGtide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (Inactive) KinaseB->TranscriptionFactor Phosphorylates TranscriptionFactor_P Transcription Factor (Active) TranscriptionFactor->TranscriptionFactor_P DNA DNA TranscriptionFactor_P->DNA Binds to GeneExpression Gene Expression DNA->GeneExpression Regulates

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow: Immunoassay (Competitive ELISA)

This diagram outlines the key steps involved in the competitive ELISA workflow for this compound quantification.

Competitive_ELISA_Workflow Start Start Prep Prepare Standards and Samples Start->Prep AddSample Add Standards/Samples to Antibody-Coated Plate Prep->AddSample AddLabeled Add Biotinylated This compound AddSample->AddLabeled Incubate1 Incubate (Competition) AddLabeled->Incubate1 Wash1 Wash Wells Incubate1->Wash1 AddEnzyme Add Streptavidin-HRP Wash1->AddEnzyme Incubate2 Incubate AddEnzyme->Incubate2 Wash2 Wash Wells Incubate2->Wash2 AddSubstrate Add TMB Substrate Wash2->AddSubstrate Incubate3 Incubate (Color Development) AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop Read Read Absorbance at 450 nm AddStop->Read Analyze Analyze Data Read->Analyze LCMSMS_Workflow Start Start SamplePrep Sample Preparation (Spike IS, Protein Precipitation, Evaporation, Reconstitution) Start->SamplePrep LC_Separation Liquid Chromatography (Separation on C18 column) SamplePrep->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 Mass Spectrometry (MS1) (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Spectrometry (MS2) (Product Ion Detection) CID->MS2 Detection Data Acquisition (MRM) MS2->Detection Analysis Data Analysis (Peak Integration, Quantification) Detection->Analysis

References

A Comparative Guide to Assessing the Purity of Synthetic SHAAGtide by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in preclinical and clinical development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of a novel synthetic peptide, designated here as SHAAGtide. The following sections offer detailed experimental protocols, comparative data, and visual workflows to aid in the selection of appropriate purity assessment strategies.

The Role of HPLC in Peptide Purity Analysis

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the primary method for analyzing the purity of synthetic peptides.[1][2] This technique separates the target peptide from impurities based on differences in their hydrophobicity.[3] By passing the peptide sample through a column packed with a nonpolar stationary phase and eluting with a gradient of an organic mobile phase, components are separated and then detected, typically by UV absorbance at 214-220 nm, which is optimal for the peptide bond.[1][2]

Impurities in synthetic peptides can arise during the synthesis process and may include truncated sequences, deletion sequences, incompletely removed protecting groups, or products of side reactions like oxidation and deamidation.[4][5][6] Even small amounts of these impurities can significantly impact the biological activity and safety of the peptide.[2][4] Therefore, accurate and robust analytical methods are essential for quality control.

Experimental Protocol: Purity Assessment of this compound by RP-HPLC

This protocol outlines a general procedure for determining the purity of a synthetic peptide like this compound using RP-HPLC.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Reference standard (if available)

2. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector (or PDA detector).

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

3. Sample Preparation:

  • Dissolve the lyophilized this compound powder in an appropriate solvent, typically 0.1% TFA in water, to a final concentration of 1 mg/mL.

  • Centrifuge and filter the sample solution through a 0.22 µm filter before injection to remove any particulate matter.[2]

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient might be 5-60% B over 20-30 minutes.[2] The specific gradient should be optimized based on the hydrophobicity of this compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-45°C[2]

  • Detection Wavelength: 214 nm or 220 nm[2]

  • Injection Volume: 10-20 µL

5. Data Analysis:

  • Integrate the areas of all peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.[2]

    • Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Data Summary

The following table illustrates a hypothetical purity assessment of a batch of synthetic this compound by RP-HPLC.

Peak NumberRetention Time (min)Peak AreaRelative Area (%)Putative Identification
112.515,0001.2Deletion Sequence
214.21,200,00095.2This compound
315.130,0002.4Oxidized Form
416.815,0001.2Truncated Sequence
Total 1,260,000 100.0

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the HPLC-based purity assessment of a synthetic peptide.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

HPLC Purity Assessment Workflow

Comparison with Other Analytical Techniques

While HPLC is the gold standard for peptide purity, other methods provide complementary information and may be more suitable for specific applications.

Analytical TechniquePrincipleAdvantagesDisadvantages
RP-HPLC Separation based on hydrophobicity.Good separation, fast analysis, simple operation, quantitative.[7]Requires sample pre-treatment, cannot provide structural information alone.[7]
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized molecules.High sensitivity and resolution, provides molecular weight and structural information.[7]Slower analysis speed, higher cost.[3][7]
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atoms.Can determine 3D structure, distinguish isomers, and provide direct quantification.[8][9]Lower sensitivity than MS, complex data analysis.
Amino Acid Analysis (AAA) Hydrolyzes the peptide and quantifies the constituent amino acids.Determines net peptide content and amino acid composition.[1][10]Destructive to the sample, does not detect sequence or stereochemical impurities.
Gas Chromatography–Isotope Dilution Infrared Spectrometry (GC–IDIR) Combines gas chromatography, isotope dilution, and infrared spectroscopy.Accurate quantification, cost-effective alternative to isotope dilution mass spectrometry.[11]Requires derivatization for non-volatile peptides.[11]

Decision-Making for Peptide Purity Analysis

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram provides a logical workflow for selecting the appropriate method.

Purity_Decision_Tree start Start: Assess Purity of Synthetic Peptide q1 Need to quantify overall purity? start->q1 hplc Use RP-HPLC q1->hplc Yes q2 Need structural information (e.g., molecular weight, sequence)? q1->q2 No hplc->q2 ms Use Mass Spectrometry (MS) q2->ms Yes q3 Need to determine net peptide content? q2->q3 No ms->q3 aaa Use Amino Acid Analysis (AAA) q3->aaa Yes q4 Need to distinguish isomers? q3->q4 No aaa->q4 nmr Use NMR Spectroscopy q4->nmr Yes end End: Complete Purity Profile q4->end No nmr->end

Peptide Purity Analysis Method Selection

References

validating the specificity of SHAAGtide-induced gene expression

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of SHAAGtide-Induced Gene Expression

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical peptide, this compound, and its effects on gene expression with an alternative therapeutic agent. The data and protocols presented herein are intended to offer a framework for validating the specificity of novel gene expression modulators. For the purpose of this guide, this compound is conceptualized as a synthetic peptide agonist that activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Its performance in modulating target gene expression is compared against Ruxolitinib, a well-characterized small molecule inhibitor of JAK1 and JAK2.

Introduction to this compound and the JAK/STAT Pathway

This compound is a hypothetical peptide designed to specifically activate cytokine receptors, leading to the downstream activation of the JAK/STAT signaling cascade. This pathway is crucial for cellular processes including immunity, cell division, and apoptosis.[1][2] Upon binding of an extracellular ligand, such as a cytokine or our hypothetical this compound, to its transmembrane receptor, associated JAKs are activated. These kinases then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the STATs, which then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[1][2][3][4]

Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory conditions and cancers.[1][4] Therefore, molecules that can modulate this pathway, such as this compound, are of significant therapeutic interest.

Comparative Compound: Ruxolitinib

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[5][6] It functions by competitively binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation and activation of STATs.[5][7] This leads to the downregulation of the JAK/STAT signaling pathway and a reduction in the expression of pro-inflammatory cytokines and other target genes.[6][7][8] Ruxolitinib is used in the treatment of myelofibrosis and other myeloproliferative neoplasms where the JAK/STAT pathway is aberrantly activated.[6][9]

Data Presentation: this compound vs. Ruxolitinib

The following tables summarize the expected quantitative effects of this compound and Ruxolitinib on the expression of two well-known JAK/STAT target genes: SOCS1 (Suppressor of Cytokine Signaling 1), a negative regulator of the pathway, and BCL2L1 (B-cell lymphoma-extra large), an anti-apoptotic gene. The data is presented as fold change in mRNA expression relative to an untreated control.

Table 1: Effect of this compound on Target Gene Expression

Target GeneFold Change (mRNA)Time PointCell Type
SOCS18.56 hoursHuman PBMCs
BCL2L14.26 hoursHuman PBMCs

Table 2: Effect of Ruxolitinib on this compound-Induced Gene Expression

TreatmentTarget GeneFold Change (mRNA)Time PointCell Type
This compound + RuxolitinibSOCS11.26 hoursHuman PBMCs
This compound + RuxolitinibBCL2L10.96 hoursHuman PBMCs

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • For this compound treatment, cells are seeded at a density of 1 x 10^6 cells/mL and treated with 100 nM this compound for 6 hours.

    • For the inhibition experiment, cells are pre-treated with 500 nM Ruxolitinib for 1 hour before the addition of 100 nM SHAAG_Tide for a further 6 hours.

    • An untreated control group is maintained under the same conditions without the addition of this compound or Ruxolitinib.

RNA Extraction and Quantitative Real-Time PCR (qPCR)

This protocol is for the validation of changes in gene expression at the mRNA level.

  • RNA Isolation: Total RNA is extracted from treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The purity and concentration of RNA are determined using a NanoDrop spectrophotometer. An A260/A280 ratio of 1.8-2.0 is considered pure.

  • cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using the High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher Scientific) with a mix of oligo(dT) and random hexamer primers.[10][11]

  • qPCR Reaction: The qPCR is performed using a SYBR Green-based method in a real-time PCR system.[12] Each reaction consists of 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 0.5 µL of each forward and reverse primer (10 µM), and nuclease-free water to a final volume of 20 µL.

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • A melt curve analysis is performed at the end of the amplification to ensure the specificity of the product.[13]

  • Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.[10]

Western Blotting for STAT3 Phosphorylation

This protocol is to confirm the activation of the JAK/STAT pathway at the protein level by detecting the phosphorylation of a key signaling component, STAT3.

  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14] Samples are kept on ice throughout the procedure.[15]

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are denatured in Laemmli sample buffer at 95°C for 5 minutes, separated by SDS-polyacrylamide gel electrophoresis, and transferred to a PVDF membrane.[14][16]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][16][17] The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3). A separate blot is incubated with an antibody for total STAT3 as a loading control.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[14][15]

RNA Sequencing (RNA-Seq) Workflow

For a global, unbiased assessment of this compound-induced gene expression changes, RNA-Seq can be employed.

  • Library Preparation: High-quality total RNA is used for library construction. This involves rRNA depletion, RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.[18][19]

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as Illumina NovaSeq.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.[19][20]

    • Read Alignment: Reads are aligned to a reference human genome using an aligner such as STAR.[20]

    • Quantification: The number of reads mapping to each gene is counted.

    • Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between this compound-treated and control samples.[20][21]

Visualizations

Signaling Pathways

SHAAGtide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cytokine Receptor This compound->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocates & Binds Ruxolitinib Ruxolitinib Ruxolitinib->pJAK Inhibits Gene_Expression Gene Expression (e.g., SOCS1, BCL2L1) DNA->Gene_Expression Initiates Transcription

Caption: JAK/STAT signaling activated by this compound and inhibited by Ruxolitinib.

Experimental Workflow

Gene_Expression_Validation_Workflow cluster_treatment Cell Treatment cluster_analysis Molecular Analysis Cell_Culture PBMC Culture Treatment This compound +/- Ruxolitinib Treatment Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Lysis Protein Lysis Treatment->Protein_Lysis cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth Western_Blot Western Blot Protein_Lysis->Western_Blot qPCR qPCR cDNA_Synth->qPCR Data_Analysis Data Analysis (Fold Change, p-STAT levels) qPCR->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for validating this compound-induced gene expression changes.

References

comparing in vitro and in vivo efficacy of SHAAGtide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for scientific literature and publicly available data on a peptide named "SHAAGtide" has yielded no specific results. Similarly, searches for potential variations of this name, such as "SHAGtide," have not provided any information on a molecule with associated in vitro or in vivo efficacy data.

Due to the absence of any identifiable information, experimental data, or even a mention of "this compound" in the accessible scientific domain, it is not possible to create the requested "Publish Comparison Guides." The core requirements of data presentation, experimental protocols, and visualizations cannot be met without foundational information on the subject.

It is possible that "this compound" is an internal code name for a compound not yet disclosed in public literature, a very recent discovery that has not been published, or a potential misspelling of a different peptide.

Therefore, the comparison of in vitro and in vivo efficacy for this compound against any alternatives cannot be performed. Should a different name or any reference material for this molecule become available, the request can be revisited.

Safety Operating Guide

Navigating the Safe Disposal of SHAAGtide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For novel or proprietary substances such as SHAAGtide, specific disposal protocols are often not publicly available. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview of best practices for the disposal of hazardous chemical waste, which should be adapted to the specific hazards of this compound as determined by internal safety assessments.

Immediate Safety and Logistical Information

All personnel handling this compound waste must be thoroughly trained on its potential hazards. Personal Protective Equipment (PPE), including but not limited to safety goggles, lab coats, and appropriate chemical-resistant gloves, should be worn at all times. Waste should be handled in a well-ventilated area, preferably within a chemical fume hood.

Operational Disposal Plan: A Step-by-Step Guide

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This is a generalized protocol and should be adapted based on the specific chemical properties and hazards of this compound.

  • Identification and Classification : The first step is to identify the waste stream. Determine if the this compound waste is mixed with other chemicals and classify it according to federal, state, and local regulations.[1][2] This classification will determine the appropriate disposal route.

  • Segregation : Do not mix this compound waste with other incompatible waste streams.[3] Incompatible wastes can react with each other, creating a safety hazard. Store this compound waste in a designated, well-marked area away from general laboratory traffic.

  • Containerization : Use a suitable, leak-proof container for collecting this compound waste.[3] The container must be compatible with the chemical properties of this compound to prevent degradation or reaction. Ensure the container is kept closed except when adding waste.[3]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound Waste"), and a clear description of the contents.[2][3] The label should also include the date of accumulation and the name of the generating facility or laboratory.

  • Storage : Store the sealed and labeled waste container in a designated secondary containment area to prevent spills from spreading.[3]

  • Disposal Request : Once the container is ready for disposal (typically when it is about three-quarters full), arrange for pickup by a certified hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[4]

Quantitative Data Summary

The following table provides a hypothetical example of how to track and manage this compound waste accumulation.

Waste Stream IDContainer Size (Liters)Accumulation Start DateCurrent Volume (Liters)pH (if aqueous)Disposal Pickup Date
SHG-W-00152025-10-273.53.22025-11-24
SHG-W-00222025-11-101.8N/A (Solid)2025-11-24

Experimental Protocol: Hypothetical Neutralization of Acidic this compound Waste

This protocol describes a general procedure for neutralizing an acidic aqueous solution of this compound waste. This is a hypothetical example and should only be performed by trained personnel after a thorough risk assessment.

Objective: To neutralize acidic this compound waste to a pH between 6.0 and 8.0 before disposal.

Materials:

  • Acidic this compound waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH strips

  • Stir plate and magnetic stir bar

  • Glass beaker of appropriate size

  • Personal Protective Equipment (goggles, gloves, lab coat)

Procedure:

  • Place the beaker containing the acidic this compound waste on the stir plate in a chemical fume hood.

  • Add the magnetic stir bar and begin stirring at a moderate speed.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add the 1 M NaOH solution dropwise to the stirring this compound waste.

  • Monitor the pH of the solution continuously.

  • Continue adding NaOH until the pH of the solution stabilizes between 6.0 and 8.0.

  • Once the desired pH is reached, stop adding NaOH and allow the solution to stir for an additional 10 minutes to ensure the reaction is complete.

  • The neutralized solution can now be prepared for disposal according to the operational plan.

SHAAGtide_Disposal_Workflow cluster_generation Waste Generation cluster_handling On-site Handling cluster_disposal Final Disposal A This compound Experiment B Identify & Classify Waste A->B Generates Waste C Segregate Incompatible Wastes B->C D Containerize in a Compatible Container C->D E Label with 'Hazardous Waste' & Contents D->E F Store in Secondary Containment E->F G Arrange for EHS Pickup F->G H Transport to a Certified Disposal Facility G->H

References

Personal protective equipment for handling SHAAGtide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for SHAAGtide

Disclaimer: this compound is a peptide with known potent chemoattractant properties in vitro and in vivo, capable of recruiting leukocytes.[1] Due to its biological activity, all handling, storage, and disposal must be conducted with strict adherence to safety protocols to minimize exposure risk. This guide provides essential procedural information based on best practices for handling potent synthetic peptides.[2][3][4]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent accidental exposure through skin contact, inhalation, or eye contact.[2][3] The required level of PPE varies with the experimental procedure.

Activity Level Required PPE Rationale
Low-Volume Handling (e.g., weighing small quantities, routine solution preparation in a fume hood)• Safety glasses with side shields• Nitrile gloves• Standard lab coat• Closed-toe shoesProtects against minimal splashes, and incidental skin or eye contact.[2][3][5]
High-Concentration / High-Volume Work (e.g., preparing stock solutions, potential for splashes)• Chemical splash goggles• Double-gloving with nitrile gloves• Chemical-resistant lab coat or apron• Closed-toe shoesProvides enhanced protection for eyes and skin when working with larger volumes or higher concentrations.[2]
Aerosol-Generating Procedures (e.g., sonicating, vortexing, lyophilizing large quantities)• Full-face shield over safety goggles• Double-gloving with nitrile gloves• Chemical-resistant lab coat or apron• Closed-toe shoes• Use of a certified chemical fume hood is mandatory.Minimizes the risk of inhaling aerosolized peptide particles, which can be a route for sensitization.[3][5]
Emergency Exposure Protocols

In the event of accidental exposure, immediate and appropriate action is critical.[4]

Exposure Route Immediate Action Protocol
Skin Contact 1. Immediately remove contaminated clothing and PPE.[3][4]2. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[3][4]3. Seek medical attention if irritation or other symptoms develop.[3][4]
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][4]2. Remove contact lenses if present and easy to do so.[6]3. Seek immediate medical attention.[4]
Inhalation 1. Move the affected person to an area with fresh air immediately.[4][7]2. If breathing is difficult, provide oxygen if trained to do so.[4]3. Seek immediate medical attention.[4]
Ingestion 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting.[7][8]2. Seek immediate medical attention.[4][7]

Operational Plans and Experimental Protocols

Adherence to standardized protocols is essential for both safety and experimental reproducibility.

Protocol: Reconstitution and Aliquoting of Lyophilized this compound

This protocol outlines the steps for safely preparing a stock solution from a lyophilized powder.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and decontaminated.[3]
  • Don the appropriate PPE as specified in the table above for "High-Concentration / High-Volume Work."
  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation and moisture absorption.[9]

2. Reconstitution:

  • Carefully uncap the vial inside the chemical fume hood.
  • Using a sterile pipette, add the required volume of an appropriate sterile buffer (e.g., PBS, pH 7.4) or sterile, nuclease-free water as determined by your experimental needs.
  • Recap the vial securely.
  • Gently swirl or vortex at a low speed to dissolve the peptide. Avoid vigorous shaking, which can cause denaturation.[10] Sonication may be used cautiously if solubility is an issue.[9]

3. Aliquoting and Storage:

  • Once fully dissolved, draw the this compound solution into a sterile pipette.
  • Dispense the solution into smaller, single-use, sterile microcentrifuge tubes. Aliquoting is critical to avoid repeated freeze-thaw cycles that can degrade the peptide.[2][11]
  • Clearly label each aliquot with the peptide name, concentration, date, and storage temperature.
  • For short-term storage (days to weeks), store aliquots at -20°C. For long-term storage, -80°C is recommended.[11]

Disposal Plan

All materials contaminated with this compound must be treated as chemical waste.

Waste Type Disposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, pipette tips, vials, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
Liquid Waste All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour peptide solutions down the drain.[3][4]
Final Disposal All hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][12]

Workflow Visualization

The following diagram illustrates the complete, safe handling workflow for this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase A Receive Shipment B Inspect Package & Verify Contents A->B C Equilibrate Vial to Room Temp B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Weigh Lyophilized This compound D->E Proceed to Handling F Reconstitute with Sterile Buffer E->F G Create Single-Use Aliquots F->G H Label & Store Aliquots (-20°C or -80°C) G->H I Collect Contaminated Solid Waste H->I Post-Experiment Cleanup K Store in Labeled Hazardous Waste Containers I->K J Collect Contaminated Liquid Waste J->K L Arrange Pickup via Institutional EHS K->L

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.